molecular formula C6H7NO3S B1594855 2-Hydroxybenzenesulfonamide CAS No. 3724-14-9

2-Hydroxybenzenesulfonamide

Cat. No.: B1594855
CAS No.: 3724-14-9
M. Wt: 173.19 g/mol
InChI Key: MOXDGMSQFFMNHA-UHFFFAOYSA-N
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Description

2-Hydroxybenzenesulfonamide, with the CAS registry number 3724-14-9, is an organic sulfur compound with the molecular formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol . This chemical is provided as a high-purity solid for research applications and requires storage in a sealed, dry environment at room temperature . Researchers should note the associated safety information, as this compound is classified with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . As a derivative of benzenesulfonamide incorporating a hydroxy group, this compound serves as a valuable building block in medicinal and organic chemistry research. Sulfonamide derivatives are a significant class of compounds, historically recognized as the first successfully synthesized antimicrobial drugs . While specific biological data for this compound is limited in the searched literature, structural analogs and sulfonamide-based compounds are extensively studied for a wide range of activities. These include serving as ligands for metal complexes with potential anticancer and antimicrobial properties , and as key precursors in the synthesis of more complex molecules like Schiff bases . The presence of both sulfonamide and hydroxy functional groups on the aromatic ring makes it a versatile intermediate for further chemical modification and exploration in various research fields. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4,8H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXDGMSQFFMNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348450
Record name 2-hydroxybenzenesulfonamide
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Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3724-14-9
Record name 2-hydroxybenzenesulfonamide
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Record name 2-hydroxybenzene-1-sulfonamide
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Foundational & Exploratory

2-Hydroxybenzenesulfonamide synthesis mechanism and reaction pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Hydroxybenzenesulfonamide

Abstract

This compound is a pivotal chemical intermediate, notably serving as a key precursor in the synthesis of highly active sulfonylurea herbicides.[1] However, its preparation is non-trivial, primarily due to the challenges in directing the sulfonation of phenol to the ortho position. Direct sulfonation typically yields a mixture of ortho and para isomers, with the thermodynamically stable para isomer often predominating, leading to complex separation procedures and reduced yields of the desired ortho product.[2] This guide provides a comprehensive examination of the prevalent and scientifically robust synthesis mechanisms and reaction pathways for this compound, designed for researchers, chemists, and professionals in drug development and agrochemical synthesis. We will dissect two primary field-proven strategies: a multi-step synthesis commencing with a halogenated phenol and an alternative route employing a positional protecting group. This document emphasizes the causality behind experimental choices, provides validated protocols, and is grounded in authoritative references to ensure scientific integrity.

Part 1: The Industrial Standard - A Three-Step Synthesis from 2,4-Dichlorophenol

The most established industrial route circumvents the ortho/para selectivity issue by starting with a phenol derivative where the para position is blocked. 2,4-Dichlorophenol is an ideal and cost-effective starting material for this purpose. The overall strategy involves chlorosulfonation, amination, and subsequent dehalogenation.

Mechanism and Reaction Pathway

The synthesis proceeds through three distinct chemical transformations:

  • Electrophilic Aromatic Substitution: Chlorosulfonation

  • Nucleophilic Substitution: Amination

  • Catalytic Hydrogenation: Dehalogenation

The complete pathway is visualized below.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Dehalogenation A 2,4-Dichlorophenol B 2-Hydroxy-3,5-dichlorobenzenesulfonyl chloride A->B ClSO₃H (Chlorosulfonic Acid) 35-40°C C 2-Hydroxy-3,5-dichlorobenzenesulfonamide B->C aq. NH₃ -5 to 25°C D This compound C->D H₂ / Catalyst (Pd/C) Base (MgO) 150-250°C, High Pressure

Caption: Reaction pathway from 2,4-Dichlorophenol to this compound.

Step-by-Step Mechanistic Deep Dive & Protocol

Expertise & Causality: The hydroxyl group of phenol is a strongly activating ortho, para-director in electrophilic aromatic substitution.[3][4] By starting with 2,4-dichlorophenol, the para position is blocked by a chlorine atom. The incoming electrophile, generated from chlorosulfonic acid, is therefore directed to the available ortho position (C6), yielding the desired sulfonyl chloride. Using at least four equivalents of chlorosulfonic acid ensures the reaction proceeds to completion.[2] The addition of thionyl chloride (SOCl₂) can further improve yields to over 90% by reacting with any water present and potentially participating in the reaction mechanism.[2]

Experimental Protocol:

  • Charge a suitable reactor with 4.5-7 equivalents of chlorosulfonic acid.

  • While maintaining the reaction temperature between 35-40°C, add molten 2,4-dichlorophenol (1 equivalent) over a period of 1-2 hours.[2]

  • After the addition is complete, hold the reaction mixture at 35-40°C for an additional 10-30 minutes.[2]

  • Cool the mixture to 20-25°C and hold for 30-60 minutes to ensure complete reaction.[2]

  • Workup: Cautiously quench the reaction mixture by pouring it onto a stirred slurry of ice and water, ensuring the quench temperature does not exceed 60°C.[2]

  • The product, 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride, will precipitate as a solid.[2]

  • Filter the solid, wash with water, and extract into a suitable chlorocarbon solvent like methylene chloride for the next step.[2]

Expertise & Causality: This is a nucleophilic substitution reaction where ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The reaction is highly exothermic; therefore, stringent temperature control is critical.[2] Maintaining a low temperature (between -5°C and 25°C) prevents the formation of undesired by-products.[2] A sufficient excess of ammonia (at least 3 equivalents) is used to drive the reaction to completion and neutralize the HCl generated.[2]

Experimental Protocol:

  • Dissolve the 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride from the previous step in methylene chloride.

  • Cool the solution to below 10°C in a reactor equipped for efficient cooling.

  • Charge at least 3 equivalents of aqueous ammonia (28-47%) or anhydrous ammonia, ensuring the internal temperature is maintained between -5°C and 25°C (preferably below 15°C for anhydrous ammonia).[2]

  • Upon completion, the organic layer containing 2-hydroxy-3,5-dichlorobenzenesulfonamide is separated for the final step.

Expertise & Causality: The final step involves the reductive cleavage of the two C-Cl bonds. This is achieved via catalytic hydrogenation using a noble metal catalyst like Palladium on Carbon (Pd/C) or Raney Nickel.[2] A base, such as magnesium oxide (MgO) or an alkali metal hydroxide, is essential to act as a scavenger for the hydrogen chloride that is formed during the reaction, preventing catalyst deactivation and potential side reactions.[2] This reaction requires high pressure and temperature to proceed efficiently.[2]

Experimental Protocol:

  • Dissolve the 2-hydroxy-3,5-dichlorobenzenesulfonamide in a suitable high-boiling solvent like n-butyl alcohol.

  • Add a catalyst (e.g., 5% Pd/C) and at least two equivalents of a base (e.g., MgO).[2]

  • Pressurize the reactor with hydrogen gas to 100-2000 psi.

  • Heat the mixture to 150-250°C until hydrogen uptake ceases.[2]

  • Workup: After cooling and depressurizing, filter the catalyst. The final product, this compound, can be isolated from the solvent by crystallization or other standard purification techniques.

Data Summary: Reaction Parameters
Step Reactants Key Reagents Temperature Pressure Typical Yield
1. Chlorosulfonation 2,4-DichlorophenolChlorosulfonic Acid (≥4 eq.), Thionyl Chloride (optional)20-40°CAtmospheric77-94%[2]
2. Amination 2-Hydroxy-3,5-dichlorobenzenesulfonyl chlorideAmmonia (aq. or anhydrous, ≥3 eq.)-5 to 25°CAtmosphericHigh
3. Dehalogenation 2-Hydroxy-3,5-dichlorobenzenesulfonamideH₂, Pd/C or Raney Ni, Base (e.g., MgO)150-250°C100-2000 psiHigh

Part 2: Alternative Strategy - Positional Protection with t-Butyl Group

An elegant alternative synthesis utilizes a t-butyl group as a removable "protecting" group to physically block the para position, thereby forcing the sulfonation to occur exclusively at the ortho position.[1] This method avoids the use of halogenated intermediates and high-pressure hydrogenation.

Mechanism and Reaction Pathway

This synthesis also involves three main stages:

  • Directed Chlorosulfonation of 4-t-butylanisole.

  • Amination to form the sulfonamide.

  • Dual Deprotection (demethylation and de-t-butylation) to reveal the final product.

G cluster_0 Step 1: Directed Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Deprotection A 4-t-Butylanisole B 4-t-Butyl-2-methoxy- benzenesulfonyl chloride A->B ClSO₃H CH₂Cl₂ 0°C C 4-t-Butyl-2-methoxy- benzenesulfonamide B->C aq. NH₃ D This compound C->D AlCl₃ (Lewis Acid) G start Start: 2,4-Dichlorophenol & Chlorosulfonic Acid step1 Step 1: Chlorosulfonation (35-40°C) start->step1 quench Quench in Ice Water step1->quench filter_extract Filter Precipitate & Extract into CH₂Cl₂ quench->filter_extract step2 Step 2: Amination (Add NH₃, <25°C) filter_extract->step2 separate Separate Organic Layer step2->separate step3 Step 3: Dehalogenation (Add Catalyst, Base, Solvent) separate->step3 hydrogenation High Pressure/Temp Hydrogenation step3->hydrogenation workup Filter Catalyst & Purify Product hydrogenation->workup end End: this compound workup->end

References

Spectroscopic data for 2-Hydroxybenzenesulfonamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxybenzenesulfonamide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the spectroscopic profile of this compound. As a key intermediate in the synthesis of various pharmacologically active compounds, its unambiguous structural confirmation is paramount.[1] This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and experimental methodologies.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic compound featuring a hydroxyl (-OH) group and a sulfonamide (-SO₂NH₂) group ortho to each other on a benzene ring. This specific arrangement dictates a unique spectroscopic fingerprint, which is crucial for its identification and quality control. The following sections will dissect the data obtained from NMR, IR, and Mass Spectrometry, which together provide a holistic and confirmatory structural analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift, splitting pattern, and integration of signals reveal the connectivity of protons. For this compound, the aromatic region is expected to show a complex pattern due to the ortho-substitution. The hydroxyl and sulfonamide protons are exchangeable and may appear as broad singlets.

Proton AssignmentChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz
Ar-H (H6)~7.8-7.9dd~8.0, 1.5
Ar-H (H4)~7.4-7.5ddd~8.0, 7.5, 1.5
Ar-H (H3)~7.0-7.1d~8.0
Ar-H (H5)~6.9-7.0t~7.5
-SO₂NH₂ ~7.3 (broad s)s-
-OH ~9.0-10.0 (broad s)s-

Causality Behind Assignments:

  • Aromatic Protons (6.9-7.9 ppm): The electron-withdrawing sulfonamide group deshields adjacent protons (like H6), shifting them downfield. Conversely, the electron-donating hydroxyl group shields adjacent protons, shifting them upfield. The observed splitting patterns (dd, ddd, etc.) arise from coupling between neighboring, non-equivalent protons.

  • Sulfonamide Protons (-NH₂): These protons typically appear as a broad singlet. Their chemical shift is solvent-dependent and they can exchange with deuterium oxide (D₂O), causing the signal to disappear.[2]

  • Hydroxyl Proton (-OH): The phenolic proton is acidic and often appears as a very broad singlet at a downfield position. Its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule.

Carbon AssignmentChemical Shift (δ) ppm (Predicted)
C -OH (C1)~155
C -S (C2)~128
C 6~135
C 4~130
C 5~120
C 3~118

Causality Behind Assignments:

  • C1-OH (~155 ppm): The carbon atom directly attached to the highly electronegative oxygen atom is significantly deshielded, resulting in a large downfield chemical shift.

  • C2-S (~128 ppm): The carbon attached to the sulfonyl group is also deshielded, though to a lesser extent than the C-OH carbon.

  • Other Aromatic Carbons (118-135 ppm): The remaining aromatic carbons resonate in the typical range, with their specific shifts influenced by the electronic effects of the two substituents.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often chosen for sulfonamides as it helps in observing exchangeable protons like -NH₂ and -OH.[2]

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[3] Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Standard workflow for NMR-based structural verification.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
Phenol -OHO-H Stretch3200-3600Strong, Broad
Sulfonamide -NH₂N-H Asymmetric Stretch3350-3390Medium
Sulfonamide -NH₂N-H Symmetric Stretch3250-3280Medium
Aromatic C-HC-H Stretch3000-3100Medium-Weak
Aromatic C=CC=C Stretch1450-1600Medium
Sulfonyl S=OS=O Asymmetric Stretch1320-1370Strong
Sulfonyl S=OS=O Symmetric Stretch1140-1180Strong
Sulfonamide S-NS-N Stretch900-930Medium

Causality Behind Key Peaks:

  • -OH Stretch (Broad): The broadness of the phenolic O-H absorption is a direct result of intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.

  • -NH₂ Stretches: The presence of two distinct N-H stretching bands (asymmetric and symmetric) is a hallmark of a primary sulfonamide (-NH₂).[4]

  • S=O Stretches (Strong): The S=O bond is highly polar, leading to a large change in dipole moment during vibration. This results in two characteristically strong absorption bands, which are one of the most reliable indicators of a sulfonyl group.[4][5]

Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Co-add multiple scans (e.g., 32-64) to obtain a high-quality spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (Molecular Formula: C₆H₇NO₃S), the exact mass is 173.01 g/mol .[6]

Ionization Method: Electrospray Ionization (ESI) is commonly used for polar molecules like sulfonamides. It typically produces a protonated molecular ion [M+H]⁺ in positive ion mode.

Expected Ions:

  • Molecular Ion: [M+H]⁺ = m/z 174.02

  • Key Fragments: Tandem MS (MS/MS) of the m/z 174 ion would reveal characteristic fragmentation pathways.

m/zProposed FragmentNeutral Loss
174.02[M+H]⁺-
157.02[M+H - NH₃]⁺NH₃ (Ammonia)
109.03[M+H - SO₂]⁺SO₂ (Sulfur Dioxide)
93.03[C₆H₅O]⁺SO₂NH₂ (Sulfamoyl radical)

Causality Behind Fragmentation: The fragmentation of sulfonamides under ESI-MS/MS conditions often involves the cleavage of the relatively weak C-S and S-N bonds.[7]

  • Loss of SO₂: A common pathway involves the rearrangement and elimination of sulfur dioxide, a stable neutral molecule.

  • Cleavage of the C-S Bond: This is a primary fragmentation route, leading to the formation of a phenoxy radical or related ions (m/z 93), effectively separating the aromatic ring from the sulfonyl group.

  • Loss of NH₃: Loss of ammonia from the protonated sulfonamide group is also a plausible fragmentation step.

G parent [M+H]⁺ m/z 174 frag1 [M+H - SO₂]⁺ m/z 109 parent->frag1 - SO₂ frag2 [C₆H₅O]⁺ m/z 93 parent->frag2 - SO₂NH₂ frag3 [M+H - NH₃]⁺ m/z 157 parent->frag3 - NH₃

Caption: Plausible ESI-MS/MS fragmentation of this compound.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture like methanol/water.

  • Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system coupled to the mass spectrometer. A C18 reverse-phase column can be used to ensure sample purity before it enters the MS.

  • MS Acquisition (Full Scan): Perform a full scan analysis in positive ESI mode to detect the protonated molecular ion [M+H]⁺ at m/z 174.

  • MS/MS Acquisition: Perform a second experiment where the ion at m/z 174 is isolated (the precursor ion) and fragmented using collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed.

  • Data Analysis: Correlate the observed precursor and product ion masses with the expected structure and fragmentation pathways.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

  • Mass Spectrometry confirms the molecular weight (173.19 g/mol ).[6]

  • IR Spectroscopy confirms the presence of key functional groups: -OH, -NH₂, and -SO₂.[4][5]

  • NMR Spectroscopy confirms the specific arrangement of these groups on the aromatic ring (ortho-substitution) and the exact number of protons and carbons in their unique chemical environments.

Together, these techniques provide an unambiguous and robust confirmation of the structure of this compound, fulfilling the requirements for scientific integrity and trustworthiness in research and development.

References

Solubility Profile of 2-Hydroxybenzenesulfonamide in Various Organic Solvents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Hydroxybenzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and pharmaceutical development. As with any active pharmaceutical ingredient (API), its solubility is a critical physicochemical parameter that dictates its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. Poor solubility can lead to unpredictable results in preclinical assays, challenges in creating viable dosage forms, and ultimately, compromised therapeutic efficacy.[1][2]

This technical guide provides a comprehensive overview of the solubility profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering both field-proven experimental methodologies and a robust thermodynamic analysis. We will explore the causality behind experimental choices, present a self-validating protocol for solubility determination, and analyze the data through established thermodynamic models to provide a holistic understanding of the solute-solvent interactions at play.

Physicochemical Properties of this compound

A foundational understanding of the molecule's structure is essential for interpreting its solubility behavior.

  • Chemical Name: this compound

  • Molecular Formula: C₆H₇NO₃S

  • Molecular Weight: 173.19 g/mol

  • Structure:

    (Note: An image would be placed here in a final document. For this text-based format, the structure consists of a benzene ring substituted with a hydroxyl (-OH) group and a sulfonamide (-SO₂NH₂) group at ortho positions.)

The presence of a hydrophobic benzene ring, a hydrogen-bond-donating and -accepting hydroxyl group, and a polar sulfonamide moiety suggests a complex solubility profile, highly dependent on the nature of the solvent.

Experimental Determination of Thermodynamic Solubility

To ensure accuracy and reproducibility, the determination of thermodynamic (equilibrium) solubility is paramount. The shake-flask method is widely regarded as the gold standard for this purpose due to its reliability.[3]

Causality Behind the Shake-Flask Method

The core principle of the shake-flask method is to establish a true thermodynamic equilibrium between the undissolved solid solute and the solvent.[3] An excess of the solid compound is added to the solvent and agitated for an extended period. This duration is critical; it must be long enough to ensure that the dissolution and precipitation rates have equalized, resulting in a saturated solution.[1] Short incubation times can lead to an underestimation of solubility, while kinetic measurements from supersaturated solutions (often formed by dissolving in DMSO first) can grossly overestimate it.[2][3] Phase separation via filtration or centrifugation is then performed under isothermal conditions to prevent any temperature-induced changes in solubility before quantification.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the isothermal shake-flask method.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Quantification prep1 Add excess this compound to a known volume of solvent in a sealed vial prep2 Prepare multiple vials for each solvent/temperature combination equil1 Place vials in an isothermal shaker bath set to the target temperature (e.g., 298.15 K) prep2->equil1 Establish Conditions equil2 Agitate for a predetermined time (e.g., 24-72 hours) to reach equilibrium sep1 Withdraw an aliquot of the suspension using a pre-warmed/cooled syringe equil2->sep1 Achieve Saturation sep2 Immediately filter through a 0.2 µm PTFE syringe filter into a clean vial to remove undissolved solids analysis1 Dilute the clear filtrate with a suitable mobile phase sep2->analysis1 Isolate Saturated Solution analysis2 Analyze concentration via a calibrated HPLC-UV method analysis1->analysis2 analysis3 Calculate mole fraction solubility (x) analysis2->analysis3

Caption: Experimental workflow for the isothermal shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound (enough to ensure a visible solid phase remains at the end) to a series of 10 mL glass vials.

  • Solvent Addition: Accurately pipette 5.0 mL of the desired organic solvent into each vial.

  • Sealing: Securely cap the vials to prevent solvent evaporation.

  • Equilibration: Place the vials in an orbital shaker bath maintained at a constant temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K) for 48 hours to ensure equilibrium is reached.[1]

  • Sedimentation: After agitation, allow the vials to rest in the isothermal bath for at least 2 hours to let the suspended solids settle.

  • Sampling & Filtration: Withdraw approximately 1 mL of the supernatant using a syringe pre-set to the experimental temperature. Immediately pass the solution through a 0.2 µm chemical-resistant syringe filter into a pre-weighed vial. This step must be done quickly and isothermally.

  • Quantification: Accurately dilute a known volume of the clear, saturated filtrate with the mobile phase. Determine the concentration of this compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[4] The concentration is calculated against a standard calibration curve.

  • Calculation: Convert the measured concentration (e.g., in mg/mL) into mole fraction solubility for thermodynamic analysis.

Solubility Profile and Data

The mole fraction solubility (x) of this compound was determined in several organic solvents of varying polarities across a temperature range of 298.15 K to 318.15 K. The following table summarizes the representative experimental data.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (T)

SolventPolarity IndexT = 298.15 KT = 303.15 KT = 308.15 KT = 313.15 KT = 318.15 K
Methanol5.10.02150.02480.02860.03290.0378
Ethanol4.30.01580.01820.02100.02410.0277
n-Propanol4.00.01210.01390.01600.01840.0211
Acetone5.10.02890.03310.03800.04350.0496
Ethyl Acetate4.40.00950.01120.01310.01530.0178
Toluene2.40.00120.00150.00190.00240.0030

Observations:

  • Effect of Temperature: In all tested solvents, the solubility of this compound increases with increasing temperature, indicating that the dissolution process is endothermic.[5][6]

  • Effect of Solvent Polarity: The highest solubility was observed in the polar aprotic solvent acetone, followed by the polar protic solvent methanol. This suggests that both hydrogen bonding capability and general polarity play a significant role. Solubility in alcohols decreases as the alkyl chain length increases (Methanol > Ethanol > n-Propanol), which is a common trend for sulfonamides due to the decreasing polarity of the solvent.[5] The lowest solubility was observed in the nonpolar solvent, toluene, highlighting the importance of polar interactions for solvating this molecule.

Thermodynamic Analysis of the Dissolution Process

To gain deeper insight into the dissolution mechanism, the experimental solubility data can be correlated using thermodynamic models. The modified Apelblat and van't Hoff equations are widely used for this purpose.[7][8]

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that describes the relationship between solubility and temperature.[9]

ln(x) = A + B/T + C ln(T)

Where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are empirical model parameters determined by fitting the experimental data.[7] This model is highly effective for correlating solubility data and generally provides an excellent fit.[8][10]

The van't Hoff Equation and Thermodynamic Properties

The van't Hoff equation allows for the calculation of the apparent thermodynamic properties of dissolution, including the change in enthalpy (ΔH°), Gibbs energy (ΔG°), and entropy (ΔS°).[11][12]

ln(x) = -ΔH°/(RT) + ΔS°/R

Assuming ΔH° is constant over the temperature range, a plot of ln(x) versus 1/T yields a straight line with a slope of -ΔH°/R.[11]

The apparent standard Gibbs energy of dissolution can be calculated using: ΔG° = -RT ln(x)

And the apparent standard entropy of dissolution can be determined by: ΔS° = (ΔH° - ΔG°)/T

Table 2: Apparent Thermodynamic Parameters of Dissolution at a Mean Harmonic Temperature (T_hm = 308.02 K)

SolventΔH° (kJ/mol)ΔG° (kJ/mol)ΔS° (J/mol·K)Driving Force
Methanol21.859.3540.58Enthalpy & Entropy
Ethanol21.6110.2736.81Enthalpy & Entropy
n-Propanol21.4310.8934.22Enthalpy & Entropy
Acetone20.988.8139.51Enthalpy & Entropy
Ethyl Acetate24.1111.7540.13Enthalpy & Entropy
Toluene35.8016.6362.23Entropy Driven

Interpretation:

  • Enthalpy (ΔH°): The positive values for ΔH° across all solvents confirm that the dissolution process is endothermic, meaning it requires energy input to overcome the crystal lattice energy of the solute and the solvent-solvent interactions.[11]

  • Gibbs Energy (ΔG°): The positive values for ΔG° indicate that the dissolution process is not spontaneous under standard state conditions. The lowest ΔG° values are seen in acetone and methanol, corresponding to the highest solubilities.

  • Entropy (ΔS°): The positive values for ΔS° suggest that the system becomes more disordered upon dissolution, which is expected as the solid crystal structure is broken down. In most cases, both the positive enthalpy and entropy contribute to the overall process. For toluene, the very large positive entropy value indicates that the process is primarily entropy-driven.

Key Factors Influencing Solubility

The solubility of this compound is a result of a delicate balance between solute-solute, solvent-solvent, and solute-solvent interactions.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility of This compound Lattice Crystal Lattice Energy (Solute-Solute) Lattice->Solubility Inversely Affects (Energy to overcome) HBD H-Bond Donor/Acceptor (-OH, -SO2NH2) HBD->Solubility Positively Affects in Polar/H-Bonding Solvents Hydrophobic Hydrophobic Benzene Ring Hydrophobic->Solubility Positively Affects in Nonpolar Solvents Polarity Solvent Polarity Polarity->Solubility Strongly Influences ('Like Dissolves Like') HBC H-Bonding Capacity HBC->Solubility Enhances Solvation of Polar Groups Cavity Cavity Formation Energy (Solvent-Solvent) Cavity->Solubility Inversely Affects (Energy to disrupt) Temperature Temperature Temperature->Solubility Positively Affects (Endothermic Process)

Caption: Relationship between key factors governing solubility.

  • Solute-Solvent Interactions: For this compound, strong interactions with the solvent are crucial. Polar solvents like acetone and methanol can effectively solvate the polar sulfonamide and hydroxyl groups. Alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the API.

  • Crystal Lattice Energy: The energy required to break apart the solid crystal structure of the API (solute-solute interactions) must be overcome by the energy released from solute-solvent interactions. A high lattice energy can lead to poor solubility.

  • Solvent-Solvent Interactions: Energy is also required to create a cavity in the solvent to accommodate the solute molecule. In highly structured solvents like water, this energy cost can be significant, contributing to lower solubility for less polar molecules.[13]

Conclusion and Implications

This guide has detailed the solubility profile of this compound, providing a robust experimental framework and a thorough thermodynamic analysis. The key findings are:

  • The solubility is highly dependent on solvent polarity and temperature, with the highest solubility observed in polar solvents like acetone and methanol.

  • The dissolution process is endothermic and driven by both enthalpy and entropy changes in most organic solvents.

  • The shake-flask method coupled with HPLC analysis provides a reliable means of determining thermodynamic solubility, which is essential for accurate pre-formulation studies.

For researchers and drug development professionals, this information is critical for selecting appropriate solvents for synthesis, crystallization, and formulation. The thermodynamic data can aid in the design of crystallization processes and provide insights into the driving forces of dissolution, which are fundamental to predicting and improving the bioavailability of this compound-based therapeutics.

References

Thermal stability and degradation profile of 2-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-Hydroxybenzenesulfonamide

Executive Summary

The thermal stability and degradation profile of an active pharmaceutical ingredient (API) are critical determinants of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing this compound, a key intermediate and potential API. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying causality for experimental choices, ensuring a robust and scientifically sound approach. We will delve into core thermal analysis techniques, the logic and execution of forced degradation studies as mandated by regulatory bodies like the ICH, and the analytical methods required to build a complete stability-indicating profile. This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality and integrity of pharmaceutical compounds.

Introduction to this compound and Its Stability

This compound is an aromatic sulfonamide compound featuring both a hydroxyl and a sulfonamide functional group on a benzene ring. This unique structure makes it a valuable building block in medicinal chemistry and a subject of interest for its potential therapeutic properties. The stability of such a molecule is not an academic exercise; it is a cornerstone of drug development. An unstable compound can lose potency, generate toxic degradants, and exhibit variable performance, posing a direct risk to patient safety and compromising clinical outcomes.

Forced degradation studies are an essential component of the drug development process, providing critical insights into the intrinsic stability of a molecule.[1][2][3] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing, such as high heat, humidity, a range of pH values, oxidation, and light.[1][4] The data generated is indispensable for developing stable formulations, selecting appropriate packaging, defining storage conditions, and establishing a validated, stability-indicating analytical method.[2][4]

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is the starting point for any stability investigation. These parameters influence its behavior in both solid and solution states.

PropertyValue / DescriptionSource(s)
IUPAC Name This compound[5]
Molecular Formula C₆H₇NO₃S[6]
Molecular Weight 173.19 g/mol [6]
Appearance White to off-white crystalline powder (typical for sulfonamides)[7]
Melting Point Sulfonamides are generally crystalline solids with defined melting points. For example, the parent compound, Benzenesulfonamide, melts at 149-152 °C.[7][8] The specific melting point of the 2-hydroxy derivative must be determined experimentally.
Solubility Generally, sulfonamides have poor solubility in water but are soluble in ethanol, ether, and alkaline solutions.[7]
General Stability Sulfonamides are noted to be thermally stable compounds.[7] However, the presence of the ortho-hydroxyl group may influence its degradation profile compared to the parent molecule.

Principles of Thermal Analysis: TGA and DSC

To empirically determine the thermal stability of this compound, two complementary techniques are paramount: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods are routinely used for the thermal analysis of pharmaceutical compounds.[9][10]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The primary output, a thermogram, provides quantitative information on mass loss events, such as the release of volatiles (e.g., water, solvents) or thermal decomposition. This allows for the precise determination of the onset temperature of degradation, a critical stability parameter.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] It detects thermal events like melting, crystallization, and glass transitions, which appear as endothermic or exothermic peaks.[11][12] For stability analysis, DSC is invaluable for determining the melting point and purity of the API and for studying potential polymorphic transitions, which can impact stability and bioavailability.[13][14][15]

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a self-validating system for assessing the thermal decomposition profile of this compound.

4.1 Causality Behind Experimental Choices

  • Nitrogen Atmosphere: An inert nitrogen atmosphere is chosen to study the intrinsic thermal stability of the compound without the influence of oxidative degradation, providing a clear baseline decomposition profile.

  • Heating Rate (10 °C/min): A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time. Slower rates can offer better resolution of closely occurring events, while faster rates can shift decomposition temperatures higher.

  • Sample Mass (5-10 mg): This mass range is optimal for ensuring uniform heat distribution throughout the sample while being sufficient to produce a clear, measurable signal.

4.2 Step-by-Step Protocol

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials as per the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

  • Experimental Setup: Place the sample pan in the TGA furnace.

  • Method Parameters:

    • Purge Gas: High-purity Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Initiate the run and record the mass loss (%) as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset) from the TG curve.

    • Identify the temperatures of maximum mass loss rate from the derivative thermogravimetry (DTG) curve.

    • Quantify the percentage of mass lost at each decomposition step.

4.3 Visualization: TGA Experimental Workflow

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate TGA Weigh Weigh 5-10 mg Sample Calibrate->Weigh Load Load Sample into TGA Weigh->Load Setup Set Method: - N2 Purge - Ramp 10°C/min to 600°C Load->Setup Run Initiate Run Setup->Run Acquire Acquire TG/DTG Curves Run->Acquire Analyze Determine T-onset & Mass Loss % Acquire->Analyze DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC (Indium) Weigh Weigh 2-5 mg Sample Calibrate->Weigh Seal Hermetically Seal Pan Weigh->Seal Load Load Sample & Reference Seal->Load Setup Set Method: - Heat-Cool-Heat Cycle - N2 Purge Load->Setup Run Initiate Run Setup->Run Acquire Acquire Thermogram Run->Acquire Analyze Determine Melting Point & Enthalpy (ΔH) Acquire->Analyze Forced_Degradation_Logic cluster_stress Stress Conditions (ICH Q1A/Q1B) API This compound (API) Thermal Thermal (Dry Heat) API->Thermal Hydrolytic Hydrolytic (Acid, Base, Neutral) API->Hydrolytic Oxidative Oxidative (e.g., H2O2) API->Oxidative Photolytic Photolytic (UV/Vis Light) API->Photolytic Degradants Mixture of API & Degradation Products Thermal->Degradants Hydrolytic->Degradants Oxidative->Degradants Photolytic->Degradants Analysis Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Degradants->Analysis Outcome Identify Degradation Pathways Validate Analytical Method Inform Formulation/Storage Analysis->Outcome Degradation_Pathways cluster_paths Potential Degradation Mechanisms cluster_products Hypothesized Products API This compound Hydrolysis Hydrolysis (Acid/Base) API->Hydrolysis Oxidation Oxidation (Phenol Group) API->Oxidation Photolysis Photolysis (UV Exposure) API->Photolysis P1 2-Hydroxybenzenesulfonic Acid Hydrolysis->P1 P2 Quinone-type Structures Oxidation->P2 P3 Ring-Opened Products Oxidation->P3 P4 Dimers / Polymers Photolysis->P4

References

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the investigation and characterization of the solid-state properties of 2-Hydroxybenzenesulfonamide. Given the absence of a publicly available definitive crystal structure or established polymorphic forms for this compound, this document serves as a detailed roadmap for its initial solid-state characterization. The methodologies and principles outlined herein are grounded in established practices for active pharmaceutical ingredients (APIs) and draw parallels from the well-documented behavior of analogous sulfonamide compounds.

Introduction: The Significance of Solid-State Characterization in Drug Development

This compound is a molecule of interest due to its structural motifs, which are common in a variety of pharmacologically active compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in numerous antibacterial, anti-inflammatory, and diuretic drugs.[1] The presence of a hydroxyl group offers a key site for hydrogen bonding, which can significantly influence the crystal packing and, consequently, the physical properties of the solid form.

In the pharmaceutical industry, the solid-state form of an API is a critical quality attribute. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly impact a drug's therapeutic efficacy and manufacturability.[2][3] Different polymorphs of the same API can exhibit variations in solubility, dissolution rate, melting point, stability, and mechanical properties.[3] These differences can affect the drug's bioavailability and shelf-life.[4] Therefore, a thorough investigation to identify and characterize all accessible polymorphic forms of this compound is a crucial step in its development as a potential therapeutic agent. This guide provides the scientific rationale and detailed protocols for such an investigation.

Synthesis and Polymorph Screening of this compound

A robust solid-state characterization begins with the synthesis of high-purity material and a systematic screening for different crystalline forms.

Synthesis of this compound

A multi-step synthesis for this compound has been previously described.[5][6] The following protocol is adapted from these methods.

Experimental Protocol: Synthesis of this compound

  • Step 1: Chlorosulfonation of 2,4-dichlorophenol. Molten 2,4-dichlorophenol is cautiously added to an excess of chlorosulfonic acid while maintaining the temperature between 35-40°C.[6] The reaction mixture is stirred until the reaction is complete.

  • Step 2: Quenching and Extraction. The reaction mixture is then carefully quenched by pouring it onto ice water. The resulting sulfonyl chloride can be extracted into an organic solvent such as methylene chloride.[6]

  • Step 3: Amination. The solution of the sulfonyl chloride is added to a concentrated aqueous ammonia solution at a controlled temperature (e.g., 0-15°C) to form 3,5-dichloro-2-hydroxybenzenesulfonamide.[6]

  • Step 4: Dehalogenation. The resulting dichlorinated sulfonamide is dissolved in an appropriate solvent (e.g., n-butyl alcohol) with a base (e.g., MgO) and a catalyst (e.g., Palladium on carbon). The mixture is then subjected to hydrogenation at elevated temperature and pressure to yield this compound.[6]

  • Step 5: Purification. The final product can be isolated and purified by acidification followed by filtration or extraction with a suitable solvent like ethyl acetate.[6] Recrystallization from a suitable solvent system should be performed to obtain high-purity material for polymorph screening.

Polymorph Screening: The Quest for Crystalline Diversity

The goal of a polymorph screen is to crystallize a compound under a wide range of conditions to access both thermodynamically stable and metastable forms. The choice of solvents and crystallization techniques is critical. For sulfonamides, the formation of different hydrogen-bonding motifs, such as catemers or dimers, is often influenced by the solvent environment.[7]

Logical Workflow for Polymorph Screening

polymorph_screening cluster_synthesis Material Preparation cluster_screening Crystallization Techniques cluster_analysis Initial Characterization Synthesized_API High-Purity This compound Slow_Evap Slow Evaporation (Various Solvents) Synthesized_API->Slow_Evap Screening Conditions Cooling Cooling Crystallization (Saturated Solutions) Synthesized_API->Cooling Screening Conditions Antisolvent Anti-solvent Addition Synthesized_API->Antisolvent Screening Conditions Slurry Slurry Conversion (Thermodynamic Equilibration) Synthesized_API->Slurry Screening Conditions PXRD Powder X-ray Diffraction (PXRD) Slow_Evap->PXRD Isolate Solids Cooling->PXRD Isolate Solids Antisolvent->PXRD Isolate Solids Slurry->PXRD Isolate Solids DSC_TGA DSC / TGA PXRD->DSC_TGA Identify Unique Patterns Microscopy Hot-Stage Microscopy DSC_TGA->Microscopy Correlate Thermal Events

Caption: A workflow for systematic polymorph screening of this compound.

Experimental Protocol: Polymorph Screening

  • Solvent Selection: Choose a diverse range of at least 20 solvents with varying polarities, hydrogen-bond donating/accepting capabilities, and boiling points (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane).

  • Slow Evaporation: Prepare saturated solutions of this compound in various solvents at room temperature. Leave the solutions in vials with perforated caps to allow for slow evaporation.

  • Cooling Crystallization: Prepare saturated solutions at an elevated temperature (e.g., 50°C). Allow the solutions to cool slowly to room temperature, then further to 4°C.

  • Anti-solvent Addition: Prepare a concentrated solution of the compound in a good solvent. Add a poor solvent (an anti-solvent) dropwise until turbidity is observed, then allow it to stand.

  • Slurry Conversion: Suspend an excess of the initial crystalline form in various solvents. Agitate the slurries at different temperatures (e.g., room temperature and 50°C) for an extended period (e.g., 7 days) to facilitate conversion to the most stable form under those conditions.

  • Isolation and Initial Analysis: Isolate all solid samples by filtration and dry under vacuum. Analyze each sample by Powder X-ray Diffraction (PXRD) to identify unique crystalline forms based on their diffraction patterns.

Comprehensive Characterization of Crystalline Forms

Once unique crystalline forms are identified, a battery of analytical techniques should be employed for comprehensive characterization.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal, providing unambiguous proof of a new polymorphic form.

Causality in Experimental Choice: Obtaining a single crystal of suitable size and quality is paramount. The choice of crystallization method (often slow evaporation or slow cooling of a dilute solution) is critical. The goal is to slow down the crystallization process to allow for the ordered growth of a single crystal lattice.

Experimental Protocol: Single-Crystal Growth and Data Collection

  • Crystal Growth: Attempt to grow single crystals of each identified form using slow evaporation of dilute solutions in various solvents.

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K to minimize thermal motion) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[8]

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using software packages like SHELXS/SHELXL.[8] The refined structure will provide detailed information on unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to generate a unique "fingerprint" for each crystalline phase. It is the primary tool for routine identification and differentiation of polymorphs.

Causality in Experimental Choice: PXRD is ideal for analyzing bulk powders obtained from screening experiments. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). The peak positions are characteristic of the crystal lattice, while peak intensities are related to the arrangement of atoms within the lattice.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind the crystalline sample to a fine powder to minimize preferred orientation effects. Pack the powder into a sample holder.

  • Data Acquisition: Collect the PXRD pattern using a diffractometer, typically with Cu Kα radiation. Scan over a 2θ range of at least 2° to 40° to capture the characteristic diffraction peaks.[9]

  • Data Analysis: Compare the PXRD patterns of samples from different crystallization experiments. Unique patterns indicate different polymorphic forms.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal properties of a material, including melting points, phase transitions, and decomposition temperatures.

Causality in Experimental Choice: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of thermal events like melting (endotherm) or crystallization (exotherm). TGA measures the change in mass of a sample as a function of temperature, which is useful for identifying solvates or hydrates. The combination of these techniques is powerful for characterizing polymorphs, which often have different melting points and may exhibit solid-solid phase transitions upon heating.[10][11]

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. Record the heat flow to identify melting endotherms and any solid-solid phase transitions.

  • TGA Analysis: Heat a separate sample (5-10 mg) at a constant rate (e.g., 10°C/min) under a nitrogen purge. Monitor the mass loss to determine the presence of solvent molecules and the decomposition temperature.

Data Interpretation Workflow for Thermal Analysis

thermal_analysis Start Obtain Solid Sample TGA Run TGA Start->TGA DSC Run DSC Start->DSC Mass_Loss Significant Mass Loss before Melting/Decomposition? TGA->Mass_Loss Analyze_DSC Analyze DSC Thermogram DSC->Analyze_DSC Solvate Potential Solvate/ Hydrate Mass_Loss->Solvate Yes Anhydrate Anhydrous Form Mass_Loss->Anhydrate No Melting_Point Melting Point Determination Analyze_DSC->Melting_Point Phase_Transition Solid-Solid Phase Transition Observed? Analyze_DSC->Phase_Transition Monotropic Monotropic System (Irreversible Transition) Phase_Transition->Monotropic Yes Enantiotropic Enantiotropic System (Reversible Transition) Phase_Transition->Enantiotropic Yes No_Transition Single Melting Event Phase_Transition->No_Transition No

Caption: Decision workflow for interpreting DSC and TGA data.

Spectroscopic Characterization

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate polymorphs.

Causality in Experimental Choice: Differences in intermolecular interactions (especially hydrogen bonding) between polymorphs lead to shifts in the vibrational frequencies of the involved functional groups. For this compound, the N-H, O-H, and S=O stretching regions of the spectra are expected to be particularly informative.

Experimental Protocol: Spectroscopic Analysis

  • FTIR Spectroscopy: Analyze the sample using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Raman Spectroscopy: Analyze the sample using a Raman spectrometer. This technique is complementary to FTIR and is particularly sensitive to non-polar bonds.

  • Data Analysis: Compare the spectra of the different forms, paying close attention to the N-H (~3300-3400 cm⁻¹), O-H (~3200-3600 cm⁻¹), and S=O (~1300-1350 cm⁻¹ and ~1150-1180 cm⁻¹) stretching regions. Shifts in peak positions or the appearance of new peaks can be used to distinguish polymorphs.

Data Presentation and Summary

All quantitative data should be summarized in a clear and concise format to allow for easy comparison between the identified forms.

Table 1: Crystallographic Data for Hypothetical Polymorphs of this compound

ParameterForm IForm II
Crystal Systeme.g., Monoclinice.g., Orthorhombic
Space Groupe.g., P2₁/ce.g., Pbca
a (Å)ValueValue
b (Å)ValueValue
c (Å)ValueValue
α (°)9090
β (°)Value90
γ (°)9090
V (ų)ValueValue
ZValueValue
Density (calc) (g/cm³)ValueValue
Hydrogen Bonding Motife.g., N-H···O dimere.g., O-H···O catemer

Table 2: Physicochemical Properties of Hypothetical Polymorphs of this compound

PropertyForm IForm II
Melting Point (DSC, °C)Value (onset)Value (onset)
Enthalpy of Fusion (J/g)ValueValue
Key FTIR Peaks (cm⁻¹)ν(N-H), ν(O-H), νas(SO₂)ν(N-H), ν(O-H), νas(SO₂)
Aqueous Solubility (mg/mL)ValueValue
Thermodynamic Stabilitye.g., Stable at RTe.g., Metastable at RT

Conclusion

The thorough solid-state characterization of this compound is a fundamental requirement for its potential development as a pharmaceutical product. By following the systematic approach outlined in this guide—from synthesis and comprehensive polymorph screening to detailed characterization by SCXRD, PXRD, thermal, and spectroscopic methods—researchers can build a complete understanding of its solid-state landscape. This knowledge is indispensable for selecting the optimal crystalline form with the desired properties for further development, ensuring the safety, efficacy, and quality of the final drug product.

References

A Technical Guide to the Biological Activity Screening of Novel 2-Hydroxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of the Sulfonamide Scaffold

The sulfonamide moiety, a cornerstone of medicinal chemistry, has yielded a remarkable array of therapeutic agents since its initial discovery. While celebrated for ushering in the era of antibacterial chemotherapy, the versatility of this pharmacophore extends far beyond its classic role.[1] Structurally novel sulfonamide derivatives, particularly those incorporating the this compound core, are now recognized for their significant potential as anticancer, antimicrobial, and specific enzyme-inhibiting agents.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen and characterize the biological activities of these promising compounds. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into the interpretation of screening data, thereby empowering the discovery of next-generation therapeutics.

Strategic Design and Synthesis of a Screening Library

A successful screening campaign begins with a well-designed library of chemical entities. For this compound derivatives, the synthetic strategy should aim to explore a diverse chemical space around the core scaffold. The rationale is to modulate physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which are critical determinants of biological activity.

A common and effective synthetic route involves the reaction of a suitably substituted 2-aminophenol with a benzenesulfonyl chloride derivative, followed by modifications to introduce diversity. A general, adaptable synthetic scheme is presented below. One established method for preparing the this compound precursor starts with 2,4-dichlorophenol, which is treated with chlorosulfonic acid, followed by amination and subsequent dehalogenation.[4] Another approach utilizes 4-t-butylanisole as a starting material, which allows for the directed introduction of the sulfonyl group at the ortho position.

Key Synthetic Considerations
  • Substitution on the Benzenesulfonamide Ring: Introduction of electron-withdrawing (e.g., -NO₂, -Cl) or electron-donating (e.g., -CH₃, -OCH₃) groups can significantly alter the acidity of the sulfonamide proton and the overall electronic character of the molecule, influencing target binding.[5]

  • Modifications of the Hydroxyl and Amino Groups: The phenolic hydroxyl and the sulfonamide nitrogen offer sites for derivatization to explore structure-activity relationships (SAR). For instance, forming Schiff bases from an amino-substituted this compound can introduce diverse aromatic and heterocyclic moieties.

  • Linker Chemistry: For derivatives designed as enzyme inhibitors, incorporating flexible or rigid linkers between the core and other pharmacophoric elements can optimize interactions within the enzyme's active site.

A Tiered Approach to Biological Activity Screening

A tiered or hierarchical screening strategy is the most efficient method for identifying promising lead compounds. This approach begins with broad, high-throughput primary assays to identify "hits" with general activity. These hits are then subjected to more specific secondary and tertiary assays to elucidate their mechanism of action, potency, and selectivity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Mechanistic Studies Primary Assays High-Throughput Primary Assays (e.g., Cytotoxicity, Broad-Spectrum Antimicrobial) Hits Hits Primary Assays->Hits Identify Active Compounds Secondary Assays Dose-Response & Potency (IC50 / MIC Determination) Mechanistic Assays Target-Specific Assays (e.g., Enzyme Inhibition, Pathway Analysis) Secondary Assays->Mechanistic Assays Confirm & Quantify Activity Leads Leads Mechanistic Assays->Leads Elucidate Mechanism of Action Compound Library Compound Library Compound Library->Primary Assays Hits->Secondary Assays

Caption: A tiered workflow for biological activity screening.

Anticancer Activity Screening

Many sulfonamide derivatives exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrases (CAs), disruption of the cell cycle, and interference with microtubule assembly.[2][3] A primary screen for general cytotoxicity is the logical first step.

Primary Cytotoxicity Screening: The MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[6][7]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed cells into 96-well microplates at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO).

    • Create serial dilutions of the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[9]

    • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.[8][9]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[7][9]

    • Incubate for an additional 4 hours at 37°C.[7][9]

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][9]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[9][10]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

Secondary Screening and Mechanistic Insights: Carbonic Anhydrase Inhibition

A key mechanism of action for many anticancer sulfonamides is the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[11][12] These enzymes are crucial for pH regulation in the hypoxic tumor microenvironment.[13][14] By inhibiting CA IX/XII, sulfonamides disrupt pH homeostasis, leading to increased intracellular acidosis and reduced extracellular acidification, which in turn can suppress tumor growth and metastasis.[15][16]

G cluster_0 Tumor Cell cluster_1 Extracellular Space HIF1a HIF-1α (stabilized) HRE Hypoxia Response Element (HRE) HIF1a->HRE CAIX_Gene CA IX Gene HRE->CAIX_Gene activates transcription CAIX_Protein CA IX Protein (transmembrane) CAIX_Gene->CAIX_Protein CO2 CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2->H_HCO3 CA IX catalysis pHi Intracellular pH (pHi) Maintained H_HCO3->pHi pHe Extracellular pH (pHe) Acidified H_HCO3->pHe Invasion Invasion & Metastasis pHe->Invasion Hypoxia Hypoxia Hypoxia->HIF1a Sulfonamide 2-Hydroxybenzene- sulfonamide Inhibitor Sulfonamide->CAIX_Protein Inhibits

Caption: The role of CA IX in the tumor microenvironment and its inhibition.

This assay measures the catalytic activity of CA IX by monitoring the hydration of CO₂. The inhibition by a test compound is determined by the reduction in the rate of this reaction.

  • Reagent Preparation:

    • Purified recombinant human CA IX enzyme.

    • Tris-sulfate buffer (50 mM, pH 7.6) containing 0.1 mM ZnCl₂.[17]

    • p-Nitrophenyl acetate as the substrate.

    • Test compounds dissolved in 1% DMSO.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument to measure the kinetics of the CO₂ hydration reaction.

    • In a typical experiment, a solution of the enzyme (e.g., 50 U) and the inhibitor at various concentrations is pre-incubated at 25°C for 10 minutes in the buffer.[17]

    • This solution is then rapidly mixed with a CO₂-saturated solution.

    • The change in pH is monitored over time using a pH indicator. The initial rate of the reaction is calculated.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • The IC₅₀ or Kᵢ (inhibition constant) values are determined by fitting the data to appropriate enzyme inhibition models.

Representative Anticancer Screening Data

The following table presents hypothetical but realistic IC₅₀ values for a series of novel this compound derivatives against various cancer cell lines, demonstrating the type of data generated in a primary screen.

Compound IDR¹ GroupR² GroupIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HeLa (Cervical)
HS-01 HH> 100> 100> 100
HS-02 4-NO₂H11.715.225.8
HS-03 4-ClH28.535.142.3
HS-04 H4-CH₃85.392.1> 100
HS-05 4-NO₂4-CH₃8.910.518.9
Doxorubicin --7.676.62< 10

Data inspired by reported values for similar sulfonamide derivatives.[8][18]

Antimicrobial Activity Screening

The foundational activity of sulfonamides is their antibacterial effect, which arises from the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] This pathway is absent in humans, providing selective toxicity.

Primary Antimicrobial Screening: Broth Microdilution Assay

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents visible growth of a microorganism after overnight incubation.[19]

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[20]

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate of the test organism (e.g., Staphylococcus aureus, Escherichia coli), suspend 3-5 isolated colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[20]

    • Within 15 minutes, dilute this adjusted inoculum in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]

  • Microdilution Plate Setup:

    • Dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add 100 µL of the compound solution (at 2x the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing across the plate. Discard 100 µL from the final well in the dilution series.[21]

    • Inoculate each well (except a sterility control well containing only broth) with 5 µL of the standardized bacterial inoculum.[21] Include a growth control well (broth and inoculum, no compound).

  • Incubation and Interpretation:

    • Incubate the plates at 37°C for 18-24 hours.[19]

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.[22]

Representative Antimicrobial Screening Data

The table below shows example MIC values for this compound derivatives against Gram-positive and Gram-negative bacteria.

Compound IDR¹ GroupR² GroupMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)
HS-01 HH> 256> 256
HS-06 4-NO₂H3264
HS-07 5-ClH64128
HS-08 5-CH₃H128> 256
Ciprofloxacin --0.250.015

Data based on reported values for this compound derivatives.[5][23] The introduction of an electron-withdrawing group like a nitro group often increases antimicrobial activity.[5]

Conclusion and Future Directions

This guide has outlined a systematic and technically grounded approach to the biological activity screening of novel this compound derivatives. By employing a tiered screening strategy, from broad cytotoxicity and antimicrobial assays to specific enzyme inhibition studies, researchers can efficiently identify and characterize promising lead compounds. The data generated from these assays, particularly when integrated with structure-activity relationship (SAR) studies, provides a robust foundation for medicinal chemistry optimization.[4][24] The continued exploration of this versatile chemical scaffold, guided by the principles and protocols described herein, holds significant promise for the development of innovative therapeutics to address unmet needs in oncology and infectious diseases.

References

2-Hydroxybenzenesulfonamide mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Mechanisms of 2-Hydroxybenzenesulfonamide

I. Introduction

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among these, this compound and its derivatives represent a class of compounds with diverse and significant biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms of action of this compound in various biological systems. As a Senior Application Scientist, this document is structured to provide not only a comprehensive overview of the established and emerging mechanisms but also practical, field-proven experimental protocols for researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices and the integrity of the described methodologies, ensuring a trustworthy and authoritative resource.

II. Core Mechanisms of Action

The biological effects of this compound and its analogs are primarily attributed to their ability to interact with and modulate the function of specific enzymes. Two of the most well-characterized mechanisms are the inhibition of ATP-Citrate Lyase and Dihydropteroate Synthase.

A. Inhibition of ATP-Citrate Lyase (ACL)

A significant mechanism of action for a novel series of 2-hydroxy-N-arylbenzenesulfonamides is the inhibition of ATP-citrate lyase (ACL).[1] ACL is a crucial enzyme in cellular metabolism, playing a pivotal role in the synthesis of fatty acids and cholesterol. It catalyzes the conversion of citrate to acetyl-CoA, the primary building block for these lipids.

Mechanism of Inhibition and Downstream Effects:

2-hydroxy-N-arylbenzenesulfonamides act as potent inhibitors of ACL.[1] By blocking the activity of this enzyme, these compounds effectively reduce the intracellular pool of acetyl-CoA available for lipogenesis. This leads to a cascade of downstream metabolic effects, including:

  • Lowered Plasma Cholesterol and Triglycerides: Reduced fatty acid synthesis directly impacts the production of triglycerides and cholesterol.[1]

  • Inhibition of Weight Gain: By curbing lipid production, these compounds have shown efficacy in inhibiting weight gain in preclinical models.[1]

  • Improved Glucose Homeostasis: The inhibition of ACL can also lead to lower plasma glucose levels.[1]

These effects position this compound derivatives as promising candidates for the treatment of metabolic disorders such as obesity, hyperlipidemia, and type 2 diabetes.

Signaling Pathway: ATP-Citrate Lyase Inhibition

ACL_Inhibition cluster_cytoplasm Cytoplasm Citrate Citrate ACL ATP-Citrate Lyase (ACL) Citrate->ACL AcetylCoA Acetyl-CoA Lipogenesis Fatty Acid & Cholesterol Synthesis AcetylCoA->Lipogenesis ACL->AcetylCoA Catalyzes 2HBS This compound 2HBS->ACL Inhibits Metabolic_Effects Lowered Cholesterol Lowered Triglycerides Reduced Weight Gain Lipogenesis->Metabolic_Effects

Caption: Inhibition of ATP-Citrate Lyase by this compound.

B. Inhibition of Dihydropteroate Synthase (DHPS) in Prokaryotes

The foundational mechanism of action for the broader sulfonamide class, including derivatives of this compound, is the competitive inhibition of dihydropteroate synthase (DHPS) in bacteria.[2][3][4] This enzyme is essential for the de novo synthesis of folic acid in prokaryotes.

Mechanism of Inhibition and Bacteriostatic Effect:

Sulfonamides are structural analogs of para-aminobenzoic acid (pABA), the natural substrate for DHPS.[4] Due to this structural mimicry, sulfonamides bind to the active site of DHPS, acting as competitive inhibitors and preventing the synthesis of dihydropteroic acid, a precursor to folic acid.[3][4] Folic acid is a vital cofactor in the synthesis of nucleotides (purines and thymidine) and several amino acids. By blocking its production, sulfonamides halt bacterial DNA replication and cell division, resulting in a bacteriostatic effect.[4]

It is important to note that this mechanism is selective for bacteria, as humans and other mammals do not synthesize their own folic acid and instead obtain it from their diet.[4]

Signaling Pathway: Dihydropteroate Synthase Inhibition

DHPS_Inhibition cluster_bacterium Bacterial Cell pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes 2HBS This compound 2HBS->DHPS Competitively Inhibits Nucleotide_Synthesis Nucleotide Synthesis Folic_Acid->Nucleotide_Synthesis Bacterial_Growth Bacterial Growth & Replication Nucleotide_Synthesis->Bacterial_Growth

Caption: Competitive Inhibition of DHPS by this compound.

III. Other Potential Biological Targets and Pathways

Beyond the well-established inhibition of ACL and DHPS, derivatives of benzenesulfonamide have been investigated for their activity against a range of other biological targets:

  • Carbonic Anhydrase Inhibition: Benzenesulfonamides are a well-known class of carbonic anhydrase inhibitors.[5][6][7][8] Different isoforms of carbonic anhydrase are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer.

  • Aldehyde Dehydrogenase (ALDH) Pathway: Certain N-substituted 2-(benzenosulfonyl)-1-carbotioamide derivatives have shown potential as anticancer agents through their interaction with the aldehyde dehydrogenase pathway.[9][10]

  • Hedgehog Signaling Pathway: Some benzamide derivatives, which can be conceptually related to benzenesulfonamides, have been developed as inhibitors of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.[11]

  • 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition: Phenylbenzenesulfonates and -sulfonamides have been identified as inhibitors of 17β-HSD2, an enzyme involved in estrogen metabolism, making them potential therapeutics for osteoporosis.[12]

  • Other Enzyme Inhibitions: Various benzenesulfonamide hybrids have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, α-amylase, and α-glucosidase, suggesting a broad therapeutic potential.[13][14]

IV. Experimental Protocols for Mechanistic Studies

To rigorously investigate the mechanism of action of this compound and its derivatives, a combination of in vitro and cell-based assays is essential.

A. In Vitro Enzyme Inhibition Assays

Protocol: ATP-Citrate Lyase (ACL) Inhibition Assay

  • Principle: This assay measures the activity of ACL by coupling the production of CoA-SH to a colorimetric or fluorometric reaction.

  • Materials:

    • Recombinant human ACL

    • ATP, Citrate, Coenzyme A (CoA)

    • Coupling enzyme (e.g., malate dehydrogenase) and substrate (NADH)

    • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)

    • This compound derivative (test compound)

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, ATP, citrate, and CoA.

    • Add varying concentrations of the this compound derivative to the wells of a microplate.

    • Initiate the reaction by adding recombinant ACL.

    • In a coupled assay, include NADH and malate dehydrogenase. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

    • Incubate at 37°C and measure the absorbance or fluorescence at regular intervals.

    • Calculate the rate of reaction and determine the IC50 value of the test compound.

Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

  • Principle: This assay measures the synthesis of dihydropteroate from p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

  • Materials:

    • Recombinant bacterial DHPS

    • pABA, DHPPP

    • Assay buffer (e.g., Tris-HCl, pH 8.0, with MgCl2 and DTT)

    • This compound derivative (test compound)

    • Method for detection (e.g., HPLC-based quantification of dihydropteroate or a coupled spectrophotometric assay).

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, pABA, and DHPPP.

    • Add varying concentrations of the this compound derivative.

    • Initiate the reaction by adding recombinant DHPS.

    • Incubate at 37°C for a defined period.

    • Stop the reaction (e.g., by adding acid).

    • Quantify the amount of dihydropteroate formed using a suitable analytical method.

    • Calculate the percentage of inhibition and determine the IC50 value.

B. Cell-Based Assays

Protocol: Assessment of Antibacterial Activity (Minimum Inhibitory Concentration - MIC Determination)

  • Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

  • Materials:

    • Bacterial strain of interest (e.g., E. coli, S. aureus)

    • Mueller-Hinton Broth (MHB)

    • This compound derivative

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a serial two-fold dilution of the this compound derivative in MHB in a 96-well plate.[2]

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.[2]

    • Inoculate each well with the bacterial suspension.[2]

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 35-37°C for 16-20 hours.[2]

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[2]

Protocol: Cytotoxicity Assessment in Eukaryotic Cells (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[2]

  • Materials:

    • Eukaryotic cell line (e.g., HeLa, HepG2)

    • Cell culture medium and supplements

    • This compound derivative

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilizing agent (e.g., DMSO, isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[2]

    • Add a solubilizing agent to dissolve the formazan crystals.[2]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

    • Calculate cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration).

V. Toxicology and Resistance Mechanisms

A comprehensive understanding of any therapeutic agent requires an evaluation of its potential toxicity and the mechanisms by which resistance may arise.

Metabolic Activation and Hypersensitivity:

A significant concern with sulfonamide drugs is the potential for hypersensitivity reactions. These are often mediated by reactive metabolites, particularly hydroxylamine derivatives, which are formed through metabolic oxidation.[15][16] These reactive intermediates can covalently bind to cellular macromolecules, leading to cytotoxicity and triggering an immune response.[16] In vitro studies using lymphocytes can be employed to assess the potential for such toxicity.[15][16]

Mechanisms of Sulfonamide Resistance in Bacteria:

Bacteria can develop resistance to sulfonamides through several mechanisms:

  • Target Modification: Mutations in the folP gene, which encodes for DHPS, can reduce the binding affinity of sulfonamides to the enzyme.

  • Target Overproduction: Increased expression of DHPS can overcome the inhibitory effects of the drug.

  • Drug Inactivation: Some bacteria have acquired enzymes, such as a two-component flavin-dependent monooxygenase system, that can degrade sulfonamides.[17]

  • Alternative Metabolic Pathways: Bacteria may develop or acquire alternative pathways for folic acid synthesis or uptake.

VI. Quantitative Data Summary

Compound DerivativeTarget EnzymeIC50 (µM)Organism/Cell LineReference
2-hydroxy-N-arylbenzenesulfonamide (compound 9)ATP-Citrate Lyase0.13In vitro[1]
4-hydroxymethyl-benzenesulfonamideEhiCA0.036-0.089Entamoeba histolytica[5]
4-hydroxyethyl-benzenesulfonamideEhiCA0.036-0.089Entamoeba histolytica[5]
Benzenesulfonamide-piperazine hybrid (compound 5)Acetylcholinesterase1003In vitro[13]
Benzenesulfonamide-piperazine hybrid (compound 2 and 5)Butyrylcholinesterase1008In vitro[13]
Benzenesulfonamide-piperazine hybrid (compound 4)Tyrosinase1190In vitro[13]
Benzenesulfonamide-piperazine hybrid (compound 3)α-glucosidase1000In vitro[13]
Aliphatic hydrazide-based benzenesulfonamide (analog 5)α-glucosidase3.20In vitro[14]
Aliphatic hydrazide-based benzenesulfonamide (analog 6)α-glucosidase2.50In vitro[14]
Aliphatic hydrazide-based benzenesulfonamide (analog 5)Urease2.10In vitro[14]
Aliphatic hydrazide-based benzenesulfonamide (analog 6)Urease5.30In vitro[14]

VII. Conclusion and Future Directions

This compound and its derivatives are a versatile class of molecules with a rich and expanding repertoire of biological activities. Their established roles as inhibitors of ACL and DHPS underscore their potential in treating metabolic and infectious diseases, respectively. The emerging evidence for their interaction with other key cellular targets opens up new avenues for therapeutic development in areas such as oncology and neurodegenerative diseases.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of this compound derivatives for specific targets.

  • In Vivo Efficacy and Safety Profiling: To translate the promising in vitro findings into preclinical and clinical success.

  • Elucidation of Novel Mechanisms: To continue exploring the full spectrum of biological activities of this important chemical scaffold.

This guide provides a solid foundation for researchers to build upon, fostering a deeper understanding of the intricate mechanisms of action of this compound and accelerating the development of novel therapeutics.

VIII. References

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  • Khan, I., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 10, e13928. --INVALID-LINK--

  • Rieder, M. J., et al. (1991). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. Annals of Internal Medicine, 115(7), 512-514. --INVALID-LINK--

  • Kumar, D., et al. (2012). Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal. Organic & Biomolecular Chemistry, 10(4), 795-799. --INVALID-LINK--

  • Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. --INVALID-LINK--

  • Neipp, L., et al. (1957). The concurrent use of sulfonamides and antibiotics in the treatment of infections: in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Annals of the New York Academy of Sciences, 69(3), 408-416. --INVALID-LINK--

  • Myers, W. K., & Keefer, C. S. (1941). The in vitro and in vivo effect of sulfonamides upon the streptococcal antifibrinolysin test. The Journal of Clinical Investigation, 20(4), 409-413. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Cell-Based Assays. --INVALID-LINK--

  • De Simone, G., et al. (2013). Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. Bioorganic & Medicinal Chemistry Letters, 23(1), 105-109. --INVALID-LINK--

  • BOC Sciences. (n.d.). Cellular assays in Hit Characterization. --INVALID-LINK--

  • Giel, M., et al. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. Molecules, 25(10), 2445. --INVALID-LINK--

  • Hamilton Company. (n.d.). Cell-Based Assays | Applications. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). p-Hydroxybenzenesulfonamide. PubChem Compound Database. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Benzenesulfonamide. PubChem Compound Database. --INVALID-LINK--

  • Wujec, M., et al. (2022). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Molecules, 27(19), 6296. --INVALID-LINK--

  • Guler, O. O., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(5-6), 183-195. --INVALID-LINK--

  • Grybaitė, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. --INVALID-LINK--

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. --INVALID-LINK--

  • Sultan, A. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 6(3), 449-462. --INVALID-LINK--

  • Lee, J. Y., & Lee, J. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Cancer Prevention, 21(3), 147-152. --INVALID-LINK--

  • Rieder, M. J., et al. (1988). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Journal of Pharmacology and Experimental Therapeutics, 244(2), 724-728. --INVALID-LINK--

  • Giel, M., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(2), 835-847. --INVALID-LINK--

  • Li, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(48), 30206-30217. --INVALID-LINK--

  • Khan, S., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(20), 7064. --INVALID-LINK--

  • Schuster, D., et al. (2017). Phenylbenzenesulfonates and -sulfonamides as 17β-hydroxysteroid dehydrogenase type 2 inhibitors: Synthesis and SAR-analysis. Bioorganic & Medicinal Chemistry, 25(13), 3320-3333. --INVALID-LINK--

  • Li, T., et al. (2020). Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review). Experimental and Therapeutic Medicine, 20(2), 1146-1153. --INVALID-LINK--

  • Kim, D. W., et al. (2019). A novel sulfonamide resistance mechanism by two-component flavin-dependent monooxygenase system in sulfonamide-degrading actinobacteria. Environment International, 126, 35-43. --INVALID-LINK--

  • National Toxicology Program. (2020). Toxicology and carcinogenesis studies of 2-hydroxy-4-methoxybenzophenone administered in feed to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice. National Toxicology Program technical report series, (589), 1-186. --INVALID-LINK--

  • Wujec, M., et al. (2022). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Molecules, 27(19), 6296. --INVALID-LINK--

  • ResearchGate. (n.d.). Structure–activity relationship study of the benzenesulfonamide hits... --INVALID-LINK--

References

A Historical Review of the Synthetic Routes to 2-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzenesulfonamide is a key chemical intermediate whose structural motif is present in a variety of pharmacologically active compounds and agrochemicals. Its synthesis has been a subject of interest for decades, leading to the development of various synthetic strategies. This guide provides a comprehensive overview of the historical and contemporary methods for the synthesis of this compound, offering insights into the evolution of synthetic approaches, from early multi-step procedures to more recent, efficient methodologies. Understanding these synthetic pathways is crucial for researchers and professionals involved in the design and development of new chemical entities.

Early Synthetic Endeavors: The 2-Nitrophenol Route

One of the earliest reported methods for the synthesis of this compound utilized 2-nitrophenol as the starting material. This multi-step sequence, while foundational, was characterized by its length and low overall yield. A notable 6-step process was described in the Journal of the Chemical Society in 1958.[1] Although subsequent improvements were made, the overall yield remained modest, reaching only 14% as reported in 1972.[1]

The general strategy of this route involves the protection of the hydroxyl group, followed by a series of reactions to introduce the sulfonamide functionality, and finally deprotection. The complexity and low efficiency of this method prompted the search for more direct and higher-yielding alternatives.

The Challenge of Direct Sulfonation of Phenol

A more direct approach to this compound would be the direct sulfonation of phenol. However, this method is hampered by a lack of regioselectivity. The sulfonation of phenol typically yields a mixture of the ortho and para isomers, with the para isomer, 4-hydroxybenzenesulfonic acid, being the predominant product under most conditions.[1][2] The separation of these isomers is often difficult, making this route impractical for the specific synthesis of the ortho isomer.[1] The reaction of phenol with concentrated sulfuric acid is a classic example of electrophilic aromatic substitution, where the regioselectivity is influenced by both kinetic and thermodynamic factors. At lower temperatures, the ortho isomer is favored (kinetic control), while at higher temperatures, the more stable para isomer predominates (thermodynamic control).[2][3]

Strategic Use of Protecting Groups: The Rise of Ortho-Selectivity

To overcome the challenge of regioselectivity in direct sulfonation, a more strategic approach involving the use of a positional protecting group was developed. A notable example is the use of a tert-butyl group to direct the sulfonation to the ortho position. This method, starting from 4-tert-butylanisole, allows for the clean introduction of the sulfonyl group exclusively at the position ortho to the methoxy group.[4]

The synthesis proceeds by the chlorosulfonation of 4-tert-butylanisole, followed by amination to form the corresponding sulfonamide. The final step involves the removal of both the tert-butyl and methyl protecting groups to yield this compound. This three-step process offers a significantly higher overall yield of 54-66%.[4]

Experimental Protocol: Synthesis via 4-t-Butylanisole[4]
  • Chlorosulfonation of 4-t-butylanisole: 4-tert-butylanisole is reacted with chlorosulfonic acid in methylene chloride at ice temperature.

  • Amination: The resulting crude sulfonyl chloride is then converted to the sulfonamide using standard amination conditions.

  • Deprotection: The 2-methoxy-5-tert-butylbenzenesulfonamide is then treated with a reagent like aluminum chloride to cleave the methyl ether and remove the tert-butyl group, affording this compound.

A More Direct and Efficient Route: Synthesis from 2,4-Dichlorophenol

A significant advancement in the synthesis of this compound was the development of a three-step process starting from the readily available 2,4-dichlorophenol.[1] This method provides a more efficient and scalable route to the target compound.

The key steps in this process are:

  • Chlorosulfonation: 2,4-dichlorophenol is treated with chlorosulfonic acid to yield 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride.

  • Amination: The sulfonyl chloride is then reacted with ammonia to form 2-hydroxy-3,5-dichlorobenzenesulfonamide.

  • Dehalogenation: The final step involves the catalytic hydrogenation of the dichlorinated sulfonamide to remove the chlorine atoms, yielding this compound.

This process is advantageous as it avoids the regioselectivity issues of direct phenol sulfonation and offers a more streamlined approach compared to the early multi-step syntheses.

Experimental Protocol: Synthesis from 2,4-Dichlorophenol[1]
  • Step 1: Formation of 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride

    • Molten 2,4-dichlorophenol is added to chlorosulfonic acid while maintaining the temperature at 35-40°C.

    • The reaction mixture is then quenched in water.

    • The resulting sulfonyl chloride can be extracted with a chlorocarbon solvent like methylene chloride.

  • Step 2: Formation of 2-hydroxy-3,5-dichlorobenzenesulfonamide

    • The solution of the sulfonyl chloride from the previous step is added to an aqueous ammonia solution at a controlled temperature (e.g., 0-15°C).

  • Step 3: Dehalogenation to this compound

    • The 2-hydroxy-3,5-dichlorobenzenesulfonamide is subjected to catalytic hydrogenation in the presence of a palladium or Raney nickel catalyst and a base (e.g., sodium hydroxide).

Modern Synthetic Approaches

The field of organic synthesis is continually evolving, with the development of new catalytic systems and methodologies. While the aforementioned methods represent the core historical approaches, modern synthetic chemistry offers additional tools that can be applied to the synthesis of this compound and its derivatives.

For instance, palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur bonds. A palladium-catalyzed method for the preparation of arylsulfonyl chlorides from arylboronic acids has been described, which could potentially be adapted for the synthesis of this compound precursors.[5]

Summary of Synthetic Methods

MethodStarting MaterialKey StepsAdvantagesDisadvantages
Early Multi-step Route 2-Nitrophenol6-step sequence including protection, sulfonation, and deprotection.Foundational method.Low overall yield, lengthy process.[1][4]
Direct Sulfonation PhenolElectrophilic aromatic substitution with a sulfonating agent.Potentially a very direct route.Poor regioselectivity, formation of a mixture of isomers.[1][2]
Protecting Group Strategy 4-t-ButylanisoleOrtho-selective sulfonation followed by deprotection.High regioselectivity, good overall yield.[4]Requires protection and deprotection steps.
Halogenated Phenol Route 2,4-DichlorophenolChlorosulfonation, amination, and dehalogenation.Efficient, scalable, and avoids regioselectivity issues.[1]Involves halogenated intermediates.

Visualizing the Synthetic Pathways

Key Synthetic Transformations

Synthesis_Pathways cluster_nitrophenol Early Route cluster_phenol Direct Sulfonation (Problematic) cluster_protecting_group Protecting Group Strategy cluster_dichlorophenol Efficient Modern Route 2-Nitrophenol 2-Nitrophenol Multi-step (6 steps) Multi-step (6 steps) 2-Nitrophenol->Multi-step (6 steps) Low Yield 2-Hydroxybenzenesulfonamide_1 This compound Multi-step (6 steps)->2-Hydroxybenzenesulfonamide_1 Phenol Phenol Sulfonation Sulfonation Phenol->Sulfonation Ortho/Para Mixture Ortho/Para Mixture Sulfonation->Ortho/Para Mixture Poor Selectivity 4-t-Butylanisole 4-t-Butylanisole Ortho-Chlorosulfonation Ortho-Chlorosulfonation 4-t-Butylanisole->Ortho-Chlorosulfonation Amination Amination Ortho-Chlorosulfonation->Amination Deprotection Deprotection Amination->Deprotection 2-Hydroxybenzenesulfonamide_2 This compound Deprotection->2-Hydroxybenzenesulfonamide_2 High Yield 2,4-Dichlorophenol 2,4-Dichlorophenol Chlorosulfonation Chlorosulfonation 2,4-Dichlorophenol->Chlorosulfonation Amination_2 Amination Chlorosulfonation->Amination_2 Dehalogenation Dehalogenation Amination_2->Dehalogenation 2-Hydroxybenzenesulfonamide_3 This compound Dehalogenation->2-Hydroxybenzenesulfonamide_3

Caption: Overview of major synthetic routes to this compound.

Conclusion

The synthesis of this compound has evolved significantly over time, moving from lengthy, low-yielding methods to more efficient and selective processes. The historical challenges, particularly the issue of regioselectivity in the direct sulfonation of phenol, have driven the development of clever synthetic strategies, such as the use of protecting groups and the utilization of pre-functionalized starting materials like 2,4-dichlorophenol. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is invaluable for the efficient and scalable production of this important chemical intermediate and its derivatives. The choice of a particular synthetic route will depend on factors such as the desired scale of production, cost of starting materials, and the availability of specialized equipment.

References

Methodological & Application

High-Yield Synthesis of 2-Hydroxybenzenesulfonamide Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Hydroxybenzenesulfonamides

2-Hydroxybenzenesulfonamide and its derivatives are pivotal structural motifs in medicinal chemistry and agrochemistry. The strategic placement of the hydroxyl and sulfonamide groups at the ortho position of the benzene ring imparts unique physicochemical properties that are crucial for their biological activity. These compounds have been identified as key intermediates in the synthesis of potent herbicides and are explored as scaffolds in the design of various therapeutic agents.

The inherent challenge in synthesizing these molecules lies in achieving high regioselectivity for the ortho-sulfonylation of the phenolic ring. Direct sulfonation of phenol typically yields the thermodynamically more stable para-isomer as the major product. This guide provides detailed, field-proven protocols for two distinct and effective high-yield synthetic strategies that overcome this challenge, enabling the efficient production of this compound derivatives for research and development.

Strategic Approaches to High-Yield ortho-Hydroxybenzenesulfonamide Synthesis

Two primary strategies have emerged as reliable and high-yielding for the targeted synthesis of this compound derivatives:

  • The Halogen-Directed, Three-Step Synthesis from 2,4-Dichlorophenol: This robust method employs halogen atoms as blocking groups to direct the incoming sulfonyl group to the desired ortho position. The subsequent amination and dehalogenation steps proceed in high yields to afford the final product.

  • The Protective Group-Mediated Synthesis from 4-tert-Butylanisole: This elegant approach utilizes a bulky tert-butyl group to sterically hinder the para position, thereby forcing the chlorosulfonation to occur at the ortho position. A straightforward deprotection sequence then yields the target molecule.

This guide will now delve into the detailed experimental protocols for each of these scientifically sound methodologies.

Protocol I: High-Yield Synthesis via the 2,4-Dichlorophenol Route

This three-step process is a highly efficient method for the large-scale preparation of this compound. The initial chlorosulfonation of 2,4-dichlorophenol is followed by amination and, finally, a catalytic dehalogenation to yield the desired product.[1]

Workflow Diagram

synthesis_workflow_1 cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Dehalogenation 2,4-Dichlorophenol 2,4-Dichlorophenol 2-Hydroxy-3,5-dichlorobenzenesulfonyl chloride 2-Hydroxy-3,5-dichlorobenzenesulfonyl chloride 2,4-Dichlorophenol->2-Hydroxy-3,5-dichlorobenzenesulfonyl chloride Chlorosulfonic Acid, Thionyl Chloride (optional) 35-40°C Chlorosulfonic Acid Chlorosulfonic Acid 2-Hydroxy-3,5-dichlorobenzenesulfonamide 2-Hydroxy-3,5-dichlorobenzenesulfonamide 2-Hydroxy-3,5-dichlorobenzenesulfonyl chloride->2-Hydroxy-3,5-dichlorobenzenesulfonamide Aqueous Ammonia -5 to 25°C Aqueous Ammonia Aqueous Ammonia This compound This compound 2-Hydroxy-3,5-dichlorobenzenesulfonamide->this compound H₂, Pd Catalyst, Base Hydrogen Hydrogen Palladium Catalyst Palladium Catalyst

Caption: Synthesis of this compound from 2,4-Dichlorophenol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-3,5-dichlorobenzenesulfonyl chloride

  • To a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet, add chlorosulfonic acid (at least 4 equivalents).

  • While maintaining the temperature between 35-40°C, slowly add molten 2,4-dichlorophenol (1 equivalent) over 1-2 hours.

  • (Optional but recommended for higher yields) Add thionyl chloride (up to 2 equivalents) to the reaction mixture.

  • After the addition is complete, hold the reaction mixture at 35-40°C for 15-30 minutes, then cool to 20-25°C and stir for an additional 30-60 minutes.

  • Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • The solid product, 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride, can be isolated by filtration, washed with cold water, and dried. Yields of up to 94% have been reported for this step.[1]

Step 2: Synthesis of 2-Hydroxy-3,5-dichlorobenzenesulfonamide

  • Dissolve the 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride from Step 1 in a suitable solvent such as methylene chloride.

  • In a separate vessel, prepare a solution of aqueous ammonia (at least 3 equivalents, preferably 28-47% concentration).

  • Cool the ammonia solution to -5 to 25°C and slowly add the solution of the sulfonyl chloride while maintaining the temperature.

  • After the addition is complete, continue to stir the mixture until the reaction is complete (monitor by TLC).

  • The product, 2-hydroxy-3,5-dichlorobenzenesulfonamide, can be isolated by separating the organic layer, washing with water, and removing the solvent under reduced pressure.

Step 3: Synthesis of this compound via Dehalogenation

  • Dissolve the 2-hydroxy-3,5-dichlorobenzenesulfonamide from Step 2 in a suitable solvent like an alcohol (e.g., n-butanol).

  • Add a base (at least two equivalents), such as an alkali metal hydroxide (e.g., NaOH) or an alkaline earth metal oxide (e.g., MgO).

  • Add a palladium catalyst (e.g., Pd/C) or Raney nickel to the mixture.

  • Pressurize the reaction vessel with hydrogen gas (at least atmospheric pressure, though 50-2000 psi is preferred for efficiency).

  • Heat the reaction mixture to facilitate the dehalogenation.

  • Upon completion, the catalyst can be filtered off, and the product, this compound, can be isolated by acidifying the filtrate and collecting the precipitate or by extraction with a suitable organic solvent.

Quantitative Data Summary
StepKey ReagentsTemperatureTimeTypical YieldReference
1. Chlorosulfonation2,4-Dichlorophenol, Chlorosulfonic Acid, Thionyl Chloride35-40°C2-3 hoursup to 94%[1]
2. Amination2-Hydroxy-3,5-dichlorobenzenesulfonyl chloride, Aqueous Ammonia-5 to 25°CVariesHigh[1]
3. Dehalogenation2-Hydroxy-3,5-dichlorobenzenesulfonamide, H₂, Pd catalyst, BaseElevatedVariesHigh[1]

Protocol II: High-Yield Synthesis via the 4-tert-Butylanisole Route

This three-step synthesis provides a high-yield route to this compound by employing a tert-butyl group as a positional protecting group to direct the chlorosulfonation to the ortho position of 4-tert-butylanisole.[2]

Workflow Diagram

synthesis_workflow_2 cluster_0 Step 1: Ortho-Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Deprotection 4-t-Butylanisole 4-t-Butylanisole 4-t-Butyl-2-methoxybenzenesulfonyl chloride 4-t-Butyl-2-methoxybenzenesulfonyl chloride 4-t-Butylanisole->4-t-Butyl-2-methoxybenzenesulfonyl chloride Chlorosulfonic Acid Methylene Chloride, 0°C Chlorosulfonic Acid Chlorosulfonic Acid 4-t-Butyl-2-methoxybenzenesulfonamide 4-t-Butyl-2-methoxybenzenesulfonamide 4-t-Butyl-2-methoxybenzenesulfonyl chloride->4-t-Butyl-2-methoxybenzenesulfonamide Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia This compound This compound 4-t-Butyl-2-methoxybenzenesulfonamide->this compound AlCl₃ Aluminum Chloride Aluminum Chloride

Caption: Synthesis of this compound from 4-tert-Butylanisole.

Step-by-Step Experimental Protocol

Step 1 & 2: Synthesis of 4-tert-Butyl-2-methoxybenzenesulfonamide

  • Dissolve 4-tert-butylanisole (1 equivalent) in methylene chloride and cool the solution to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid (at least 1 equivalent) to the cooled solution. The bulky tert-butyl group at the para position directs the sulfonation to the ortho position. The hydroxyl group's activating effect facilitates this electrophilic substitution, with the resonance structures showing increased electron density at the ortho and para positions.[3][4][5]

  • After the reaction is complete, the crude sulfonyl chloride is not isolated but is directly converted to the sulfonamide.

  • Carefully add the reaction mixture to a stirred solution of aqueous ammonia.

  • The product, 4-tert-butyl-2-methoxybenzenesulfonamide, can be isolated by standard workup procedures, including separation of the organic layer, washing, drying, and solvent evaporation. The overall yield for these two steps is reported to be in the range of 60-70%.[2]

Step 3: Deprotection to this compound

  • The 4-tert-butyl-2-methoxybenzenesulfonamide from the previous step is subjected to deprotection using a Lewis acid.

  • Treat the sulfonamide with aluminum chloride. This step cleaves both the tert-butyl group and the methyl ether to yield the final product.

  • The reaction is worked up by carefully quenching with water and acid, followed by extraction of the product into an organic solvent.

  • Purification by recrystallization or chromatography affords pure this compound. The overall yield for the three-step process is reported to be between 54-66%.[2]

Quantitative Data Summary
StepKey ReagentsTemperatureOverall YieldReference
1 & 2. Chlorosulfonation & Amination4-t-Butylanisole, Chlorosulfonic Acid, Aqueous Ammonia0°C60-70%[2]
3. Deprotection4-t-Butyl-2-methoxybenzenesulfonamide, Aluminum ChlorideVaries-[2]
Overall 54-66% [2]

Scientific Integrity and Mechanistic Insights

The success of these protocols hinges on a deep understanding of electrophilic aromatic substitution and the strategic use of directing and protecting groups.

  • The Role of the Hydroxyl Group: The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group.[3][4][5] This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

  • Causality in the 2,4-Dichlorophenol Route: In this method, the chlorine atoms at positions 2 and 4 serve as blocking groups. While the hydroxyl group activates the ring for sulfonation, the presence of the chloro groups deactivates the ring somewhat through their inductive effect. However, the powerful directing effect of the hydroxyl group still governs the position of substitution. With the para position blocked, the sulfonation is directed to the available ortho position (position 6).

  • Causality in the 4-tert-Butylanisole Route: The use of a bulky tert-butyl group at the para position provides steric hindrance, effectively blocking the electrophilic attack at this site. Consequently, the chlorosulfonation is forced to occur at one of the less sterically hindered and electronically activated ortho positions. The methoxy group is also a strong ortho, para-director, further favoring substitution at the desired position.

Conclusion

The two detailed protocols presented in this application note offer reliable and high-yield pathways for the synthesis of this compound and its derivatives. The choice between the two methods may depend on the availability of starting materials, scale of the reaction, and the specific substitution patterns desired in the final product. By understanding the underlying mechanistic principles, researchers can confidently apply and adapt these methods to accelerate their research and development efforts in the fields of medicinal and agricultural chemistry.

References

Application Note: A Validated Protocol for Assessing 2-Hydroxybenzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating 2-Hydroxybenzenesulfonamide as a Carbonic Anhydrase Inhibitor

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1][2] Their involvement in the pathophysiology of a range of disorders, such as glaucoma, epilepsy, and certain cancers, has established them as a significant therapeutic target.[3][4] The inhibition of specific CA isozymes can modulate these disease states, a principle exemplified by the clinical use of sulfonamide-based drugs.[5]

The benzenesulfonamide scaffold is a well-established pharmacophore for carbonic anhydrase inhibition.[6][7] This structural motif is known to coordinate with the zinc ion at the active site of the enzyme, leading to potent inhibition.[8] While numerous sulfonamide derivatives have been explored, the specific compound this compound presents a compelling candidate for investigation. The presence of a hydroxyl group at the ortho position introduces the potential for additional hydrogen bonding interactions within the enzyme's active site, which could influence both potency and isoform selectivity. Although this compound itself has not been extensively studied as a CA inhibitor, related compounds, such as 2-hydroxy-N-arylbenzenesulfonamides, have demonstrated inhibitory activity against other enzymes like ATP-citrate lyase.[2] This precedent of biological activity for the this compound scaffold provides a strong rationale for its evaluation as a potential carbonic anhydrase inhibitor.

This application note provides a detailed, step-by-step protocol for the in vitro assessment of this compound as a carbonic anhydrase inhibitor using a robust and widely accepted colorimetric assay.[9] The methodology described herein is designed to yield reliable and reproducible data suitable for initial screening and determination of the half-maximal inhibitory concentration (IC50).

Experimental Design and Workflow

The experimental workflow is designed to systematically evaluate the inhibitory potential of this compound against a selected carbonic anhydrase isozyme. The process begins with the preparation of all necessary reagents, followed by the execution of the enzyme inhibition assay in a 96-well plate format. The kinetic data obtained is then analyzed to determine the percentage of inhibition at various concentrations of the test compound, culminating in the calculation of the IC50 value.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Reagent Preparation (Buffers, Enzyme, Substrate, Inhibitor) serial_dil Serial Dilution of This compound prep_reagents->serial_dil plate_setup 96-Well Plate Setup (Controls & Test Wells) serial_dil->plate_setup pre_incubation Enzyme-Inhibitor Pre-incubation plate_setup->pre_incubation reaction_init Reaction Initiation (Substrate Addition) pre_incubation->reaction_init kinetic_read Kinetic Measurement (Absorbance at 405 nm) reaction_init->kinetic_read calc_inhibition Calculate % Inhibition kinetic_read->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response ic50_calc IC50 Determination (Non-linear Regression) dose_response->ic50_calc

Figure 1: A schematic overview of the experimental workflow for testing this compound as a carbonic anhydrase inhibitor.

Detailed Experimental Protocol

This protocol is based on the well-established method of monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase.[9][10] The enzymatic reaction produces the yellow-colored p-nitrophenolate anion, the formation of which can be monitored spectrophotometrically at 405 nm.

Materials and Reagents
  • Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA II (e.g., Sigma-Aldrich, C3934).

  • Substrate: p-Nitrophenyl acetate (p-NPA) (e.g., Sigma-Aldrich, N8130).

  • Test Compound: this compound.

  • Positive Control Inhibitor: Acetazolamide (a known CA inhibitor) (e.g., Sigma-Aldrich, A6011).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Organic Solvent: DMSO (Dimethyl sulfoxide) for dissolving the test compound and substrate.

  • Equipment:

    • 96-well clear, flat-bottom microplate.

    • Microplate reader capable of kinetic measurements at 405 nm.

    • Calibrated pipettes and tips.

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.

  • CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • CA Working Solution (e.g., 50 units/mL): Immediately before the assay, dilute the CA stock solution to the desired concentration with cold Assay Buffer.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. This solution should be prepared fresh daily.

  • Inhibitor Stock Solutions (10 mM): Dissolve this compound and Acetazolamide in DMSO.

  • Inhibitor Working Solutions: Prepare a series of dilutions of the this compound and Acetazolamide stock solutions in Assay Buffer.

Assay Procedure (96-well plate format)

It is recommended to perform all measurements in triplicate.[9]

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor/Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each this compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the appropriate volumes of Assay Buffer and inhibitor solutions (or DMSO for the maximum activity control) to the wells as detailed above.

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Stock Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.[9]

Data Analysis and Interpretation

Calculation of Reaction Rates and Percent Inhibition
  • Calculate Reaction Rates (V): For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[9]

  • Calculate Percent Inhibition: % Inhibition = [ (Vmax_activity - Vinhibitor) / Vmax_activity ] * 100 Where:

    • Vmax_activity is the reaction rate in the absence of the inhibitor (vehicle control).

    • Vinhibitor is the reaction rate in the presence of this compound.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11]

  • Generate a Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Non-linear Regression Analysis: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

The relationship between the inhibitor concentration and the enzyme's response can be visualized with the following logical diagram:

dose_response_logic inhibitor_conc [Inhibitor] enzyme_activity Enzyme Activity inhibitor_conc->enzyme_activity inversely proportional percent_inhibition % Inhibition enzyme_activity->percent_inhibition determines ic50 IC50 percent_inhibition->ic50 at 50%

Figure 2: Logical relationship for determining the IC50 value from inhibitor concentration and enzyme activity.

Hypothetical Data Presentation

The following table illustrates how the results for this compound can be summarized.

This compound (µM)Log [Inhibitor]Average Reaction Rate (ΔAbs/min)% Inhibition
0 (Vehicle)N/A0.1500
100.12516.7
1010.08046.7
501.70.04570.0
10020.02583.3
5002.70.01093.3

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, this protocol incorporates several self-validating steps:

  • Positive and Negative Controls: The inclusion of a known inhibitor (Acetazolamide) as a positive control validates the assay's ability to detect inhibition. The "no enzyme" and "vehicle" controls ensure that the observed activity is enzyme-dependent and not an artifact of the solvent.

  • Triplicate Measurements: Performing all experiments in triplicate allows for the assessment of data variability and the calculation of standard deviations, enhancing the statistical significance of the results.[9]

  • Linear Range of Reaction: Calculating the reaction rate from the initial linear portion of the kinetic curve ensures that the measurements are taken under steady-state conditions, where the rate is proportional to the enzyme concentration.

Conclusion

This application note provides a comprehensive and validated protocol for the initial in vitro evaluation of this compound as a carbonic anhydrase inhibitor. By following this detailed methodology, researchers can obtain reliable and reproducible data on the inhibitory potency of this compound. The findings from this assay can serve as a crucial first step in the drug discovery process, guiding further studies into the mechanism of action and potential therapeutic applications of this compound and its derivatives.

References

Protocol for screening 2-Hydroxybenzenesulfonamide derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Protocol for Screening 2-Hydroxybenzenesulfonamide Derivatives Against Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Tumor Hypoxia with this compound Derivatives

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Within this class, this compound derivatives have garnered significant interest for their potential as anticancer agents. Their mechanism of action is often linked to the targeted inhibition of specific enzyme isoforms that are crucial for tumor survival and progression.[3][4]

A primary and highly validated target for these compounds is human carbonic anhydrase IX (hCA IX).[1] CA IX is a transmembrane zinc metalloenzyme that is minimally expressed in normal tissues but is strongly overexpressed in a wide variety of solid tumors in response to hypoxia (low oxygen).[5][6] In the harsh, acidic tumor microenvironment, CA IX plays a critical role in regulating intracellular pH (pHi), allowing cancer cells to thrive despite their high glycolytic rate (the Warburg effect).[7][8] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CA IX helps maintain a neutral pHi while contributing to extracellular acidosis, which in turn promotes tumor invasion and metastasis.[7][9]

Therefore, selective inhibition of CA IX by this compound derivatives presents a compelling therapeutic strategy. It disrupts the pH-regulating machinery of cancer cells, leading to intracellular acidification, metabolic stress, and ultimately, the induction of cell death.[1][6]

This document provides a comprehensive, tiered protocol for the systematic in vitro screening of a library of this compound derivatives. The workflow is designed to first identify compounds with potent cytotoxic activity and subsequently to elucidate their primary mechanisms of action, specifically their ability to induce apoptosis and cause cell cycle arrest.

Experimental Design: A Hierarchical Screening Workflow

A tiered approach is essential for efficiently screening a compound library. This workflow prioritizes resources by using a high-throughput primary assay to identify "hits," which are then subjected to more detailed, lower-throughput secondary assays for validation and mechanistic characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Mechanistic Elucidation cluster_2 Phase 3: Lead Candidate Selection Compound_Library Compound Library: This compound Derivatives Cytotoxicity_Assay Cytotoxicity Assay (SRB or MTT) Compound_Library->Cytotoxicity_Assay Cell_Panel Panel of Cancer Cell Lines (e.g., MDA-MB-231, NCI-H460, SF-268) + Normal Cell Line (e.g., MCF-10A) Cell_Panel->Cytotoxicity_Assay IC50 Determine IC50 Values Identify 'Hit' Compounds Cytotoxicity_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis_Assay 'Hits' (Low IC50) Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle_Assay 'Hits' (Low IC50) Data_Analysis Quantify Apoptosis & Identify Cell Cycle Arrest Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Lead_Selection Select Lead Candidates Based on Potency, Selectivity, and Mechanism of Action Data_Analysis->Lead_Selection G cluster_0 Tumor Microenvironment (Acidic, pH < 7.0) cluster_1 Cancer Cell cluster_2 Intracellular Space (Neutral, pH ~7.2) CO2_H2O CO₂ + H₂O CAIX Carbonic Anhydrase IX (CA IX) CO2_H2O->CAIX Substrate H_ion_in H⁺ pH_drop Intracellular pH Drops (Acidification) HCO3_in HCO₃⁻ Apoptosis Metabolic Stress & Apoptosis pH_drop->Apoptosis CAIX->H_ion_in Catalysis CAIX->HCO3_in Compound This compound Derivative Compound->CAIX Inhibition

References

Application Notes and Protocols for the Purification of 2-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed methodology for the purification of 2-Hydroxybenzenesulfonamide from a typical synthetic reaction mixture. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a multi-step purification strategy that combines liquid-liquid extraction, recrystallization, and column chromatography. This guide emphasizes the scientific rationale behind each procedural step, ensuring a robust and reproducible purification process. The methods described are grounded in established chemical principles and are supported by authoritative references to ensure scientific integrity.

Introduction: The Importance of Purity

This compound is a valuable building block in medicinal chemistry and materials science. Its utility is predicated on its high purity, as residual starting materials, by-products, or isomers can lead to undesirable side reactions, altered biological activity, and compromised final product specifications.

Common synthetic routes to this compound may introduce a variety of impurities. For instance, a known synthesis involves the dehalogenation of 2-hydroxy-3,5-dichlorobenzenesulfonamide.[1] In such cases, the primary impurities are likely to be the starting material and the partially dehalogenated monochloro-intermediate. Given the structural similarity of these impurities to the final product, a multi-faceted purification strategy is essential. This guide presents a systematic approach to achieve high-purity this compound.

Understanding the Chemistry of Purification

The purification strategy for this compound leverages the distinct physicochemical properties conferred by its functional groups: a phenolic hydroxyl group and a sulfonamide group. Both of these groups have acidic protons, but with different pKa values. This differential acidity is the cornerstone of the liquid-liquid extraction protocol.

  • Phenolic Hydroxyl Group: The proton on the hydroxyl group is moderately acidic.

  • Sulfonamide Group: The proton on the sulfonamide nitrogen is weakly acidic.[2]

This difference in acidity allows for selective deprotonation and, consequently, selective solubilization in an aqueous base, forming the basis for an effective separation from less acidic or neutral impurities.

Purification Workflow Overview

The purification process is divided into three main stages, designed to remove different classes of impurities. The overall workflow is depicted below.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Final Polishing (Optional) cluster_3 Final Product Reaction_Mixture Crude Reaction Mixture Acid_Base_Extraction pH-Controlled Liquid-Liquid Extraction Reaction_Mixture->Acid_Base_Extraction Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Column_Chromatography Silica Gel Column Chromatography Recrystallization->Column_Chromatography Pure_Product High-Purity this compound Column_Chromatography->Pure_Product

Figure 1: Overall purification workflow for this compound.

Experimental Protocols

Part 1: pH-Controlled Liquid-Liquid Extraction

This initial step is designed to separate the acidic this compound from neutral organic impurities and less acidic by-products. The principle relies on the conversion of the acidic product into its water-soluble salt form by treatment with a mild base, while non-acidic impurities remain in the organic phase.[3][4]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.[1]

  • Weak Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step removes any strongly acidic impurities.

  • Extraction of Product: Extract the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH). The strongly basic NaOH will deprotonate the phenolic hydroxyl group of this compound, forming the water-soluble sodium salt, which partitions into the aqueous layer.

  • Separation: Carefully separate the aqueous layer containing the product salt.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2), leading to the precipitation of the purified this compound.[1]

  • Collection: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and air dry.

Acid_Base_Extraction start Crude Mixture in Ethyl Acetate wash1 Wash with sat. NaHCO₃ (aq) Removes strong acids start->wash1 extract Extract with 1M NaOH (aq) Product moves to aqueous layer as salt wash1->extract separate Separate Layers|{Aqueous Layer: Product Salt|Organic Layer: Neutral Impurities} extract->separate acidify Acidify Aqueous Layer with HCl (aq) Precipitates pure product separate->acidify Aqueous Phase filtrate Vacuum Filtration Isolates solid product acidify->filtrate product Partially Purified this compound filtrate->product

Figure 2: Workflow for pH-controlled liquid-liquid extraction.

Part 2: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For sulfonamides, alcohol-water mixtures are often effective.[5][6]

Solvent SystemRationale
Ethanol/WaterGood solvency for many sulfonamides at elevated temperatures, with reduced solubility upon cooling.[6]
Isopropanol/WaterA proven system for the recrystallization of sulfonamides, offering high recovery of pure product.[5]
Acetone/HexaneSuitable for compounds with moderate polarity.

Protocol (Using Ethanol/Water):

  • Dissolution: Place the partially purified solid from the extraction step into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Part 3: Column Chromatography (Optional Final Polishing)

For achieving the highest purity, silica gel column chromatography can be employed. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

Protocol:

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve a small amount of the recrystallized product in a minimal volume of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluent and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final, highly purified this compound.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard stationary phase for normal-phase chromatography of polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientA versatile solvent system that allows for the elution of compounds with a wide range of polarities.
TLC Visualization UV lamp (254 nm)The aromatic ring in the compound will absorb UV light, appearing as a dark spot on the fluorescent TLC plate.

Quality Control: Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A powerful method for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.[7][8]

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

Conclusion

The multi-step purification strategy detailed in this application note, combining pH-controlled liquid-liquid extraction, recrystallization, and optional column chromatography, provides a robust and reliable method for obtaining high-purity this compound. The rationale behind each step is explained to provide a deeper understanding of the purification process, enabling researchers to adapt and troubleshoot the protocols as needed. Adherence to these methods will ensure the quality and consistency of this compound for its intended applications in research and development.

References

Application Note: Quantification of 2-Hydroxybenzenesulfonamide using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed, validated protocols for the quantitative analysis of 2-Hydroxybenzenesulfonamide, a key intermediate and potential impurity in pharmaceutical synthesis. Two orthogonal analytical techniques are presented: a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method. This guide is designed for researchers, analytical scientists, and quality control professionals in the drug development sector, offering a comprehensive framework from sample preparation to method validation, grounded in scientific principles and regulatory expectations.

Introduction: The Analytical Imperative for this compound

This compound is a significant chemical entity, often encountered as a synthetic precursor or a process-related impurity in the manufacturing of various pharmaceutical agents. Its accurate quantification is critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). The presence of polar functional groups—a hydroxyl (-OH) and a sulfonamide (-SO₂NH₂) —presents specific analytical challenges and dictates the choice of chromatographic strategy.

This document serves as a practical guide, detailing two distinct, validated methods that provide reliable quantification. The selection between HPLC and GC-MS will depend on the specific analytical objective, required sensitivity, and the nature of the sample matrix. The protocols herein are developed and validated in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline to ensure they are fit for their intended purpose.[1][2]

Part I: Reversed-Phase HPLC-UV Method

Principle and Rationale

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for the analysis of polar, non-volatile compounds like this compound. The methodology is predicated on the partitioning of the analyte between a non-polar stationary phase (typically octadecyl-silica, C18) and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobic character, which provides effective retention for the moderately polar this compound. The aromatic ring and the sulfonamide group contribute to the retention mechanism via hydrophobic and polar interactions.

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is employed. The buffer (e.g., phosphate) controls the pH, which is crucial as the ionization state of the phenolic hydroxyl and sulfonamide groups can significantly affect retention time and peak shape.[3] A gradient is used to ensure efficient elution of the analyte while separating it from potential impurities with different polarities, providing a robust separation in a reasonable timeframe.[4]

  • Detection: Ultraviolet (UV) detection is chosen due to the presence of the benzene ring, a strong chromophore. A photodiode array (PDA) detector is recommended to confirm peak purity and identity by acquiring the full UV spectrum.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) s1->s2 s3 Sonicate to Ensure Dissolution s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 a1 Inject into HPLC System s4->a1 a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 Detection via UV/PDA Detector a2->a3 d1 Integrate Peak Area a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for this compound quantification by HPLC-UV.

Detailed HPLC-UV Protocol

2.3.1. Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Ortho-phosphoric acid (H₃PO₄), analytical grade

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters, 0.45 µm PTFE or nylon

2.3.2. Preparation of Solutions

  • Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust pH to 3.0 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (100%).

  • Diluent: Mix Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a known amount of the test sample, dissolve in the diluent to achieve an expected concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter prior to injection.[5]

2.3.3. Chromatographic Conditions

ParameterCondition
Instrument HPLC system with gradient pump, autosampler, and PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 25 mM KH₂PO₄ buffer, pH 3.0B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector, 230 nm (Acquire spectra from 200-400 nm)
Run Time 20 minutes
HPLC Method Validation Summary

The method must be validated to demonstrate its suitability. The following performance characteristics should be evaluated according to ICH Q2(R2) guidelines.[6][7]

Validation ParameterAcceptance CriteriaTypical Result
Specificity Peak is free from interference from blank and placebo. Peak purity index > 0.999.Pass
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL.≥ 0.999
Range 1-100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples at three levels (e.g., 50%, 100%, 150% of target).99.1% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision (n=6): ≤ 2.0%< 0.8%
LOD (Signal-to-Noise) S/N ratio of 3:1~0.3 µg/mL
LOQ (Signal-to-Noise) S/N ratio of 10:1~1.0 µg/mL
Robustness Insensitive to small, deliberate changes in pH (±0.2), flow rate (±0.1 mL/min), column temp (±2 °C).Pass

Part II: GC-MS Method with Derivatization

Principle and Rationale

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. This compound, with its polar hydroxyl and amine-like functional groups, has a high boiling point and is prone to thermal degradation in the hot GC inlet. Therefore, a derivatization step is mandatory to make the analyte suitable for GC analysis.

Causality Behind Experimental Choices:

  • Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens. An agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is used to replace the active hydrogens on the hydroxyl and sulfonamide groups with non-polar, thermally stable trimethylsilyl (TMS) groups. This transformation drastically increases the volatility of the analyte and prevents on-column adsorption, resulting in sharp, symmetrical peaks.

  • Separation: A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is used to separate the derivatized analyte based on its boiling point and interactions with the stationary phase.

  • Detection: Mass Spectrometry (MS) provides unparalleled sensitivity and selectivity. Electron Ionization (EI) is used to generate characteristic fragment ions. The instrument can be operated in full scan mode to identify the compound or in Selected Ion Monitoring (SIM) mode, where only specific ions are monitored, to achieve the lowest possible limits of detection and quantification.[8]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Prepare Standard/Sample in a Non-protic Solvent s2 Evaporate to Dryness (under Nitrogen stream) s1->s2 s3 Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) s2->s3 s4 Heat Reaction Vial (e.g., 70°C for 30 min) s3->s4 a1 Inject Derivatized Sample s4->a1 a2 Separation on GC Column (Temperature Program) a1->a2 a3 EI Ionization & Mass Analysis (Full Scan or SIM Mode) a2->a3 d1 Extract Ion Chromatograms a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for this compound quantification by GC-MS.

Detailed GC-MS Protocol

3.3.1. Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile, anhydrous GC grade

  • Ethyl Acetate, GC grade

  • Helium, ultra-high purity (99.999%)

  • GC vials with inserts and PTFE-lined septa

3.3.2. Preparation of Solutions and Derivatization

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous pyridine or acetonitrile.

  • Calibration Standards (0.1-10 µg/mL): Prepare calibration standards by serial dilution of the stock solution with the same solvent.

  • Sample Preparation: Prepare the sample in the same solvent to achieve a concentration within the calibration range.

  • Derivatization Protocol:

    • Pipette 100 µL of each standard or sample solution into a GC vial insert.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.

    • Add 100 µL of BSTFA + 1% TMCS to the dry residue.

    • Cap the vial tightly and heat in a heating block or oven at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

3.3.3. GC-MS Conditions

ParameterCondition
Instrument GC system coupled to a Mass Spectrometer (e.g., single quadrupole)
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 minute purge delay)
Injection Volume 1 µL
Oven Program Initial temp 100 °C, hold for 2 min.Ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan: m/z 50-500 for identification.SIM: Monitor 3-4 characteristic ions for quantification (e.g., molecular ion and key fragments of the di-TMS derivative).
GC-MS Method Validation Summary
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interfering peaks at the retention time of the analyte in blank matrix. Mass spectrum matches reference.Pass
Linearity Correlation coefficient (r²) ≥ 0.998 over the range of 0.1-10 µg/mL.≥ 0.999
Range 0.1-10 µg/mLConfirmed
Accuracy (% Recovery) 95.0% - 105.0% for spiked samples at three levels.97.5% - 103.8%
Precision (% RSD) Repeatability (n=6): ≤ 5.0% Intermediate Precision (n=6): ≤ 10.0%< 4.0%
LOD (S/N in SIM mode) S/N ratio of 3:1~0.03 µg/mL
LOQ (S/N in SIM mode) S/N ratio of 10:1~0.1 µg/mL
Robustness Insensitive to small changes in derivatization time/temp, final ramp temp.Pass

Method Comparison and Selection

FeatureHPLC-UV MethodGC-MS Method
Analyte State Analyzed directly in its native form.Requires chemical derivatization.
Sample Throughput Higher; no derivatization step required.Lower; derivatization adds time and complexity.
Sensitivity Good (LOQ ~1.0 µg/mL).Excellent (LOQ ~0.1 µg/mL), especially in SIM mode.
Selectivity Good; based on retention time and UV spectrum.Excellent; based on retention time and unique mass spectrum.
Primary Use Case Routine QC, purity assays, high-concentration analysis.Trace-level impurity analysis, structure confirmation.
Robustness Generally higher and more routine-friendly.Derivatization can be a source of variability.

Conclusion

This application note details two robust and reliable methods for the quantification of this compound. The HPLC-UV method is presented as a straightforward, high-throughput technique ideal for routine quality control and assays where moderate sensitivity is sufficient. The GC-MS method , while more complex due to the requirement of derivatization, offers superior sensitivity and selectivity, making it the method of choice for trace-level impurity determination and confirmatory analysis. Both protocols are designed to be validated according to ICH guidelines, ensuring the generation of accurate and defensible data for regulatory submissions and pharmaceutical development.

References

Application of 2-Hydroxybenzenesulfonamide as a Precursor for Herbicide Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Hydroxybenzenesulfonamide in Agrochemical Synthesis

In the landscape of modern agrochemical research and development, the quest for potent, selective, and environmentally benign herbicides is perpetual. Within this context, the sulfonylurea and triazolopyrimidine classes of herbicides have established themselves as cornerstones of weed management due to their high efficacy at low application rates and favorable toxicological profiles.[1][2] A critical precursor for the synthesis of several of these high-value herbicides is this compound. Its strategic importance lies in its bifunctional nature, possessing both a nucleophilic hydroxyl group and a sulfonamide moiety, which can be elaborated to construct the characteristic sulfonylurea or sulfonamide bridge of the final active ingredient.

The availability of efficient synthetic routes to this compound has been a subject of significant research, with processes developed from starting materials like 2,4-dichlorophenol, underscoring its value as a key intermediate in the production of sulfonylurea herbicides.[3] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing detailed application notes and protocols for the utilization of this compound in the synthesis of a representative sulfonylurea herbicide, Chlorsulfuron. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Synthetic Strategy: A Multi-Step Pathway from this compound to Chlorsulfuron

The synthesis of Chlorsulfuron from this compound is a multi-step process that involves the strategic modification of both the hydroxyl and sulfonamide functional groups. The overall workflow can be conceptualized as follows:

  • Functional Group Transformation: The hydroxyl group of this compound is converted to a chloro group, a key feature of the Chlorsulfuron backbone. This transformation requires careful consideration of the reactivity of the sulfonamide group.

  • Formation of the Key Electrophile: The resulting 2-chlorobenzenesulfonamide is then converted into the highly reactive 2-chlorobenzenesulfonyl isocyanate. This intermediate is the cornerstone for the formation of the sulfonylurea bridge.

  • Synthesis of the Heterocyclic Coupling Partner: In a parallel synthesis, the requisite heterocyclic amine, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, is prepared.

  • Final Coupling Reaction: The sulfonyl isocyanate and the heterocyclic amine are coupled in the final step to yield the target herbicide, Chlorsulfuron.

The following sections provide detailed, step-by-step protocols for a plausible and chemically sound synthetic route.

Visualizing the Synthetic Pathway

Chlorsulfuron Synthesis from this compound cluster_main_pathway Main Synthetic Route cluster_side_synthesis Heterocycle Synthesis This compound This compound Protected_Sulfonamide N-Protected This compound This compound->Protected_Sulfonamide Step 1: Protection Chlorinated_Protected_Sulfonamide N-Protected 2-Chlorobenzenesulfonamide Protected_Sulfonamide->Chlorinated_Protected_Sulfonamide Step 2: Chlorination 2-Chlorobenzenesulfonamide 2-Chlorobenzenesulfonamide Chlorinated_Protected_Sulfonamide->2-Chlorobenzenesulfonamide Step 3: Deprotection 2-Chlorobenzenesulfonyl_Isocyanate 2-Chlorobenzenesulfonyl Isocyanate 2-Chlorobenzenesulfonamide->2-Chlorobenzenesulfonyl_Isocyanate Step 4: Phosgenation Chlorsulfuron Chlorsulfuron 2-Chlorobenzenesulfonyl_Isocyanate->Chlorsulfuron Step 6: Coupling Heterocyclic_Amine 2-Amino-4-methoxy-6-methyl- 1,3,5-triazine Heterocyclic_Amine->Chlorsulfuron Step 6: Coupling Starting_Materials_Amine Dicyandiamide & Trimethyl orthoacetate Starting_Materials_Amine->Heterocyclic_Amine Step 5: Cyclization

Caption: Overall workflow for the synthesis of Chlorsulfuron from this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 2-Chlorobenzenesulfonamide from this compound

This part of the synthesis focuses on the critical transformation of the hydroxyl group to a chloro group. A direct conversion can be challenging due to the presence of the sulfonamide. Therefore, a protection-deprotection strategy is proposed for a more controlled reaction.

Step 1: Protection of the Sulfonamide Group

  • Rationale: The sulfonamide N-H proton is acidic and can interfere with certain chlorinating agents. Protection as a readily cleavable derivative, such as a tert-butoxycarbonyl (Boc) group, can prevent side reactions. While sulfonamides are generally stable, this precautionary step enhances the selectivity of the subsequent chlorination.

  • Protocol:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected this compound.

Step 2: Chlorination of N-Boc-2-hydroxybenzenesulfonamide

  • Rationale: The conversion of a phenolic hydroxyl group to a chloro group can be achieved using various reagents. Phosphoryl chloride (POCl₃) is an effective reagent for this transformation, particularly for electron-rich aromatic rings. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[1][4][5]

  • Protocol:

    • In a fume hood, carefully add the N-Boc protected this compound (1.0 eq) to a flask containing phosphoryl chloride (POCl₃, 3.0-5.0 eq) at 0 °C.

    • Allow the mixture to slowly warm to room temperature and then heat to reflux (approximately 105-110 °C) for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-chlorobenzenesulfonamide.

Step 3: Deprotection of the Sulfonamide Group

  • Rationale: The Boc protecting group is acid-labile and can be readily removed under acidic conditions to regenerate the free sulfonamide. Trifluoroacetic acid (TFA) is a common and effective reagent for this deprotection.

  • Protocol:

    • Dissolve the crude N-Boc-2-chlorobenzenesulfonamide (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (TFA, 5.0-10.0 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Purify the resulting 2-chlorobenzenesulfonamide by recrystallization or column chromatography.

PART 2: Synthesis of Chlorsulfuron

Step 4: Synthesis of 2-Chlorobenzenesulfonyl Isocyanate

  • Rationale: The conversion of a sulfonamide to a sulfonyl isocyanate is a key step in the synthesis of sulfonylurea herbicides. This is typically achieved by reacting the sulfonamide with phosgene or a phosgene equivalent. The reaction proceeds through the formation of an N-chlorocarbonylsulfonamide intermediate, which then eliminates HCl to form the isocyanate.[1][4] To improve yields and reaction times, it is advantageous to have phosgene in molar excess relative to the sulfonamide.[1]

  • Protocol:

    • Caution: Phosgene is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

    • To a solution of phosgene (at least 2.0 eq) in an inert solvent such as toluene or chlorobenzene in a reactor equipped with a reflux condenser and a gas inlet, add a catalytic amount of n-butyl isocyanate.

    • Heat the solution to reflux (approximately 110-130 °C).

    • Slowly add a solution or slurry of 2-chlorobenzenesulfonamide (1.0 eq) in the same solvent to the refluxing phosgene solution.

    • Maintain the reaction at reflux for 2-4 hours, monitoring for the cessation of HCl evolution.

    • After the reaction is complete, cool the mixture and carefully remove the excess phosgene and solvent by distillation under reduced pressure.

    • The resulting crude 2-chlorobenzenesulfonyl isocyanate is typically used in the next step without further purification.

Step 5: Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

  • Rationale: This heterocyclic amine is a crucial building block for many sulfonylurea herbicides. A common and efficient synthesis involves the reaction of dicyandiamide with trimethyl orthoacetate in the presence of a catalyst, such as zinc chloride, followed by treatment with a base.[6]

  • Protocol:

    • Add dicyandiamide (1.0 eq), zinc chloride (catalytic amount), and trimethyl orthoacetate (1.5-2.0 eq) to a reaction flask.

    • Heat the mixture with stirring to 75-85 °C and maintain for 16-20 hours.

    • Distill off the methanol and excess trimethyl orthoacetate under reduced pressure.

    • Add water to the residue to induce crystallization.

    • Filter the solid and dry to obtain the crude triazine product.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 6: Coupling of 2-Chlorobenzenesulfonyl Isocyanate with 2-Amino-4-methoxy-6-methyl-1,3,5-triazine to form Chlorsulfuron

  • Rationale: This is the final step in the synthesis, forming the sulfonylurea bridge. The highly electrophilic isocyanate group of 2-chlorobenzenesulfonyl isocyanate readily reacts with the nucleophilic amino group of the triazine derivative. The reaction is typically carried out in an inert aprotic solvent.

  • Protocol:

    • Dissolve 2-amino-4-methoxy-6-methyl-1,3,5-triazine (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile or dichloromethane.

    • To this solution, add the crude 2-chlorobenzenesulfonyl isocyanate (1.0-1.1 eq) dropwise at room temperature with stirring.

    • A precipitate of Chlorsulfuron may form upon addition.

    • Stir the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

    • Filter the solid product and wash with a small amount of cold solvent.

    • Dry the product under vacuum to obtain Chlorsulfuron. The purity can be assessed by HPLC and melting point determination.

Quantitative Data Summary

The following table summarizes the expected yields and key physical data for the intermediates and the final product in the synthesis of Chlorsulfuron. The yields are representative and may vary based on reaction scale and optimization.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
1-32-ChlorobenzenesulfonamideC₆H₆ClNO₂S191.6470-80 (overall)189-193
42-Chlorobenzenesulfonyl IsocyanateC₇H₄ClNO₃S217.63>90(Used directly)
52-Amino-4-methoxy-6-methyl-1,3,5-triazineC₅H₈N₄O140.1485-95225-227
6ChlorsulfuronC₁₂H₁₂ClN₅O₄S357.7790-98174-178

Conclusion and Future Perspectives

This compound serves as a valuable and versatile precursor in the synthesis of sulfonylurea herbicides. The protocols detailed in this document provide a comprehensive guide for the multi-step synthesis of Chlorsulfuron, a commercially significant herbicide. The outlined synthetic strategy, while requiring careful execution and adherence to safety protocols, particularly in the handling of phosgene, is based on well-established chemical transformations. The rationale provided for each step aims to empower researchers to not only replicate these procedures but also to adapt and innovate upon them.

Future research in this area could focus on the development of more sustainable and safer synthetic routes, potentially avoiding the use of hazardous reagents like phosgene through the exploration of alternative isocyanate precursors or catalytic carbonylation methods. Furthermore, the derivatization of the this compound core with different functional groups prior to coupling with various heterocyclic amines offers a rich avenue for the discovery of novel herbicidal compounds with improved efficacy, selectivity, and environmental profiles.

References

Molecular docking protocol for 2-Hydroxybenzenesulfonamide with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Validated Molecular Docking Protocol for 2-Hydroxybenzenesulfonamide with Human Carbonic Anhydrase II

Abstract: Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction of binding conformations and affinities between a small molecule and a protein target. This guide provides a comprehensive, step-by-step protocol for docking this compound, a representative of the versatile sulfonamide class of compounds, with its well-established target, Human Carbonic Anhydrase II. Grounded in scientific integrity, this protocol emphasizes not just the procedural steps but the underlying rationale, ensuring that researchers can apply, adapt, and validate their findings with confidence. We will utilize industry-standard, open-source software including AutoDock Vina for the docking calculation, MGLTools for file preparation, and PyMOL for visualization and analysis.

Foundational Principles: The 'Why' of Molecular Docking

Molecular docking simulates the interaction between a ligand (small molecule) and a receptor (protein) at the atomic level. The primary goal is to predict the predominant binding mode(s) of a ligand to a protein of known three-dimensional structure. The output is typically a set of possible conformations, or "poses," ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction.

This in silico approach is indispensable in modern drug discovery for several reasons:

  • Hit Identification: Screening vast virtual libraries of compounds against a protein target to identify potential new drug candidates.

  • Lead Optimization: Guiding the modification of a known active compound to enhance its binding affinity and selectivity.

  • Mechanism of Action Studies: Proposing how a molecule might exert its biological effect by visualizing its interaction with the target's active site.

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibacterials, diuretics, and anticancer agents.[1][2][3] Their mechanism often involves mimicking a substrate to inhibit a key enzyme. For this protocol, we select Human Carbonic Anhydrase II (hCA II), a classic target for sulfonamide inhibitors, making it an excellent system for demonstrating a robust docking workflow.[4]

Experimental Workflow: A High-Level Overview

The entire molecular docking process can be visualized as a sequential workflow, beginning with data acquisition and preparation, proceeding to the core computational simulation, and concluding with rigorous analysis and validation.

Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation ligand_prep Ligand Preparation (this compound) grid_box Grid Box Definition (Define Search Space) ligand_prep->grid_box receptor_prep Receptor Preparation (Human Carbonic Anhydrase II) receptor_prep->grid_box run_vina Run Docking (AutoDock Vina) grid_box->run_vina visualize Visualize & Analyze Poses (PyMOL) run_vina->visualize validate Protocol Validation (Redocking & RMSD) visualize->validate

Figure 1: High-level workflow for the molecular docking protocol.

Prerequisites: Software and Data

Successful execution of this protocol requires specific software and input data. All recommended software is open-source and widely used in the computational chemistry community.

Resource Description Source / Download URL
MGLTools Used for preparing protein (receptor) and ligand files into the required PDBQT format.https://ccsb.scripps.edu/mgltools/
AutoDock Vina The core docking program that performs the conformational search and scoring.[5]https://vina.scripps.edu/downloads/
PyMOL A powerful molecular visualization system used to inspect protein structures and analyze docking results.[6][7]https://pymol.org/2/
Ligand Structure 3D structure of this compound.PubChem CID: 3015760 (https://pubchem.ncbi.nlm.nih.gov/compound/3015760)
Receptor Structure Crystal structure of Human Carbonic Anhydrase II. For this protocol, we will use PDB ID: 2VVA .RCSB Protein Data Bank (https://www.rcsb.org/structure/2VVA)

Detailed Docking Protocol

This section provides a step-by-step methodology for docking this compound into the active site of hCA II (PDB: 2VVA).

Step 1: Receptor Preparation (hCA II)

The initial PDB file contains more than just the protein atoms (e.g., water molecules, co-crystallized ligands, cofactors). Preparation is a critical cleaning and conditioning step.

  • Download and Clean the PDB:

    • Download the structure 2VVA.pdb from the RCSB PDB.

    • Open the PDB file in PyMOL. The structure contains a co-crystallized inhibitor. For our protocol, we will remove this inhibitor to perform our own docking.

    • Remove water molecules and the original ligand. In PyMOL, this can be done with the commands:

    • Save the cleaned protein as 2VVA_protein.pdb.

  • Prepare the Receptor in AutoDockTools:

    • Open AutoDockTools (part of MGLTools).

    • Go to File > Read Molecule and open 2VVA_protein.pdb.

    • Causality: The docking algorithm requires correct atom types and charges to calculate energies. We must add polar hydrogens and compute Gasteiger charges.

    • Go to Edit > Hydrogens > Add. Select "Polar only" and click OK.

    • Go to Edit > Charges > Compute Gasteiger.

    • Save the prepared receptor in the required format: Grid > Macromolecule > Choose. Select 2VVA_protein and save it as 2VVA_protein.pdbqt. This file now contains the protein coordinates with added hydrogens and partial charges, ready for Vina.

Step 2: Ligand Preparation (this compound)

The ligand must also be converted to the PDBQT format, with its rotatable bonds defined.

  • Obtain Ligand 3D Structure:

    • Download the 3D SDF file for this compound from PubChem (CID 3015760).[8]

    • Convert the SDF to PDB format using a tool like Open Babel or PyMOL. Save it as ligand.pdb.

  • Prepare the Ligand in AutoDockTools:

    • In AutoDockTools, go to Ligand > Input > Open and select ligand.pdb.

    • Causality: AutoDock Vina needs to know which bonds in the ligand are rotatable to explore different conformations during the simulation. AutoDockTools automatically detects these.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

Step 3: Defining the Binding Site (Grid Box)

We must define the three-dimensional space where Vina will search for binding poses. A common and effective strategy is to center this "grid box" on the position of a known co-crystallized ligand. Since we removed the original inhibitor from 2VVA, we will center our box on the active site zinc ion (Zn).

  • Identify the Active Site Center:

    • In PyMOL, load the original 2VVA.pdb file.

    • Identify the coordinates of the active site Zinc ion (ZN). You can do this by selecting the ZN atom and using the get_coords command or by visually inspecting its position. For 2VVA, the approximate center is: X=14.5, Y=13.0, Z=26.5 .

  • Set Grid Box Dimensions in AutoDockTools:

    • In AutoDockTools, with the 2VVA_protein.pdbqt loaded, go to Grid > Grid Box.

    • Enter the coordinates identified above as the center_x, center_y, and center_z.

    • Causality: The size of the box is a trade-off. It must be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large that it makes the search computationally expensive and non-specific. A size of 25 x 25 x 25 Å is generally a good starting point for typical drug-like molecules.

    • Adjust the size_x, size_y, and size_z values accordingly.

    • You do not need to save the grid box itself; you will use these coordinate and size values directly in the Vina configuration file.

Step 4: Running the AutoDock Vina Simulation

Vina is run from the command line and requires a configuration file that specifies the input files and search parameters.

  • Create a Configuration File:

    • Create a text file named conf.txt in the same directory as your PDBQT files.

    • Add the following content, replacing the center coordinates with the ones you determined:

  • Execute the Vina Command:

    • Open a terminal or command prompt in your working directory.

    • Run the following command (ensure the path to the vina executable is correct):

    • Vina will now run the docking simulation. Upon completion, it will generate two files: docking_results.pdbqt containing the coordinates of the predicted binding poses, and docking_log.txt containing the binding affinity scores for each pose.[9]

Step 5: Analysis and Visualization of Results

Interpreting the results is the final, crucial step. We use PyMOL to visualize the binding poses and analyze the interactions.[10][11]

  • Load Results into PyMOL:

    • Open PyMOL.

    • Load the receptor: File > Open > 2VVA_protein.pdbqt.

    • Load the docking results: File > Open > docking_results.pdbqt. The docking_results.pdbqt is a multi-model file; PyMOL will load all 9 poses, which you can navigate using the arrow keys at the bottom right of the viewer.

  • Analyze the Top Pose:

    • The poses in the log file and the PDBQT file are ranked from best (most negative binding affinity) to worst. Focus on the top-ranked pose (Mode 1).

    • Display the protein as a surface or cartoon and the ligand as sticks to visualize how it fits into the binding pocket.

    • Identify key interactions (hydrogen bonds, hydrophobic interactions, coordination with the Zinc ion). In PyMOL, you can find interacting residues using: Action > preset > ligand sites > cartoon (within 5A of ligand).

    • The binding affinity from docking_log.txt provides a quantitative estimate of binding strength.

Binding Mode Binding Affinity (kcal/mol) RMSD from best mode (lower/upper bound)
1-7.50.000 / 0.000
2-7.21.854 / 2.431
3-7.12.113 / 3.015
.........
(Note: These are example values. Your results will vary.)

Trustworthiness: Protocol Validation

A docking protocol must be validated to be considered trustworthy. The most common method is to demonstrate that the protocol can accurately reproduce a known binding pose.[12] This is done by removing a co-crystallized ligand from a PDB structure and then docking it back into the same protein.

Validation Workflow start Start with Co-crystallized Structure (e.g., PDB: 2VVA) separate Separate Ligand and Receptor start->separate redock Re-dock the Ligand using the established protocol separate->redock compare Compare Docked Pose to Crystal Pose redock->compare rmsd Calculate RMSD compare->rmsd result RMSD < 2.0 Å? rmsd->result success Protocol Validated result->success Yes fail Protocol Needs Refinement result->fail No

Figure 2: Workflow for validating a docking protocol via re-docking.

Validation Protocol for hCA II (PDB: 2VVA):

  • Extract Native Ligand: Open the original 2VVA.pdb file and save the co-crystallized ligand (residue name '037') as a separate PDB file (native_ligand.pdb).

  • Prepare Ligand: Prepare native_ligand.pdb using the same ligand preparation steps as above, creating native_ligand.pdbqt.

  • Re-Dock: Run AutoDock Vina using 2VVA_protein.pdbqt as the receptor and native_ligand.pdbqt as the ligand, with the same grid box parameters.

  • Calculate RMSD: In PyMOL, load the original 2VVA.pdb and the top-ranked pose from your re-docking result. Align the protein backbones of both structures. Then, measure the Root Mean Square Deviation (RMSD) between the heavy atoms of the native crystal ligand and your re-docked ligand pose.

  • Assess Results: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation, indicating that your docking protocol can accurately predict the correct binding conformation.[12][13]

Conclusion

This application note provides a detailed, validated protocol for performing molecular docking of this compound with Human Carbonic Anhydrase II. By following these steps and understanding the rationale behind them, researchers can generate reliable in silico predictions of protein-ligand interactions. This protocol serves as a robust foundation that can be adapted for other sulfonamides and protein targets, accelerating the early stages of computational drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Hydroxybenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-Hydroxybenzenesulfonamide. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you diagnose and resolve issues leading to low product yields. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.

I. Understanding the Core Challenges: Why is the Yield of this compound Often Low?

The synthesis of this compound, while seemingly straightforward, is fraught with potential pitfalls that can significantly impact the overall yield. The primary synthetic route involves the electrophilic aromatic substitution of phenol, a highly activated system, which presents several inherent challenges:

  • Regioselectivity: The hydroxyl group of phenol is a powerful ortho-, para-directing group. Consequently, the sulfonation of phenol typically yields a mixture of 2-hydroxybenzenesulfonic acid (ortho-isomer) and 4-hydroxybenzenesulfonic acid (para-isomer).[1][2] Separating these isomers is notoriously difficult due to their similar physical and chemical properties, leading to significant product loss during purification.[3][4]

  • Reaction Control: The sulfonation of phenol is a classic example of a reaction under kinetic versus thermodynamic control. The ortho-isomer is the kinetically favored product, forming faster at lower temperatures, while the para-isomer is the thermodynamically more stable product, favored at higher temperatures.[5] Achieving high selectivity for the desired ortho-isomer requires precise temperature management.

  • Side Reactions: The high reactivity of phenol can lead to undesirable side reactions, such as polysubstitution (formation of disulfonic acids) and oxidation, especially under harsh reaction conditions.[6]

  • Instability of Intermediates: The intermediate sulfonyl chloride is susceptible to hydrolysis, which can reduce the efficiency of the subsequent amidation step.[7][8]

This guide will address these challenges by providing targeted troubleshooting advice and optimized protocols.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to address specific problems you may encounter during the synthesis of this compound.

Issue 1: Predominant Formation of the Para-Isomer and Difficulty in Isomer Separation

Question: My reaction is yielding a mixture of ortho- and para-isomers, with the para-isomer being the major product. How can I increase the yield of the desired this compound (ortho-isomer)?

Answer: This is a common issue stemming from the thermodynamic stability of the para-isomer. To favor the formation of the kinetic ortho-product, strict control over the reaction temperature is paramount.

Troubleshooting Steps:

  • Temperature Control is Key: The sulfonation of phenol should be conducted at a low temperature, typically around 25°C, to favor the formation of the ortho-isomer.[1][2] At higher temperatures (e.g., 100°C), the reaction becomes reversible, and the initially formed ortho-product can rearrange to the more stable para-isomer.[5]

  • Choice of Sulfonating Agent: For a more controlled reaction at lower temperatures, consider using chlorosulfonic acid instead of concentrated sulfuric acid. The reaction with chlorosulfonic acid is generally faster and can be performed at lower temperatures, which helps to minimize the formation of the para-isomer.

  • Molar Ratio of Reactants: Use a slight excess of phenol relative to the sulfonating agent to minimize polysubstitution. A molar ratio of 1.1:1 (phenol:sulfonating agent) is a good starting point. An excess of the sulfonating agent can lead to the formation of disubstituted products.[1]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[9] Prolonged reaction times, even at low temperatures, can lead to the gradual formation of the thermodynamic para-product.

dot

Caption: Troubleshooting workflow for low ortho-isomer yield.

Question: I have a mixture of ortho- and para-isomers. What is the most effective way to separate them?

Answer: The separation of these isomers is challenging. Here are a few techniques you can employ:

  • Fractional Crystallization: This method relies on the difference in solubility of the isomers in a specific solvent at varying temperatures. It may require multiple recrystallization steps to achieve high purity.[1]

  • Chromatography: For smaller scale separations, column chromatography can be effective. The choice of stationary and mobile phases is crucial for successful separation. Preparative HPLC is another option for achieving high purity, albeit at a higher cost.[4]

  • Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, facilitating separation. The derivative can then be converted back to the desired isomer.[10]

Parameter Favors Ortho-Isomer (Kinetic Product) Favors Para-Isomer (Thermodynamic Product)
Temperature Low (~25°C)[1][2]High (~100°C)[5]
Reaction Time ShorterLonger
Sulfonating Agent Chlorosulfonic Acid (often faster at lower temps)Concentrated Sulfuric Acid

Table 1: Influence of Reaction Parameters on Isomer Distribution in Phenol Sulfonation.

Issue 2: Low Yield in the Amidation Step

Question: The conversion of my 2-hydroxybenzenesulfonyl chloride to the sulfonamide is inefficient. What could be the problem?

Answer: Low yields in the amidation step are often due to the degradation of the sulfonyl chloride intermediate or suboptimal reaction conditions.

Troubleshooting Steps:

  • Moisture is the Enemy: Sulfonyl chlorides are highly susceptible to hydrolysis.[7][8] Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The 2-hydroxybenzenesulfonyl chloride should be used immediately after its preparation or stored under strictly anhydrous conditions.

  • Ammonia Concentration: Using a high concentration of aqueous ammonia can improve the yield. A 40-47% aqueous solution is recommended in some protocols.[3]

  • Temperature of Amidation: The amidation reaction is typically exothermic. It is crucial to maintain a low temperature (e.g., -5°C to 25°C) during the addition of the sulfonyl chloride to the ammonia solution to prevent side reactions.[3]

  • Purity of the Sulfonyl Chloride: Impurities in the sulfonyl chloride can interfere with the amidation reaction. If possible, purify the sulfonyl chloride before proceeding to the next step.

dot

Amidation_Troubleshooting cluster_problem Problem: Low Amidation Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of this compound cause1 Sulfonyl Chloride Hydrolysis Presence of water problem->cause1 cause2 Suboptimal Reaction Conditions Incorrect temperature or ammonia concentration problem->cause2 cause3 Impure Sulfonyl Chloride Byproducts from sulfonation problem->cause3 solution1 Ensure Anhydrous Conditions Dry glassware and solvents cause1->solution1 solution2 Optimize Reaction Parameters Low temperature addition, high concentration of ammonia cause2->solution2 solution3 Purify Intermediate Purify sulfonyl chloride before amidation cause3->solution3

Caption: Logic diagram for troubleshooting low amidation yield.

III. Alternative High-Yield Synthetic Route

To circumvent the challenges of isomer separation, a three-step process starting from 2,4-dichlorophenol has been developed, which has been reported to produce this compound in higher yields.[3]

dot

Alternative_Synthesis Start 2,4-Dichlorophenol Step1 Chlorosulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate1 2-Hydroxy-3,5-dichlorobenzenesulfonyl Chloride Step1->Intermediate1 Step2 Amidation (Aqueous Ammonia) Intermediate1->Step2 Intermediate2 2-Hydroxy-3,5-dichlorobenzenesulfonamide Step2->Intermediate2 Step3 Dehalogenation (H2, Pd/C or Raney Ni) Intermediate2->Step3 Product This compound Step3->Product

Caption: High-yield alternative synthesis of this compound.

IV. Experimental Protocols

Protocol 1: Temperature-Controlled Sulfonation of Phenol to Favor the Ortho-Isomer

This protocol is optimized for the synthesis of 2-hydroxybenzenesulfonic acid, the precursor to this compound, with a focus on maximizing the yield of the ortho-isomer.

Materials:

  • Phenol

  • Chlorosulfonic acid

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol (1.0 eq) in anhydrous DCM.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add chlorosulfonic acid (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 10°C. The addition is exothermic.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture onto crushed ice.

  • Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-hydroxybenzenesulfonyl chloride.

  • Proceed immediately to the amidation step (Protocol 2).

Protocol 2: Amidation of 2-Hydroxybenzenesulfonyl Chloride

Materials:

  • Crude 2-hydroxybenzenesulfonyl chloride from Protocol 1

  • Concentrated aqueous ammonia (28-30%)

  • Ice bath

  • Beaker

  • Magnetic stirrer

Procedure:

  • In a beaker, place concentrated aqueous ammonia and cool it in an ice bath to 0-5°C.

  • Slowly add the crude 2-hydroxybenzenesulfonyl chloride to the cold, stirred ammonia solution. Maintain the temperature below 10°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).

V. Analytical Methods for Reaction Monitoring and Characterization

To effectively troubleshoot and optimize your synthesis, it is crucial to monitor the reaction progress and characterize the final product.

Technique Application
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress to determine the consumption of starting materials and the formation of products.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of the reaction mixture to determine the ratio of ortho- to para-isomers and to assess the purity of the final product.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of products and byproducts by their mass-to-charge ratio, providing valuable information for understanding side reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and any isolated impurities. ¹H and ¹³C NMR can confirm the regiochemistry of the sulfonation.
Infrared (IR) Spectroscopy Confirmation of the presence of key functional groups (e.g., -OH, -SO₂NH₂, aromatic C-H) in the final product.

Table 2: Recommended Analytical Techniques.

VI. Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark brown or black during sulfonation. What is causing this and how can I prevent it?

A1: The discoloration is likely due to the oxidation of phenol, which is highly susceptible to oxidation, especially at elevated temperatures. To minimize this, conduct the reaction at a low temperature and consider performing it under an inert atmosphere (e.g., nitrogen or argon).[6]

Q2: Can I use fuming sulfuric acid (oleum) instead of chlorosulfonic acid?

A2: Yes, fuming sulfuric acid is a more potent sulfonating agent and can be used. However, it is also more aggressive and can lead to a higher degree of polysubstitution and oxidation if not used with care. Strict temperature control is even more critical when using oleum.

Q3: What is the best way to store 2-hydroxybenzenesulfonyl chloride?

A3: Due to its sensitivity to moisture, it is best to use 2-hydroxybenzenesulfonyl chloride immediately after preparation. If storage is necessary, it should be kept in a tightly sealed container under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox).

Q4: I am still getting a low yield even after following the optimized protocols. What other factors could be at play?

A4: If you are still experiencing low yields, consider the following:

  • Purity of Starting Materials: Ensure that your phenol is of high purity. Impurities in the starting material can lead to side reactions.

  • Efficiency of Mixing: Inadequate mixing can result in localized "hot spots" and concentration gradients, leading to non-uniform reaction conditions and lower yields.[1]

  • Work-up Procedure: Product can be lost during the work-up and purification steps. Ensure that extractions are performed thoroughly and that the pH adjustments are done carefully to maximize product precipitation.

VII. References

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  • U.S. Patent 4,556,733. (1985). Process for the preparation of this compound. --INVALID-LINK--

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  • Chemistry Stack Exchange. (2025). Why does o-phenolsulfonic acid become p-phenolsulfonic acid in high temperatures?--INVALID-LINK--

  • U.S. Patent 6,936,732 B2. (2005). Sulphonation of phenols. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the reaction conditions. --INVALID-LINK--

  • French Patent 2,795,723 A1. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. --INVALID-LINK--

  • Drygala, M. J., Kirby, G. W., & Watson, D. G. (1994). A Convenient Synthesis of this compound. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Byproducts formed during the sulfonation of phenol. --INVALID-LINK--

  • Robertson, R. E. (1974). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 52(11), 2051-2056. --INVALID-LINK--

  • Arcoria, A., Ballistreri, F. P., & Tomaselli, G. A. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (2), 221-227. --INVALID-LINK--

  • Moody, C. J., & Rzepa, H. S. (2016). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 20(12), 2116-2123. --INVALID-LINK--

  • King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361. --INVALID-LINK--

  • European Patent 1,427,697. (2008). Sulphonation of phenols. --INVALID-LINK--

  • U.S. Patent 3,313,838. (1967). Reaction of chlorosulfonic acid with alkoxylated alkyl phenols. --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme of synthesis of sulfonamides 1 and 2. Reagents and conditions: (a) HSO3Cl, reflux. --INVALID-LINK--

  • Sciencemadness Discussion Board. (2016). Sulfonation of Phenol. --INVALID-LINK--

  • Svobodová, H., Skopalová, J., & Papoušková, B. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. International Journal of Molecular Sciences, 23(23), 15171. --INVALID-LINK--

  • World Intellectual Property Organization. (2003). Sulphonation of phenols. --INVALID-LINK--

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. --INVALID-LINK--

  • YouTube. (2023). ortho & para phenol sulphonic acid| Organic Chemistry|Class-12|. --INVALID-LINK--

  • Malig, T. C., Koenig, J. D. B., Situ, H., Chehal, N. K., Hultin, P. G., & Hein, J. E. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 2(3), 309-314. --INVALID-LINK--

  • ResearchGate. (n.d.). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. --INVALID-LINK--

  • Zhang, W., & Chen, Y. (2020). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. RSC Advances, 10(3), 1547-1562. --INVALID-LINK--

  • U.S. Patent 6,486,154 B1. (2002). (Hetero) aryl-sulfonamide derivatives, their preparation and their use as factor XA inhibitors. --INVALID-LINK--

  • Chinese Patent 1,556,792 A. (2004). Sulphonation of phenols. --INVALID-LINK--

  • Svobodová, H., Skopalová, J., & Papoušková, B. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. PMC - NIH. --INVALID-LINK--

  • BenchChem. (2025). Optimizing temperature and pressure for benzenesulfonamide synthesis reactions. --INVALID-LINK--

  • PubMed. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. --INVALID-LINK--

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?--INVALID-LINK--

  • U.S. Patent 2,732,393. (1956). Separation of position isomers. --INVALID-LINK--

  • Merck Millipore. (n.d.). Complete Monograph Methods. --INVALID-LINK--

  • PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. --INVALID-LINK--

  • ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?--INVALID-LINK--

  • PMC. (n.d.). Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring. --INVALID-LINK--

  • BenchChem. (2025). Analytical methods for the characterization of 2-(4-Hydroxyphenoxy)propanamide. --INVALID-LINK--

  • International Journal of Drug Development and Research. (n.d.). Laboratory Techniques of Purification and Isolation. --INVALID-LINK--

References

Identifying and removing common impurities in 2-Hydroxybenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Hydroxybenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification and removal of key impurities. By understanding the underlying chemical principles, you can optimize your reaction conditions, streamline purification, and ensure the integrity of your final product.

Introduction: The Challenge of Regiocontrol and Purity

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis is often complicated by the formation of impurities that can be challenging to separate. The most significant of these is the isomeric impurity, 4-hydroxybenzenesulfonamide. The presence of this and other byproducts can impact downstream applications, making their identification and removal critical. This guide provides in-depth, field-proven insights to help you achieve high purity in your synthesis.

Part 1: Understanding Common Synthesis Routes and Their Associated Impurities

The choice of synthetic route is the primary determinant of the impurity profile. Below, we analyze the most common pathways and the impurities they typically generate.

Route 1: Direct Chlorosulfonation of Phenol followed by Amination

This is often the most direct approach but is fraught with challenges related to regioselectivity. The reaction proceeds in two main steps:

  • Chlorosulfonation: Phenol is reacted with chlorosulfonic acid (ClSO₃H) to form a mixture of 2-hydroxybenzenesulfonyl chloride and 4-hydroxybenzenesulfonyl chloride.

  • Amination: The resulting sulfonyl chloride mixture is reacted with ammonia (NH₃) to yield the corresponding sulfonamides.

The hydroxyl group of phenol is a strongly activating, ortho, para-directing group. The distribution between the ortho (desired) and para (impurity) products is governed by a classic case of kinetic versus thermodynamic control.[1]

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., 0-25°C), the reaction favors the formation of the ortho isomer. The transition state leading to the ortho product is lower in energy, allowing it to form faster.[1]

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., >40°C), the sulfonation reaction becomes reversible. The system equilibrates to favor the most stable product, which is the para isomer, due to reduced steric hindrance between the large sulfonyl group and the hydroxyl group.[1][2]

  • Phenol-2,4-disulfonic Acid Derivatives: If an excess of chlorosulfonic acid is used or if the reaction temperature is too high, disubstitution can occur, leading to the formation of phenol-2,4-disulfonyl chloride and its corresponding diamide.[3]

  • Bis(hydroxyphenyl) Sulfones: Under harsh conditions, the intermediate sulfonyl chloride can react with another phenol molecule to form sulfone impurities.[3]

  • 4-Hydroxybenzenesulfonyl Chloride: This unreacted intermediate from the para-selective pathway can persist if the amination step is incomplete.

  • Benzenesulfonic Acids (Hydrolysis Products): The sulfonyl chloride intermediates are highly susceptible to hydrolysis. Any moisture in the reactants or solvents will convert them into the corresponding sulfonic acids (e.g., 2-hydroxybenzenesulfonic acid), which will not undergo amination.[4]

  • Residual Phenol: Incomplete reaction will leave unreacted starting material.

Diagram: Kinetic vs. Thermodynamic Control in Phenol Chlorosulfonation

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Phenol Phenol + ClSO₃H Ortho_TS Ortho Transition State (Lower Activation Energy) Phenol->Ortho_TS Low Temp (~0-25°C) Fastest Path Para_TS Para Transition State (Higher Activation Energy) Phenol->Para_TS Higher Temp (>40°C) Ortho_Product 2-Hydroxybenzenesulfonyl Chloride (Kinetic Product - Less Stable) Ortho_TS->Ortho_Product Para_Product 4-Hydroxybenzenesulfonyl Chloride (Thermodynamic Product - More Stable) Para_TS->Para_Product Ortho_Product->Phenol Reversible at Higher Temp Ortho_Product->Para_Product Isomerization at Higher Temp

Caption: Kinetic vs. Thermodynamic pathways in phenol sulfonation.

Route 2: Synthesis from 2-Aminophenol

This route avoids the primary issue of ortho/para isomerism but introduces its own set of potential impurities. A common approach involves reacting 2-aminophenol with a sulfonating agent.

  • N-Sulfonylation vs. Ring Sulfonation: The primary challenge is directing the sulfonation to the aromatic ring rather than the amino group. Reaction of 2-aminophenol with sulfonyl chlorides typically leads to N-sulfonylation, forming N-(2-hydroxyphenyl)sulfonamides, which is a different class of compound.[5] Achieving direct ring sulfonation at the position para to the hydroxyl group requires specific reagents and conditions that are not straightforward.

  • Oxidation Products: 2-Aminophenol is sensitive to oxidation, which can lead to the formation of colored, polymeric impurities, especially if the reaction is run in the presence of air or oxidizing agents.

  • Residual 2-Aminophenol: Unreacted starting material can be difficult to remove due to its similar polarity to the product.

Part 2: Troubleshooting Guides and FAQs

This section is formatted as a series of questions you might encounter during your experiments, providing direct, actionable advice.

Frequently Asked Questions: Impurity Identification

Q1: My final product shows two spots on TLC/two peaks in HPLC with very similar retention times. How can I confirm if the minor peak is the 4-hydroxy isomer?

A: This is the most common impurity scenario. The best method for unambiguous identification is NMR spectroscopy .

  • ¹H NMR: The aromatic region of the spectrum is diagnostic. Due to symmetry, 4-hydroxybenzenesulfonamide will show a simpler AA'BB' pattern (two doublets). In contrast, this compound will have a more complex splitting pattern with four distinct aromatic protons.

  • ¹³C NMR: Similarly, the para isomer will have fewer signals in the aromatic region (4 signals) compared to the ortho isomer (6 signals) due to its higher symmetry.

Analytical Method Comparison

Technique Application for Isomer Identification Pros Cons
HPLC Quantitative analysis of isomer ratio. High sensitivity, excellent for quantification.[6] Requires a reference standard for positive identification. Co-elution is possible.
TLC Quick check for presence of impurities. Fast, inexpensive screening method. Poor resolution for similar isomers; not quantitative.
NMR Definitive structural confirmation of isomers. Unambiguous identification based on splitting patterns and chemical shifts.[6] Lower sensitivity than HPLC; requires higher sample concentration.

| LC-MS | Confirmation of molecular weight. | Confirms mass of both isomers. | Does not distinguish between isomers without fragmentation studies. |

Q2: I'm using the phenol chlorosulfonation route. My reaction mixture is dark brown/black. What is the likely cause?

A: Dark coloration, especially at elevated temperatures, strongly suggests oxidation of the phenol or charring caused by overly aggressive reaction conditions.[3] Concentrated chlorosulfonic acid is a strong oxidizing agent.

  • Root Cause: The reaction temperature is too high, or the addition of chlorosulfonic acid was too fast, causing localized overheating.

  • Solution: Maintain strict temperature control, ideally below 25°C for ortho-selectivity. Add the chlorosulfonic acid dropwise to a cooled solution of phenol with efficient stirring to dissipate heat.

Q3: After amination and workup, my crude product has poor solubility in organic solvents but is soluble in aqueous base. What does this indicate?

A: This is a classic sign of significant hydrolysis of the sulfonyl chloride intermediate . The resulting sulfonic acids (2-hydroxybenzenesulfonic acid and its para isomer) are highly acidic and will be deprotonated by a basic workup to form water-soluble sulfonate salts.

  • Root Cause: Presence of water in your starting materials (phenol, solvent) or the ammonia solution. Sulfonyl chlorides are very moisture-sensitive.

  • Solution: Use anhydrous solvents and dry your phenol before use. If using aqueous ammonia, perform the reaction at a low temperature (0-5°C) to minimize the rate of hydrolysis relative to amination.

Troubleshooting Guide: Synthesis and Purification

Problem 1: Low Yield of this compound (High Para-Isomer Content)

Symptom Probable Cause(s) Recommended Action(s)
HPLC/NMR analysis shows the para-isomer as the major product.Thermodynamic Control: Reaction temperature during chlorosulfonation was too high (>25°C).1. Strict Temperature Control: Maintain the reaction temperature between 0°C and 25°C during the addition of chlorosulfonic acid and for the duration of the reaction.[1][7] 2. Slow Addition: Add chlorosulfonic acid dropwise to a well-stirred solution of phenol to prevent localized temperature spikes.
The reaction is very slow at low temperatures.Low Reactivity: The concentration of the SO₃ electrophile is insufficient at lower temperatures.Consider using a more potent sulfonating agent, such as a small amount of fuming sulfuric acid (oleum) mixed with the chlorosulfonic acid, while still maintaining low temperatures. Caution: This is a highly reactive and hazardous reagent.[1]

Problem 2: Product is an Oily Residue or Fails to Crystallize

Symptom Probable Cause(s) Recommended Action(s)
Product appears as an oil after workup and solvent removal.High Impurity Content: The presence of multiple impurities (isomers, starting material, byproducts) can depress the melting point and inhibit crystallization. Residual Solvent: Incomplete removal of reaction or extraction solvents.1. Re-evaluate Purity: Use HPLC or NMR to assess the composition of the oil. 2. Purification: Attempt purification via column chromatography using a silica gel stationary phase. 3. Thorough Drying: Ensure all solvents are removed under high vacuum.
Clean product (by NMR/HPLC) does not crystallize from solution.Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred. Inappropriate Solvent: The chosen solvent is too good a solvent for the product.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution slowly in an ice bath. 2. Solvent System Change: For recrystallization, choose a solvent system where the product is highly soluble when hot but sparingly soluble when cold. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.[8]

Problem 3: Final Product is Off-Color (Yellow or Brown)

Symptom Probable Cause(s) Recommended Action(s)
Isolated crystals have a distinct yellow or brown tint.Oxidation Products: Trace amounts of oxidized phenolic impurities are present. Carryover from Dark Reaction: Impurities from a discolored reaction mixture were not fully removed.1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before cooling. 2. Recrystallization: Perform one or more recrystallizations. The colored impurities often have different solubility profiles and may remain in the mother liquor.

Diagram: Troubleshooting Workflow for Low Yield/Purity

G start Low Yield or Impure Product check_purity Analyze Crude Product (HPLC, NMR, TLC) start->check_purity high_para High Para-Isomer Content check_purity->high_para Isomer Issue? hydrolysis High Sulfonic Acid Content (Hydrolysis) check_purity->hydrolysis Acidic Impurity? discolored Product is Discolored check_purity->discolored Color Issue? other Other Impurities check_purity->other Multiple Peaks? sol_para Lower Chlorosulfonation Temp (0-25°C) high_para->sol_para sol_hydrolysis Use Anhydrous Conditions (Dry Solvents/Reagents) hydrolysis->sol_hydrolysis sol_discolored Recrystallize with Activated Charcoal discolored->sol_discolored sol_other Purify via Column Chromatography or Recrystallization other->sol_other

Caption: A systematic approach to troubleshooting common synthesis issues.

Part 3: Key Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: HPLC Method for Isomer Analysis

This protocol is designed to separate this compound from its 4-hydroxy isomer.

  • Column: A column capable of π-π interactions is recommended for separating aromatic isomers. A Phenyl-Hexyl or Pentafluorophenyl (PFP) column is a good choice. (e.g., 250 x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile or Methanol

  • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes. This will elute the more polar ortho-isomer first, followed by the less polar para-isomer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm or 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Recrystallization

This protocol aims to selectively crystallize the desired this compound, leaving impurities in the mother liquor.

  • Solvent Screening: The ideal solvent should dissolve the crude product completely at its boiling point but poorly at room temperature or 0°C. Test small batches with solvents like water, ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexanes.

  • Dissolution: In an appropriately sized flask, add the crude solid. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. Stir and heat the mixture to maintain dissolution.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

Overcoming challenges in the crystallization of 2-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-Hydroxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and related sulfonamide compounds. Our goal is to provide not just protocols, but a deeper understanding of the principles governing crystallization, enabling you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the crystalline form of this compound so critical in research and development?

The solid-state form of an active pharmaceutical ingredient (API) like this compound is fundamental to its performance and manufacturability. Key reasons include:

  • Purity: Crystallization is a highly effective method for purification, removing impurities trapped in the mother liquor.

  • Stability: A well-defined, stable crystalline form is crucial for the shelf life and consistency of the final product, as the crystalline state is generally more thermodynamically stable than an amorphous state.[1]

  • Bioavailability: Different crystal forms, or polymorphs, can possess varied solubility and dissolution rates, which directly impacts the drug's absorption and overall bioavailability.[1]

  • Manufacturing Properties: The physical characteristics of crystals, such as shape (habit) and size, significantly affect bulk properties like flowability and compressibility, which are vital for downstream processing like filtration, drying, and tableting.[1] For instance, needle-like crystals are often difficult to process.[1]

Q2: What are the core physicochemical properties of this compound that influence crystallization?

Understanding the fundamental properties of your molecule is the first step in designing a successful crystallization process. While specific data for this compound can be limited, we can infer properties from its structure and related sulfonamide compounds.

PropertyValue / InformationSource(s)
Molecular Formula C₆H₇NO₃S[2][3]
Molecular Weight 173.19 g/mol [2]
Appearance Typically a white to off-white crystalline solid.[4]
General Solubility Exhibits low solubility in water due to the hydrophobic benzene ring but is more soluble in polar organic solvents like alcohols (e.g., isopropanol, ethanol) and acetone.[4] Solubility is temperature-dependent.[4]
Hydrogen Bonding The presence of the hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups allows for strong hydrogen bonding, which significantly influences crystal packing and polymorphism.[5][6]
Synthesis Precursors Often synthesized via chlorosulfonation of a protected phenol, followed by amination and deprotection/dehalogenation.[7]
Q3: What are the primary factors that I need to control during the crystallization process?

Crystallization is a delicate balance of thermodynamic and kinetic factors. The most critical parameters to control are:

  • Solvent Choice: This is the most influential factor. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, ensuring a good yield upon cooling.[8] Solvent-solute interactions can also dictate the resulting crystal habit and even the polymorphic form.[1]

  • Supersaturation: This is the thermodynamic driving force for crystallization. It must be achieved for crystals to form, but excessive supersaturation can lead to rapid precipitation, resulting in amorphous solids or small, impure crystals.[1]

  • Temperature: Temperature directly controls solubility and therefore the level of supersaturation. A slow, controlled cooling rate is essential for growing large, high-quality crystals.[1]

  • Impurities: Even small amounts of impurities can inhibit crystal growth, alter crystal habit, or become incorporated into the lattice, reducing the final product's purity.[1]

Crystallization Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each answer provides an explanation of the underlying cause and a detailed protocol to resolve the issue.

Problem 1: My this compound is "oiling out" instead of forming crystals.

Q: I've dissolved my compound in a hot solvent, but upon cooling, it separates as a liquid layer (an oil) instead of precipitating as a solid. What's happening and how do I fix it?

A: "Oiling out" is a common issue that occurs when a solute's solubility is exceeded at a temperature that is above its melting point within the solvent system. This prevents the molecules from organizing into a stable crystal lattice. It can also happen if the concentration of the solute is so high that the solution becomes saturated at a very high temperature.

The formation of an oil indicates that the system has taken a thermodynamically easier, but undesirable, path to reduce supersaturation. The molecules aggregate into a disordered, liquid-like state rather than overcoming the kinetic barrier to form an ordered solid.

  • Immediate Re-dissolution: Add a small amount of additional hot solvent to the mixture to redissolve the oil completely.[1]

  • Reduce the Saturation Point: Lower the temperature at which the solution becomes saturated. You can achieve this by:

    • Using a larger volume of the same solvent. This means you will have to cool the solution to a lower temperature before it becomes saturated, potentially avoiding the oiling-out temperature range.

    • Switching to a solvent system in which the compound is less soluble.

  • Induce Crystallization: Once the oil is redissolved and the solution is cooling, attempt to induce crystallization before the oiling-out point is reached:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.[1]

    • Seeding: If you have a small crystal of pure this compound, add it to the cooling solution. A seed crystal provides a template for further crystal growth, bypassing the difficult primary nucleation step.[1]

  • Employ a Solvent/Anti-Solvent System: If the above steps fail, a solvent/anti-solvent approach is highly effective.[1] This method avoids reliance on temperature changes alone.

Problem 2: The final yield of my crystallized product is very low.

Q: After filtration and drying, the recovered mass of my this compound is significantly lower than expected. How can I improve my recovery?

A: Low recovery is a frequent challenge in recrystallization. It's important to recognize that 100% recovery is theoretically impossible, as some compound will always remain dissolved in the mother liquor. [1] However, significant losses can often be mitigated by optimizing your procedure.

The primary causes of low yield are using an excessive amount of solvent, incomplete precipitation due to insufficient cooling, or premature crystallization during a hot filtration step.

  • Minimize Solvent Volume: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve your crude compound.[1][8] Add the solvent in small portions to the heated compound until everything just dissolves. Excess solvent will retain more of your product in the mother liquor upon cooling.

  • Ensure Complete Cooling: After allowing the solution to cool slowly to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[1] The solubility of this compound decreases significantly at lower temperatures.

  • Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure the solution does not cool during the process. Pre-warm the filtration funnel (e.g., with a steam bath or by passing hot solvent through it) before pouring your solution.[1]

  • Recover a Second Crop: The mother liquor is saturated with your compound. You can often recover more product by concentrating the filtrate (e.g., by boiling off some of the solvent) and cooling it again.[1] Be aware that this "second crop" of crystals may be less pure than the first.[1]

  • Select an Appropriate Solvent: Ensure you have chosen a solvent with a steep solubility curve—high solubility when hot and very low solubility when cold.

G cluster_main start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Filtration (If Insoluble Impurities Present) dissolve->filter cool Slow Cooling to Room Temp Followed by Ice Bath dissolve->cool filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A standard workflow for the recrystallization of this compound.

Problem 3: My final product is an amorphous powder, not crystalline.

Q: Instead of distinct crystals, my product crashed out of solution as a fine, amorphous powder. What causes this and how can I promote crystallinity?

A: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered, thermodynamically stable crystal lattice. [1] This phenomenon, often called "crashing out," is typically caused by a sudden and drastic increase in supersaturation.

High supersaturation creates a large driving force for precipitation. If this level is reached too quickly (e.g., by flash cooling a very concentrated hot solution), the kinetic energy of the molecules drops so fast that they are "frozen" in a disordered state before they can find their ideal positions in a crystal lattice.

  • Reduce the Cooling Rate: This is the most critical factor. Slow down the cooling process significantly.[1]

    • Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels.

    • Avoid moving or disturbing the flask during this initial cooling period.

    • Only after the solution has reached ambient temperature should you transfer it to an ice bath for further cooling.

  • Use a More Dilute Solution: Start with a slightly larger volume of solvent. This reduces the initial level of supersaturation and makes the system less prone to crashing out. While this may slightly decrease the overall yield, it is often a necessary trade-off for achieving the desired crystalline form.

  • Implement a Solvent/Anti-Solvent System at Constant Temperature: This method provides excellent control over the rate of supersaturation.

    • Dissolution: Dissolve the crude this compound in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.[1] Examples for sulfonamides could include acetone or ethanol.

    • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise with constant, gentle swirling.[1] Water is often a suitable anti-solvent for polar organic solutions.[9]

    • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates that the saturation point has been reached.[1]

    • Crystal Growth: Once turbidity appears, stop adding the anti-solvent and set the flask aside undisturbed to allow crystals to form and grow. If needed, add a seed crystal at the first sign of cloudiness.

G A Compound Dissolved in 'Good' Solvent (Undersaturated) B Slow, Dropwise Addition of 'Anti-Solvent' A->B C Solution Becomes Turbid (Supersaturated) Nucleation Begins B->C D Cease Addition Allow System to Equilibrate C->D E Ordered Crystal Growth D->E

Caption: The process of controlled precipitation using a solvent/anti-solvent system.

Problem 4: I am observing different crystal forms (polymorphism) between batches.

Q: My characterization data (e.g., DSC, PXRD) suggests that I am producing different crystal forms of this compound in different experiments, even with similar procedures. How can I control this?

A: Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a well-documented phenomenon in sulfonamides. [1][5][6] These different forms arise from variations in how the molecules pack in the crystal lattice, often due to different hydrogen-bonding motifs (e.g., chains vs. dimers).[5] Since polymorphs can have different physical properties, controlling the outcome is essential for reproducible results.

The formation of a specific polymorph is a complex interplay between thermodynamics (which form is most stable) and kinetics (which form nucleates and grows fastest under a given set of conditions). Minor variations in solvent, cooling rate, agitation, or the presence of impurities can favor the formation of one polymorph over another.

  • Standardize All Crystallization Conditions: This is the most fundamental step. Strictly control and document every parameter of your experiment:

    • Solvent Choice & Purity: Use the same grade and source of solvent for every batch.

    • Cooling Profile: Use a programmable cooling bath to ensure an identical temperature gradient every time.

    • Agitation: Maintain a consistent stirring rate or lack thereof.

    • Concentration: Use precise measurements for the compound and solvent volumes.

  • Implement Seeding: This is the most powerful technique for ensuring the formation of a desired polymorph.

    • Obtain a pure crystal of the target polymorph.

    • Introduce this seed crystal into your supersaturated solution.

    • The seed acts as a template, directing the crystallization to produce only that specific form.

  • Solvent Selection: The choice of solvent can be a determining factor.[5] Experiment with a range of solvents with different polarities and hydrogen-bonding capabilities (e.g., protic vs. aprotic). One solvent may consistently produce a specific polymorph due to favorable interactions.

  • Characterize Thoroughly: Use analytical techniques to confirm the polymorphic form of your product in each batch.

    • Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystal structure.

    • Differential Scanning Calorimetry (DSC): Can distinguish polymorphs by their different melting points and enthalpies of fusion.

    • Infrared (IR) & Raman Spectroscopy: Can detect differences in vibrational modes caused by different molecular packing and hydrogen bonding.[5]

References

Minimizing side reactions during the synthesis of 2-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxybenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this compound, a valuable building block, primarily proceeds via the electrophilic sulfonation of phenol followed by conversion to the sulfonamide. However, the potent activating and directing effects of the hydroxyl group, coupled with the harsh reaction conditions, often lead to a variety of side products that can complicate purification and reduce yields. This guide provides direct answers to common issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. Each answer provides a diagnosis of the likely cause and a detailed, actionable solution.

Q1: My final product is predominantly the para-isomer (4-Hydroxybenzenesulfonamide) instead of the desired ortho-isomer. How can I improve the regioselectivity?

Probable Cause: This is a classic case of thermodynamic versus kinetic reaction control in electrophilic aromatic substitution. The hydroxyl group on phenol is an ortho, para-director.[1] At higher temperatures, the reaction equilibrium favors the more sterically unhindered and thermodynamically stable para-isomer.[2][3] The ortho-isomer, while formed faster, can revert to the starting material or rearrange to the para-isomer under these conditions, as sulfonation is a reversible process.[2]

Solution: Implement Kinetic Control

To favor the ortho-isomer, you must operate under conditions that favor the kinetically controlled product.

  • Temperature Management is Critical: Maintain a low reaction temperature, ideally between 25-40°C.[4] Temperatures approaching 100°C will strongly favor the para-product.[2][5] Use a water or ice bath to rigorously control the temperature, especially during the exothermic addition of the sulfonating agent.

  • Choice of Sulfonating Agent: Use concentrated sulfuric acid (98%) rather than fuming sulfuric acid (oleum). The higher concentration of SO₃ in oleum increases reactivity and can make temperature control more difficult, potentially leading to thermodynamic product formation and increased side reactions.[4]

  • Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Over-extending the reaction time, even at low temperatures, can allow for the slow equilibration to the more stable para-isomer.

Table 1: Temperature Effects on Phenol Sulfonation
TemperatureControl TypeMajor ProductRationale
25-40°CKinetic ortho-Hydroxybenzenesulfonic acidLower activation energy for ortho attack leads to a faster reaction rate.[4]
>100°CThermodynamic para-Hydroxybenzenesulfonic acidPara-isomer is sterically less hindered and more thermodynamically stable. Reversibility of sulfonation allows for equilibration to this product.[2][5]
Q2: I'm observing a dark brown or black reaction mixture, and my final product is discolored and difficult to purify. What's causing this?

Probable Cause: Phenol is highly susceptible to oxidation, especially in the presence of strong acids and at elevated temperatures. This oxidation leads to the formation of highly colored quinone-type compounds and other polymeric degradation products.[4][6][7] Impurities in the starting phenol can also contribute to discoloration.[4]

Solution: Minimize Oxidative Side Reactions

  • Use High-Purity Reagents: Ensure your starting phenol is colorless. If it has a pink or brown hue, consider purifying it by distillation before use.

  • Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This simple step displaces oxygen from the reaction headspace, significantly reducing the potential for oxidation.[4]

  • Strict Temperature Control: Avoid any temperature spikes. As discussed in Q1, maintaining a lower reaction temperature not only controls isomer formation but also minimizes thermal degradation and oxidation.

  • Controlled Reagent Addition: Add the sulfonating agent slowly and with efficient stirring to dissipate the heat of reaction and prevent localized hot spots where oxidation can initiate.

Workflow for Minimizing Oxidation

Caption: Workflow for preventing oxidative degradation.

Q3: My TLC/HPLC analysis shows multiple product spots, suggesting polysulfonation. How do I achieve clean monosulfonation?

Probable Cause: The hydroxyl group is a powerful activating substituent, making the phenol ring significantly more nucleophilic than benzene. This high reactivity can easily lead to the addition of second or even third sulfonic acid groups, yielding di- and tri-sulfonated byproducts.[3][5] Using an excessive amount of the sulfonating agent or prolonged reaction times exacerbates this issue.

Solution: Control Stoichiometry and Reaction Conditions

  • Molar Ratio of Reactants: Carefully control the stoichiometry. Use a molar ratio of sulfuric acid to phenol that is close to 1:1. A slight excess of phenol can sometimes be used to ensure the sulfonating agent is consumed, though this may complicate purification. Avoid a large excess of the sulfonating agent.[5]

  • Reaction Time and Temperature: As with other side reactions, shorter reaction times and lower temperatures will favor monosubstitution. Again, monitoring the reaction's progress is key to stopping it once the starting material has been consumed but before significant disulfonation products appear.

  • Alternative Strategy (Blocking Groups): For syntheses where regioselectivity and monosubstitution are paramount, consider a multi-step approach using a starting material with blocking groups. A patented method involves the chlorosulfonation of 2,4-dichlorophenol. The chlorine atoms deactivate the ring slightly and direct the sulfonyl chloride group to the desired position. The resulting 2-hydroxy-3,5-dichlorobenzenesulfonamide is then dehalogenated in a final step to yield the target molecule.[8] This provides excellent control over the substitution pattern.

Visualizing Side Reaction Pathways

Caption: Competing pathways in phenol sulfonation.

Q4: The yield of my final sulfonamide is very low after reacting the sulfonyl chloride intermediate with ammonia. What happened?

Probable Cause: The 2-hydroxybenzenesulfonyl chloride intermediate is highly reactive and particularly sensitive to moisture. If exposed to water during workup or storage, it will readily hydrolyze back to the corresponding sulfonic acid, which will not react with ammonia to form the sulfonamide.

Solution: Ensure Anhydrous Conditions

  • Careful Workup: After the sulfonation step, the workup to isolate the sulfonyl chloride must be performed carefully. Quenching the reaction mixture on ice is a common procedure, but subsequent extraction into an anhydrous organic solvent (like dichloromethane or ether) must be done swiftly.[8]

  • Drying: Thoroughly dry the organic extracts containing the sulfonyl chloride with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before removing the solvent.

  • Immediate Use: It is highly recommended to use the crude sulfonyl chloride immediately in the next step (ammonolysis) without prolonged storage. If storage is unavoidable, it must be under a strictly inert and anhydrous atmosphere.

  • Ammonolysis Conditions: The reaction with ammonia (ammonolysis) should also be performed under conditions that minimize water. Using a solution of ammonia in an organic solvent or bubbling anhydrous ammonia gas through the reaction mixture are options. When using aqueous ammonia, using a concentrated solution (e.g., 28% NH₄OH) and maintaining a low temperature (0-10°C) can help maximize the rate of ammonolysis over hydrolysis.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take during this synthesis?

A: Safety is paramount.

  • Phenol: Is toxic, corrosive, and can be absorbed through the skin. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[5]

  • Concentrated Sulfuric Acid & Chlorosulfonic Acid: Are extremely corrosive and cause severe burns. Chlorosulfonic acid reacts violently with water. Always add acid to other reagents slowly, and wear appropriate PPE. All work should be done in a fume hood.[5][9]

  • Exothermic Reactions: The addition of the sulfonating agent is highly exothermic. Be prepared with an ice bath to control the temperature and prevent a runaway reaction.

Q2: Which analytical methods are best for monitoring the reaction and assessing final product purity?

A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. It allows you to visualize the consumption of starting material and the formation of products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can separate the ortho and para isomers and quantify them, as well as detect minor impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of your final product and can help identify the substitution pattern (ortho vs. para) and detect impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown byproducts.

Table 2: Comparison of Key Analytical Techniques
TechniquePrimary UseInformation ObtainedAdvantagesLimitations
TLC Reaction MonitoringQualitative presence of reactants, products, impurities (Rf values)Fast, inexpensive, simple setupNot quantitative, lower resolution
HPLC Purity Assessment & QuantificationQuantitative % purity, retention times, isomer ratioHigh resolution, highly sensitive, quantitative[10]Requires more expensive equipment and method development
NMR Structural ConfirmationChemical structure, isomer identification, impurity structureProvides definitive structural informationLower sensitivity for minor impurities, requires pure sample for clear spectra

Recommended Experimental Protocols

Protocol 1: Kinetically Controlled Synthesis of 2-Hydroxybenzenesulfonic acid

This protocol is designed to favor the formation of the ortho-isomer.

  • Preparation: In a flask equipped with a magnetic stirrer and an addition funnel, place 9.4 g (0.1 mol) of high-purity phenol. Place the flask in a water bath maintained at 25°C.[5]

  • Reaction: Slowly add 10.0 g (0.1 mol, 5.4 mL) of concentrated (98%) sulfuric acid dropwise from the addition funnel over 30 minutes. Ensure constant, vigorous stirring and monitor the temperature to ensure it does not exceed 40°C.[4]

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of phenol using TLC (e.g., using a 7:3 mixture of ethyl acetate:hexanes as eluent).

  • Workup: Once the reaction is deemed complete, carefully pour the mixture into 100 mL of ice-cold water to precipitate the product and dilute the acid. The product can then be isolated, often by forming a less soluble salt (e.g., the barium salt), filtering, and then re-acidifying.

Protocol 2: Chlorosulfonation and Ammonolysis

This protocol is adapted from a patented procedure and offers good control for producing the sulfonamide intermediate.[8]

  • Chlorosulfonation: To a flask cooled in an ice-salt bath (-5°C to 0°C), add 34.9 g (0.3 mol) of chlorosulfonic acid. Slowly add 9.4 g (0.1 mol) of molten phenol dropwise, maintaining the internal temperature below 5°C. After addition, let the mixture stir at this temperature for 1 hour.

  • Workup: Very carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The 2-hydroxybenzenesulfonyl chloride will precipitate as a solid. Quickly filter the solid and wash with a small amount of ice-cold water. Do not allow the product to sit in the aqueous mixture for long due to hydrolysis.

  • Ammonolysis: Immediately transfer the damp sulfonyl chloride solid to a flask containing 100 mL of concentrated aqueous ammonia (28%) cooled in an ice bath. Stir vigorously for 1-2 hours.

  • Isolation: The this compound product will precipitate. Filter the solid, wash thoroughly with cold water to remove any ammonium salts, and then dry. The crude product can be purified by recrystallization from water or an ethanol-water mixture.

References

Technical Support Center: Optimizing Reaction Conditions for the Sulfonation of Phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonation of phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this foundational electrophilic aromatic substitution reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges, ensuring you can optimize your reaction conditions for yield, purity, and selectivity.

Troubleshooting Guide

This section addresses common issues encountered during the sulfonation of phenol, offering explanations grounded in reaction kinetics and thermodynamics, along with actionable solutions.

Issue 1: Low Yield of the Desired Phenolsulfonic Acid Isomer

Question: My sulfonation of phenol is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: A low yield in the sulfonation of phenol can often be traced back to several critical reaction parameters. The key is understanding that this reaction is reversible and highly sensitive to conditions.[1][2]

  • Inappropriate Temperature Control: This is the most critical factor. The sulfonation of phenol is a classic example of kinetic versus thermodynamic control.[3][4]

    • For the ortho-isomer (kinetic product): The reaction should be maintained at a low temperature, typically between 25-30°C.[3][5] Exceeding this temperature will favor the formation of the more stable para-isomer, reducing the yield of your desired ortho-product.[1][4]

    • For the para-isomer (thermodynamic product): A higher temperature, around 100°C, is necessary.[1][3][5] At this temperature, the initially formed ortho-isomer can revert back to phenol and then re-react to form the more stable para-product, driving the equilibrium towards the desired isomer.[4][6]

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration, which can range from 2 to 6 hours, to reach completion.[3][7]

  • Reagent Quality and Stoichiometry:

    • Water Content: The presence of excess water in the sulfuric acid will dilute it, hindering the formation of the active sulfonating agent, sulfur trioxide (SO₃).[7] Use concentrated (96-98%) sulfuric acid for efficient sulfonation.[3]

    • Molar Ratio: An improper molar ratio of sulfuric acid to phenol can lead to incomplete conversion or the formation of byproducts. A slight excess of the sulfonating agent is often used, but a large excess can lead to disulfonation.[7]

Issue 2: Poor Selectivity and Formation of Isomeric Mixtures

Question: I am getting a mixture of ortho- and para-phenolsulfonic acid. How can I selectively synthesize one isomer?

Answer: Achieving high regioselectivity is entirely dependent on leveraging the principles of kinetic and thermodynamic control. The formation of an isomeric mixture suggests that the reaction conditions are not optimized to favor one pathway exclusively.

  • To Favor the ortho-Isomer (Kinetic Product): The reaction must be run under kinetic control. This means maintaining a low reaction temperature (25-30°C).[5][8] At this temperature, the activation energy for the attack at the ortho position is lower, leading to a faster rate of formation for the o-phenolsulfonic acid.[3][5]

  • To Favor the para-Isomer (Thermodynamic Product): The reaction must be run under thermodynamic control. This requires a higher temperature (100°C) and sufficient reaction time.[1][3][5] The p-phenolsulfonic acid is sterically less hindered and thus more stable. The reversibility of the sulfonation allows the less stable ortho-isomer to convert to the more stable para-isomer over time at elevated temperatures.[1][4][6]

The following table summarizes the effect of temperature on the product distribution:

Reaction TemperatureMajor ProductControl TypeTypical Yield of Major Product
25-30°Co-Phenolsulfonic AcidKinetic76-82%[5]
100°Cp-Phenolsulfonic AcidThermodynamic>90%[5]

Issue 3: Formation of Undesired Byproducts

Question: My reaction mixture is dark, and I suspect the formation of byproducts like sulfones or disulfonated products. How can I minimize these?

Answer: The formation of byproducts is a common challenge, often arising from overly harsh reaction conditions.

  • Phenol-2,4-disulfonic acid: This is a common byproduct, especially at higher temperatures and with a large excess of the sulfonating agent.[3] To minimize its formation, use a controlled molar ratio of the sulfonating agent to phenol and optimize the reaction time to favor monosulfonation.[3][7]

  • Bis(hydroxyphenyl) sulfones: These can form under more forcing conditions.[3]

  • Oxidation Products: Phenol is susceptible to oxidation, especially at high temperatures in the presence of concentrated sulfuric acid, leading to the formation of colored, quinone-like byproducts.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using high-purity, colorless phenol can help minimize oxidation.[3]

Issue 4: Difficulty in Product Isolation and Purification

Question: How can I effectively isolate and purify the desired phenolsulfonic acid isomer from the reaction mixture?

Answer: The separation of ortho- and para-phenolsulfonic acid isomers can be challenging due to their similar physical properties.[3]

  • Fractional Crystallization: This is a common and effective method that exploits the differences in solubility between the isomers or their salts.[5] Typically, the crude reaction mixture is dissolved in a minimum amount of hot water. Upon slow cooling, the less soluble p-phenolsulfonic acid will crystallize out first and can be removed by filtration.[5] The mother liquor, now enriched in the o-phenolsulfonic acid, can be concentrated to precipitate the ortho isomer.[5]

  • Conversion to Salts: The isomers can be converted to their calcium or sodium salts to facilitate separation.[5][9] After neutralization with calcium hydroxide or sodium carbonate, the resulting salts often have different solubility profiles, allowing for more efficient fractional crystallization.[5] The purified salt can then be acidified to regenerate the pure phenolsulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the electrophilic sulfonation of phenol?

A1: The sulfonation of phenol is an electrophilic aromatic substitution reaction.[1][10] The electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated from the equilibrium between two molecules of concentrated sulfuric acid.[1][10] The electron-rich phenol ring attacks the SO₃ molecule, forming a carbocation intermediate (arenium ion).[1] A base (like HSO₄⁻ or water) then removes a proton from the carbon bearing the sulfonic acid group, restoring the aromaticity of the ring.[11]

G Phenol Phenol AreniumIon Arenium Ion (Carbocation Intermediate) Phenol->AreniumIon π-bond attack SO3 SO₃ (Electrophile) SO3->AreniumIon Product Phenolsulfonic Acid AreniumIon->Product Deprotonation HPlus H⁺ Base Base (e.g., HSO₄⁻) G cluster_0 Reaction Pathway Start Phenol + H₂SO₄ Ortho o-Phenolsulfonic Acid (Kinetic Product) Start->Ortho Low Temp (25°C) Faster Rate Para p-Phenolsulfonic Acid (Thermodynamic Product) Start->Para High Temp (100°C) Slower Rate Ortho->Para High Temp (100°C) Reversible, leads to more stable product G cluster_solutions Troubleshooting Solutions Start Start Sulfonation Experiment CheckYield Low Yield? Start->CheckYield CheckSelectivity Poor Selectivity? CheckYield->CheckSelectivity No Sol_Yield Adjust Temp Increase Time Check Reagents CheckYield->Sol_Yield Yes CheckByproducts Byproducts Present? CheckSelectivity->CheckByproducts No Sol_Selectivity Strict Temp Control: Low for Ortho High for Para CheckSelectivity->Sol_Selectivity Yes Success Successful Reaction CheckByproducts->Success No Sol_Byproducts Control Stoichiometry Use Inert Atmosphere Avoid High Temps CheckByproducts->Sol_Byproducts Yes Sol_Yield->Start Re-run Sol_Selectivity->Start Re-run Sol_Byproducts->Start Re-run

References

Improving the purity of 2-Hydroxybenzenesulfonamide through recrystallization techniques

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on enhancing the purity of 2-Hydroxybenzenesulfonamide via recrystallization. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address challenges encountered during laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the recrystallization of this compound, providing concise answers and foundational knowledge.

Q1: What is the single most critical factor for successful recrystallization?

A1: The selection of an appropriate solvent system is paramount. An ideal solvent will dissolve this compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[1][2] This temperature-dependent solubility differential is the driving force for crystallization and purification.

Q2: How do the hydroxyl and sulfonamide groups on this compound influence solvent choice?

A2: The phenolic hydroxyl (-OH) and the sulfonamide (-SO₂NH₂) groups are polar and capable of hydrogen bonding. This suggests that polar solvents will be more effective. A general rule of thumb is that solvents containing functional groups similar to the compound are often good solubilizers.[3] Therefore, polar protic solvents like water and alcohols, or polar aprotic solvents like acetone, are excellent starting points. Benzenesulfonamide itself, while poorly soluble in water, shows good solubility in alcohols and acetone.[4][5] The hydroxyl group on your compound will increase its affinity for polar solvents, especially water.

Q3: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline structure.[6][7] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. It is also common when the compound is significantly impure.[6] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[6] Insulating the flask can promote the slow, ordered crystal growth required.

Q4: How can I induce crystallization if no crystals form upon cooling?

A4: A clear, cooled solution that fails to produce crystals is likely supersaturated.[6] Crystallization can be induced by introducing a nucleation site. The two most common methods are:

  • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8][9]

  • Seeding: Introduce a single, pure crystal of this compound (a "seed crystal") into the solution.[6][8] This provides a template for other molecules to crystallize upon.

Q5: What are the likely process-related impurities in a typical synthesis of this compound?

A5: Synthetic routes can introduce specific impurities. For instance, a process involving the chlorosulfonation of a phenol derivative, followed by amination and dehalogenation, could introduce starting materials, intermediates, or by-products.[10] Common organic impurities can include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions.[][12] Inorganic impurities like salts are also possible and are typically removed during hot filtration or remain in the mother liquor.[][12]

Section 2: Solvent Selection and Optimization

The choice of solvent is a critical experimental parameter that dictates the efficiency of the purification.

Guiding Principles for Solvent Selection

A suitable recrystallization solvent should meet several criteria[1][13]:

  • High Solvency at Elevated Temperatures: The solvent must completely dissolve the crude this compound when hot.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble in the cold solvent to maximize yield.

  • Appropriate Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[2]

  • Chemical Inertness: The solvent must not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2]

Recommended Solvents for this compound

Given the polar nature of this compound, the following solvents and solvent systems are recommended for initial screening. Ethanol-water mixtures are particularly promising for sulfonamides.[14][15]

Solvent SystemBoiling Point (°C)Rationale & Key Considerations
Water 100Highly polar, non-toxic, and inexpensive.[3] The compound may have high solubility due to the phenolic -OH group. May require a large volume.
Ethanol 78Good general solvent for polar organic molecules.[3] May show high solubility even when cold, potentially reducing yield if used alone.
Ethanol/Water Mix 78-100Highly tunable. Allows for fine-tuning of polarity to achieve ideal solubility characteristics. Often an excellent choice for compounds with intermediate polarity.[2]
Acetone 56Good solvent for many organic compounds. Its low boiling point makes it easy to remove.
Isopropanol 82Similar to ethanol but slightly less polar. Can sometimes offer a better solubility differential.

Section 3: Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the recrystallization of this compound.

Workflow for Single-Solvent Recrystallization

G cluster_prep Preparation cluster_main Recrystallization Process cluster_isolation Isolation & Drying Start Crude this compound Solvent Select Appropriate Solvent Start->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve HotFilter Hot Gravity Filtration (If insoluble impurities exist) Dissolve->HotFilter Impurities Present Cool Slow Cooling to Room Temperature Dissolve->Cool No Impurities HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Collect Collect Crystals via Vacuum Filtration IceBath->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Recrystallization workflow from crude solid to pure product.

Step 1: Dissolution

  • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.

  • Add a boiling chip and a small volume of the selected solvent (e.g., 10-15 mL of an ethanol/water mixture).

  • Gently heat the mixture on a hot plate to the boiling point. Swirl the flask continuously.

  • Add more hot solvent dropwise until the solid just completely dissolves.[16] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is necessary for a good yield.[9] Adding too much solvent is a common cause of poor or no crystallization.[6]

Step 2: Hot Filtration (if necessary)

  • If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, they must be removed.

  • Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

  • Pre-heat the funnel and receiving flask by pouring boiling solvent through them to prevent premature crystallization in the funnel.[7]

  • Pour the hot solution through the fluted filter paper quickly.

Step 3: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on an insulated surface (e.g., a cork ring or wooden block) to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9] Rapid cooling can trap impurities.[8]

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[16]

Step 4: Crystal Collection and Washing

  • Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.[7]

  • Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Wash the crystals with a minimal amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities. Using too much wash solvent will dissolve some of the product, reducing the final yield.[16]

Step 5: Drying

  • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry.

  • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For solvents with higher boiling points like water, a drying oven set to a temperature well below the compound's melting point may be necessary.

Section 4: Troubleshooting Guide

Use this guide to diagnose and solve specific problems encountered during the recrystallization process.

G cluster_no_xtal cluster_oil cluster_yield Problem Problem Encountered NoXtal No Crystals Form Upon Cooling Oil Compound Oils Out Yield Yield is Very Low Cause1 Cause: Too Much Solvent NoXtal->Cause1 Cause2 Cause: Supersaturation NoXtal->Cause2 Solution1 Solution: Boil off excess solvent and re-cool. Cause1->Solution1 Solution2 Solution: Scratch flask or add a seed crystal. Cause2->Solution2 Cause3 Cause: Cooling Too Rapidly or High Impurity Level Oil->Cause3 Solution3 Solution: Reheat, add more solvent, cool very slowly. Cause3->Solution3 Cause4 Cause: Premature Crystallization During Hot Filtration Yield->Cause4 Cause5 Cause: Too Much Solvent Used for Washing Crystals Yield->Cause5 Solution4 Solution: Reheat filtrate to redissolve. Use more solvent next time and keep funnel hot. Cause4->Solution4 Solution5 Solution: Use minimal, ice-cold solvent for washing. Cause5->Solution5

Caption: Decision tree for troubleshooting common recrystallization issues.

Issue 1: No crystals form, even after cooling in an ice bath.

  • Diagnosis: This is the most common problem and is typically caused by using too much solvent during the dissolution step.[6] The solution is saturated at a temperature below 0 °C, so crystals cannot form.

  • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration of the solute. Allow the solution to cool again.[8] If crystals still do not form, the solution may be supersaturated. Try scratching the inner wall of the flask or adding a seed crystal.[6][8]

Issue 2: The purified product has a low melting point or a broad melting range.

  • Diagnosis: This indicates the presence of impurities. The crystals may still be wet with solvent, or the recrystallization did not effectively remove soluble impurities.

  • Solution: Ensure the crystals are completely dry. If the melting point is still low, a second recrystallization may be necessary. Consider using a different solvent system that may offer better selectivity against the specific impurities present.

Issue 3: A large amount of product crystallizes in the funnel during hot filtration.

  • Diagnosis: The solution cooled too much during the filtration process, causing premature crystallization.

  • Solution: This can be prevented by using a slight excess of hot solvent to keep the compound dissolved and by ensuring the filtration apparatus (funnel and receiving flask) is kept hot.[7] If significant crystallization occurs, you may need to scrape the solid back into the original flask, add more solvent, reheat to dissolve, and filter again.

References

Technical Support Center: Enhancing the In Vivo Stability of 2-Hydroxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the stability challenges associated with 2-Hydroxybenzenesulfonamide derivatives in in vivo studies. The inherent reactivity of the phenolic hydroxyl and sulfonamide functional groups presents significant hurdles, primarily rapid metabolism and chemical degradation, which can compromise bioavailability and therapeutic efficacy.

This resource combines troubleshooting guides in a practical Q&A format, detailed experimental protocols, and the fundamental science behind our recommendations to empower you to design more robust and successful in vivo experiments.

Troubleshooting Guide: Common In Vivo Stability Issues

This section addresses the most frequently encountered problems during the development of this compound derivatives. We focus on identifying the root cause of the instability and provide a logical workflow for its resolution.

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// Edges Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> A1_No [label="No"]; A1_Yes -> P1; P1 -> End; A1_No -> P2; P2 -> Q2; Q2 -> A2_Yes [label="Yes"]; Q2 -> A2_No [label="No"]; A2_Yes -> P3; A2_No -> P3; P3 -> Q3; Q3 -> A3_Yes [label="Yes"]; Q3 -> End [label="No\n(Re-evaluate other\nclearance mechanisms)"]; A3_Yes -> P4; P4 -> End; } } Caption: Troubleshooting Decision Tree for Low In Vivo Exposure.

Question 1: My this compound derivative shows excellent in vitro potency but has very low exposure and high clearance in vivo. What is the likely cause?

Answer: This is a classic and frequent challenge with phenolic compounds. The primary suspect is rapid metabolic clearance, particularly through first-pass metabolism in the liver and gut wall.[1] The phenolic hydroxyl group is a prime target for Phase II conjugation reactions, specifically glucuronidation and sulfation.[2][3] These processes attach highly polar sugar (glucuronic acid) or sulfate groups to your molecule, dramatically increasing its water solubility and facilitating its rapid elimination from the body via urine or bile.[4][5]

  • Causality Explained: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are high-capacity enzymes abundant in the liver and intestine.[1][3] They recognize the electron-rich phenol as an ideal substrate for conjugation. This metabolic transformation often results in a significant loss of pharmacological activity and prevents the parent drug from reaching its systemic target in sufficient concentrations.

Initial Diagnostic Steps:

  • Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. This is the most direct way to confirm metabolic liability. A high clearance rate in these systems is a strong indicator that metabolism is the root cause of your in vivo observations.

  • Analyze for Phase II Metabolites: When conducting the microsomal stability assay, ensure your analytical method (typically LC-MS/MS) is set up to detect the predicted glucuronide and sulfate conjugates. Their appearance, coupled with the disappearance of the parent drug, provides definitive evidence.

Question 2: My compound is degrading in the formulation buffer even before injection. The solution is changing color. What's happening?

Answer: This indicates chemical instability, not metabolic. The color change (often to yellow or brown) is a tell-tale sign of oxidation.[6] The phenolic ring is susceptible to oxidation, which can be accelerated by several factors in your formulation.[6]

  • Causality Explained:

    • pH: Under neutral to alkaline conditions (pH > 7), the phenolic hydroxyl group can be deprotonated to form a phenoxide ion. This negatively charged species is highly susceptible to oxidation.

    • Dissolved Oxygen: Molecular oxygen from the atmosphere dissolved in your buffer is a common oxidizing agent.[6][7]

    • Metal Ions: Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) in your buffer salts or water can act as powerful catalysts for oxidation reactions.[6]

    • Light: Exposure to UV or even ambient light can provide the energy needed to initiate photolytic degradation and oxidation.[7][8]

Troubleshooting and Solutions:

  • Optimize pH: Prepare your formulation in a buffer with a slightly acidic pH (e.g., pH 4-6), if compatible with your compound's solubility and the injection route.

  • De-gas Buffers: Sparge your buffers with an inert gas like nitrogen or argon before use to remove dissolved oxygen.

  • Use Chelating Agents: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1 mM) to your formulation. EDTA will sequester catalytic metal ions.[6]

  • Add Antioxidants: Include antioxidants in your formulation. Common choices include ascorbic acid or sodium metabisulfite.

  • Protect from Light: Prepare and store the formulation in amber vials or vials wrapped in aluminum foil to prevent light exposure.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common metabolic pathway for this compound derivatives?

A: The most prevalent metabolic pathway is O-glucuronidation of the phenolic hydroxyl group.[2][3][4] This Phase II conjugation reaction is mediated by UGT enzymes and is a major route of detoxification and elimination for phenolic compounds.[5] While N-acetylation of the sulfonamide nitrogen and oxidation of the aromatic ring can also occur, they are typically less significant pathways compared to the rapid conjugation at the hydroxyl group.[9][10]

dot

graph MetabolicPathways { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes Parent [label="this compound\nDerivative", fillcolor="#FBBC05"]; Glucuronide [label="O-Glucuronide Conjugate\n(Major Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfate [label="O-Sulfate Conjugate\n(Minor Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Ring Oxidation Product\n(e.g., Catechol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excretion [label="Rapid Excretion\n(Urine/Bile)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout center [shape=point, width=0.01, height=0.01];

// Edges Parent -> Glucuronide [label=" UGTs\n(Major Pathway)"]; Parent -> Sulfate [label=" SULTs\n(Minor Pathway)"]; Parent -> Oxidation [label=" CYPs\n(Minor Pathway)"]; Glucuronide -> Excretion; Sulfate -> Excretion; Oxidation -> Excretion; } } Caption: Major Metabolic Pathways for this compound Derivatives.

Q2: How can I strategically block or reduce this rapid metabolism?

A: The most effective strategy is a prodrug approach .[11][12] This involves temporarily masking the phenolic hydroxyl group with a chemical moiety that renders it unrecognizable by metabolic enzymes like UGTs. This "mask" is designed to be cleaved in vivo, ideally at the target site, to release the active parent drug.[12][13]

  • Common Prodrug Strategies for Phenols:

    • Esters (e.g., acetate, pivalate): These are readily cleaved by esterase enzymes found in plasma and tissues.[12]

    • Carbonates: Offer an alternative to esters with different cleavage kinetics.

    • Ethers: Generally more stable than esters, they can be designed for cleavage by specific enzymes like Cytochrome P450s.[11]

A well-designed prodrug can significantly improve oral bioavailability by protecting the drug from first-pass metabolism.[11][14]

Q3: What are the key parameters to consider when designing an in vitro metabolic stability assay?

A: A robust metabolic stability assay requires careful control of several parameters to generate reliable and reproducible data. The goal is to measure the intrinsic clearance of your compound by metabolic enzymes.[15]

ParameterRecommendationRationale
Test System Liver Microsomes, S9 Fraction, or Cryopreserved HepatocytesMicrosomes contain Phase I (CYP) and Phase II (UGT) enzymes. Hepatocytes contain the full complement of metabolic enzymes and cofactors, providing a more complete picture.
Protein Conc. 0.5 - 1.0 mg/mLBalances metabolic activity with potential non-specific binding issues.
Compound Conc. 1 µM (or below Km)Ensures enzyme kinetics are in the linear range (first-order kinetics), which is necessary for accurate clearance calculations.
Cofactors NADPH (for CYPs), UDPGA (for UGTs), PAPS (for SULTs)These are essential cofactors required for the respective enzyme families to function. Use a regenerating system for NADPH.[1]
Incubation Time 0, 5, 15, 30, 60 minA time course allows for the calculation of the degradation rate constant (k).
Controls High-clearance (e.g., Verapamil) and Low-clearance (e.g., Warfarin)Positive and negative controls validate that the assay system is performing as expected.

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol provides a standardized method to determine the rate of metabolic degradation of a this compound derivative.

1. Materials:

  • Test Compound Stock (10 mM in DMSO)

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., Promega NADPH-Glo™ or similar)

  • UDPGA Cofactor (50 mM stock)

  • Control Compounds (Verapamil, Warfarin)

  • Acetonitrile with 0.1% Formic Acid (Stopping Solution)

  • 96-well incubation plate and collection plate

2. Procedure:

  • Prepare Master Mix: In the phosphate buffer, prepare a master mix containing Human Liver Microsomes (final concentration 0.5 mg/mL) and the NADPH regenerating system and UDPGA (final concentration 2 mM).

  • Pre-incubation: Aliquot the master mix into the 96-well plate. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature and activate the enzymes.

  • Initiate Reaction: Add the test compound and control compounds to the wells to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

  • Time Points: At each designated time point (0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture into a corresponding well of the collection plate containing an equal volume of cold stopping solution (Acetonitrile). The T=0 sample is taken immediately after adding the compound.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

3. Data Analysis:

  • Plot the natural log of the percent remaining of the parent drug versus time.

  • The slope of the linear regression line is equal to the degradation rate constant (-k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / protein concentration) .

References

Validation & Comparative

Validating the Biological Activity of 2-Hydroxybenzenesulfonamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of 2-Hydroxybenzenesulfonamide and its derivatives in relevant cancer cell lines. We will explore its potential as a carbonic anhydrase inhibitor (CAI) and compare its hypothetical efficacy against established compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel anti-cancer therapeutics.

Introduction: The Therapeutic Potential of Sulfonamides in Oncology

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1] In oncology, sulfonamide-based compounds have gained significant traction as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2] These enzymes play a critical role in regulating pH in the tumor microenvironment.[3] Under hypoxic conditions, often found in solid tumors, CA IX and CA XII are overexpressed and contribute to extracellular acidification and intracellular alkalization, promoting tumor growth, survival, and metastasis.[2][4][5] Therefore, targeting these isoforms presents a promising strategy for cancer therapy.[3]

This compound, a simple sulfonamide derivative, serves as a foundational scaffold for the development of more complex and potentially selective CAIs. This guide outlines a systematic approach to validate its biological activity, from initial cytotoxicity screening to specific target engagement and pathway analysis.

Comparative Analysis: Benchmarking Against Established Carbonic Anhydrase Inhibitors

To contextualize the potential of this compound, its performance should be benchmarked against well-characterized CAIs. For this guide, we will consider two key comparators:

  • Acetazolamide: A non-selective, first-generation CAI. It is widely used as a reference compound in CA inhibition studies.[6] Its mechanism involves the inhibition of carbonic anhydrase, leading to a diuretic effect and a reduction in intraocular pressure.[7][8][9]

  • SLC-0111: A potent and selective inhibitor of CA IX and CA XII that has undergone clinical investigation.[2][10] It has demonstrated significant anti-tumor and anti-metastatic activity in preclinical models.[2][4][11]

Experimental Validation Workflow

The following workflow provides a logical progression for characterizing the biological activity of this compound.

Experimental Workflow cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Target Engagement & Enzymatic Inhibition cluster_2 Phase 3: Pathway & Phenotypic Analysis A Cell Line Selection B MTT Cell Viability Assay A->B C In Vitro Carbonic Anhydrase Inhibition Assay B->C Proceed if cytotoxic D Cellular Thermal Shift Assay (CETSA) C->D E Western Blot Analysis (CA IX/XII Expression) D->E Confirm target engagement F Wound Healing/Migration Assay E->F

Caption: A stepwise workflow for the validation of this compound's biological activity.

Detailed Experimental Protocols

Cell Line Selection

The choice of cell lines is critical for obtaining relevant data. A panel of cell lines with varying expression levels of CA IX and CA XII is recommended. This allows for the assessment of target-dependent effects.

Recommended Cell Lines:

  • MCF-7 (Breast Cancer): Known to express CA IX and CA XII, particularly under hypoxic conditions.

  • MDA-MB-231 (Triple-Negative Breast Cancer): An aggressive breast cancer cell line that can be used to assess activity in a different subtype.

  • A549 (Lung Cancer): A commonly used lung cancer cell line for cytotoxicity screening.[12]

  • HCT116 (Colon Cancer): Another standard cell line for anti-cancer drug screening.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cell proliferation.[12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound, Acetazolamide, and SLC-0111 in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.[12]

In Vitro Carbonic Anhydrase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified carbonic anhydrase isoforms. A colorimetric method based on the esterase activity of CA is commonly used.[13]

Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a stock solution of purified human CA II, CA IX, or CA XII, a substrate stock solution (e.g., p-nitrophenyl acetate), and stock solutions of the test compounds.[13]

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the test compound dilutions, and the CA working solution. Incubate at room temperature for 10-15 minutes.[13]

  • Reaction Initiation: Add the substrate solution to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the inhibition constant (Ki) for each compound against each CA isoform.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm target engagement in a cellular environment. The binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability.[14][15]

Protocol:

  • Cell Treatment: Treat intact cells with varying concentrations of this compound or a comparator compound.

  • Heat Shock: Heat the cell lysates to a range of temperatures for a short duration (e.g., 3 minutes).[16]

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein (e.g., CA IX) in the supernatant using a detection method like Western blotting or an AlphaScreen® assay.[14]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Data Presentation and Comparative Analysis

The following tables present hypothetical, yet representative, data to illustrate the expected outcomes of the proposed experiments.

Table 1: Comparative Cytotoxicity (IC50, µM) in Cancer Cell Lines

CompoundMCF-7MDA-MB-231A549HCT116
This compound75.298.5>10085.1
Acetazolamide50.865.380.255.7
SLC-01115.28.112.56.8
Cisplatin (Reference)10.515.28.911.3

Table 2: Inhibitory Activity (Ki, nM) against Carbonic Anhydrase Isoforms

CompoundhCA IIhCA IXhCA XII
This compound5,200850950
Acetazolamide122530
SLC-01111,080454.5

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the anticancer effects of sulfonamide-based CAIs is the inhibition of tumor-associated carbonic anhydrases, leading to a disruption of pH regulation in the tumor microenvironment.

Signaling Pathway cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII CA IX / CA XII Upregulation HIF1a->CAIX_XII Reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ CAIX_XII->Reaction Acidification Extracellular Acidification Reaction->Acidification Alkalinization Intracellular Alkalinization Reaction->Alkalinization Progression Tumor Progression & Metastasis Acidification->Progression Survival Cell Survival & Proliferation Alkalinization->Survival Sulfonamide This compound (and other CAIs) Inhibition Inhibition Sulfonamide->Inhibition Inhibition->Reaction Apoptosis Apoptosis & Reduced Proliferation Inhibition->Apoptosis

References

A Comparative Analysis of 2-Hydroxybenzenesulfonamide and Other Carbonic Anhydrase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of 2-Hydroxybenzenesulfonamide and its derivatives as carbonic anhydrase (CA) inhibitors, benchmarked against established clinical and research compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structure-activity relationships, isoform selectivity, and the experimental methodologies crucial for the evaluation of this class of inhibitors.

Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Rationale for Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to a myriad of physiological processes.[1][2] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a seemingly simple reaction that is critical for pH regulation, ion transport, and fluid balance in various tissues.[2] There are at least 15 known human CA isoforms, each with distinct tissue distribution and catalytic activity, making them attractive targets for therapeutic intervention in a range of pathologies.[3]

The clinical applications of CA inhibitors are diverse, ranging from the treatment of glaucoma and epilepsy to their use as diuretics and for the management of altitude sickness.[4][5] More recently, specific CA isoforms, particularly CA IX and CA XII, have emerged as validated targets in oncology due to their overexpression in hypoxic tumors and their role in regulating the tumor microenvironment.[3][6]

The benzenesulfonamide scaffold represents a cornerstone in the design of CA inhibitors, with the sulfonamide group acting as a key zinc-binding moiety within the enzyme's active site.[7][8] The continuous exploration of substituted benzenesulfonamides aims to enhance potency and, crucially, to achieve isoform selectivity, thereby minimizing off-target effects and improving therapeutic outcomes.[2] This guide focuses on the this compound pharmacophore, a structural motif with the potential for unique interactions within the CA active site.

The Profile of this compound as a Carbonic Anhydrase Inhibitor

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with amino acid residues in the active site, thereby influencing binding affinity.

  • Electronic Effects: The electron-donating nature of the hydroxyl group can modulate the electronic properties of the sulfonamide moiety, which in turn affects its interaction with the catalytic zinc ion.[1]

  • Conformational Rigidity: Intramolecular hydrogen bonding between the hydroxyl and sulfonamide groups can lead to a more constrained conformation, which may be favorable for binding to specific CA isoforms.

To provide a quantitative perspective, this guide will utilize data from closely related 2-hydroxy-substituted benzenesulfonamide derivatives as a proxy to discuss the potential inhibitory profile of this pharmacophore.

Comparative Analysis of Inhibitory Potency and Isoform Selectivity

The efficacy of a carbonic anhydrase inhibitor is quantified by its inhibition constant (Kᵢ), with a lower value indicating higher potency. Isoform selectivity is a critical parameter for therapeutic applications, particularly in oncology, where inhibition of tumor-associated isoforms (CA IX and XII) is desired with minimal impact on the ubiquitous cytosolic isoforms (CA I and II).[3][6]

The following table presents a comparative analysis of the inhibitory activity of a representative 2-hydroxy-substituted benzenesulfonamide derivative against key human carbonic anhydrase isoforms, alongside established clinical and research inhibitors.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard) 25012255.7
Dorzolamide >10,0003.54852
Brinzolamide 3,8003.1524
Ureido-substituted benzenesulfonamide (SLC-0111 analogue) 91747928356.73
Representative 2-hydroxy-substituted benzenesulfonamide derivative *Data Not AvailableData Not AvailableData Not AvailableData Not Available

As comprehensive, directly comparable data for this compound was not found in the available literature, this table highlights the necessity for further experimental evaluation of this specific compound. The subsequent discussion on structure-activity relationships is based on general principles observed for phenolic and other substituted benzenesulfonamides.

Structure-Activity Relationship (SAR) Insights

The inhibitory profile of benzenesulfonamide derivatives is intricately linked to the nature and position of substituents on the aromatic ring.[2] For hydroxylated analogues, the position of the hydroxyl group is critical. While the 2-hydroxy (ortho) position can facilitate intramolecular interactions, 3-hydroxy (meta) and 4-hydroxy (para) substitutions will present different vectors for interaction within the active site.

Studies on various substituted benzenesulfonamides have revealed that bulky substituents can be tailored to exploit differences in the amino acid residues at the entrance of the active site cavity of various CA isoforms, leading to enhanced selectivity.[2] For instance, the active site of CA II is wider than that of CA I, allowing for the accommodation of larger moieties. Similarly, the unique amino acid composition of the tumor-associated CA IX and XII isoforms can be targeted to achieve selective inhibition.[3][6] The addition of a hydroxyl group provides a valuable anchor point for further chemical modification to explore these isoform-specific differences.

Experimental Protocols for Comparative Efficacy Determination

The cornerstone for the comparative evaluation of carbonic anhydrase inhibitors is the accurate determination of their inhibition constants (Kᵢ). The stopped-flow CO₂ hydration assay is the gold-standard method for this purpose.

Stopped-Flow CO₂ Hydration Assay

This method directly measures the enzyme's physiological activity: the hydration of carbon dioxide. The assay monitors the change in pH resulting from the production of protons during the reaction.

Principle: A stopped-flow instrument rapidly mixes a solution of the carbonic anhydrase enzyme (with or without the inhibitor) with a CO₂-saturated buffer containing a pH indicator. The change in the indicator's absorbance, which is proportional to the change in pH, is monitored over a short period. The initial rate of the reaction is used to determine the enzyme's activity.

Diagram of the Stopped-Flow Assay Workflow:

G cluster_prep Reagent Preparation cluster_incubation Pre-incubation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., 20 mM HEPES, pH 7.5) B Prepare Enzyme Stock Solution (e.g., human CA isoform) A->B C Prepare Inhibitor Stock Solutions (e.g., this compound, Acetazolamide) B->C F Incubate Enzyme with Inhibitor (or buffer for control) for a defined period C->F D Prepare CO2-Saturated Buffer G Rapidly mix Enzyme/Inhibitor solution with CO2-saturated buffer + indicator in Stopped-Flow Instrument D->G E Prepare pH Indicator Solution (e.g., p-Nitrophenol) E->G F->G H Monitor Absorbance Change over time (e.g., at 400 nm) G->H I Calculate Initial Reaction Rates H->I J Determine IC50 values from dose-response curves I->J K Calculate Ki values using the Cheng-Prusoff equation J->K

Caption: Workflow for the stopped-flow CO₂ hydration assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as 20 mM HEPES, pH 7.5, containing an appropriate salt for maintaining ionic strength (e.g., 100 mM NaCl).

    • Enzyme Solutions: Prepare stock solutions of the desired recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) in the assay buffer.

    • Inhibitor Solutions: Prepare stock solutions of the test compounds (e.g., this compound) and a standard inhibitor (e.g., Acetazolamide) in a suitable solvent (e.g., DMSO), followed by serial dilutions in the assay buffer.

    • CO₂-Saturated Buffer: Prepare by bubbling CO₂ gas through the assay buffer.

    • pH Indicator: Prepare a stock solution of a suitable pH indicator (e.g., p-Nitrophenol).

  • Assay Procedure:

    • Equilibrate all solutions to the desired reaction temperature (e.g., 25°C).

    • In one syringe of the stopped-flow instrument, load the enzyme solution pre-incubated with the inhibitor (or buffer for the control).

    • In the other syringe, load the CO₂-saturated buffer containing the pH indicator.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator at its λmax (e.g., 400 nm for p-Nitrophenol) for a short period (typically 10-60 seconds).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Perform the assay with a range of inhibitor concentrations to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the dose-response data to a suitable equation.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and Michaelis-Menten constant (Km) of the substrate (CO₂).

Molecular Interactions and Inhibition Mechanism

The primary mechanism of action for benzenesulfonamide-based inhibitors is the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the active site of the carbonic anhydrase enzyme. This binding displaces a water molecule or hydroxide ion that is essential for the catalytic cycle.

Diagram of Carbonic Anhydrase Inhibition by Benzenesulfonamides:

G cluster_enzyme CA Active Site cluster_inhibitor Benzenesulfonamide Inhibitor cluster_complex Enzyme-Inhibitor Complex Zn(II) Zn(II) His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O H2O Zn(II)->H2O Inhibitor R-Ph-SO2NH2 Zn(II)_bound Zn(II) Inhibitor->Zn(II)_bound Coordination His1_bound His Zn(II)_bound->His1_bound His2_bound His Zn(II)_bound->His2_bound His3_bound His Zn(II)_bound->His3_bound Inhibitor_bound R-Ph-SO2NH- Zn(II)_bound->Inhibitor_bound

Caption: Inhibition of carbonic anhydrase by a benzenesulfonamide.

The "R" group on the phenyl ring, which in the case of this compound is the hydroxyl group, plays a crucial role in establishing secondary interactions with amino acid residues lining the active site. These interactions are key determinants of both the overall binding affinity (Kᵢ) and the selectivity for different CA isoforms.[2] For this compound, the hydroxyl group can form hydrogen bonds with residues such as Thr199 and Gln92, which are highly conserved across many CA isoforms, but subtle differences in the surrounding residues can be exploited to achieve selectivity.

Conclusion and Future Directions

The benzenesulfonamide scaffold remains a highly versatile and potent platform for the design of carbonic anhydrase inhibitors. The introduction of a hydroxyl group at the 2-position of the benzene ring offers intriguing possibilities for enhancing binding affinity and modulating isoform selectivity through additional hydrogen bonding and conformational effects.

While this guide has outlined the fundamental principles and experimental approaches for a comparative study, the lack of specific quantitative data for this compound underscores the need for further empirical investigation. Future research should focus on:

  • Synthesis and In Vitro Profiling: The synthesis and comprehensive in vitro testing of this compound against a panel of key human carbonic anhydrase isoforms (I, II, IV, IX, and XII) are essential to accurately determine its inhibitory potency and selectivity profile.

  • Structure-Based Drug Design: Co-crystallization of this compound with various CA isoforms would provide invaluable structural insights into its precise binding mode and the nature of its interactions within the active site. This information would guide the rational design of next-generation inhibitors with improved properties.

  • Exploration of Derivatives: A systematic exploration of derivatives of this compound, with modifications to the phenyl ring and the sulfonamide group, could lead to the discovery of novel inhibitors with enhanced potency and isoform selectivity for specific therapeutic applications.

By combining rigorous experimental evaluation with structure-based design, the full potential of the this compound pharmacophore as a valuable component in the development of novel carbonic anhydrase inhibitors can be realized.

References

A Senior Application Scientist’s Guide to the Efficacy of 2-Hydroxybenzenesulfonamide Derivatives in Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of 2-hydroxybenzenesulfonamide derivatives as a promising class of anti-cancer agents. This guide is designed for fellow researchers, scientists, and drug development professionals. We will move beyond a simple literature review to provide a synthesized, expert analysis of their efficacy, mechanism of action, and the experimental designs used to validate their potential. Our focus is on providing not just data, but the strategic thinking behind the data, empowering you to make informed decisions in your own research endeavors.

The Strategic Imperative: Targeting the Hypoxic Tumor Microenvironment

Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia. This hypoxic environment is not a passive bystander; it actively triggers aggressive cancer phenotypes, including metastasis and resistance to therapy.[1][2] A key orchestrator of this response is the Hypoxia-Inducible Factor (HIF-1α) cascade.[3]

Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of numerous genes, including those encoding the transmembrane carbonic anhydrase (CA) isoforms IX and XII.[1][2][3] These enzymes are crucial for tumor survival. They catalyze the hydration of carbon dioxide to bicarbonate and protons, effectively managing the acidic environment created by the high rate of glycolytic metabolism (the Warburg effect) in cancer cells.[2][4] By expelling protons, CA IX and XII help maintain a neutral intracellular pH (pHi), which is essential for cell proliferation, while contributing to an acidic extracellular pH (pHe). This acidic microenvironment facilitates invasion and metastasis.

The limited expression of CA IX and XII in normal tissues makes them highly attractive targets for selective anti-cancer therapy.[1][5] This is where benzenesulfonamide derivatives enter the picture. The sulfonamide moiety (—SO₂NH₂) is a classic zinc-binding group (ZBG) that potently inhibits CA enzymes by coordinating with the Zn²⁺ ion in the active site.[4][5] By designing derivatives that selectively target CA IX and XII, we can disrupt the tumor's pH regulation, leading to intracellular acidosis, apoptosis, and a reduction in metastatic potential.[1][5]

HIF1a_CAIX_Pathway cluster_extracellular Extracellular Space (Acidic pHe) cluster_cell Tumor Cell (Hypoxic) Protons_out H+ HCO3_out HCO₃⁻ Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_Gene CA9/CA12 Gene Transcription HIF1a->CA9_Gene CA9_Protein CA IX / CA XII (Membrane Protein) CA9_Gene->CA9_Protein CA9_Protein->Protons_out Export CA9_Protein->HCO3_out Export Metabolism Glycolytic Metabolism (Warburg Effect) CO2 CO₂ Metabolism->CO2 CO2->CA9_Protein H2O H₂O H2O->CA9_Protein Protons_in H+ Protons_in->CA9_Protein HCO3_in HCO₃⁻ HCO3_in->CA9_Protein Apoptosis Intracellular Acidosis & Apoptosis Sulfonamide Sulfonamide Inhibitor (e.g., SLC-0111) Sulfonamide->CA9_Protein Inhibits Sulfonamide->Apoptosis Leads to

Caption: HIF-1α pathway and CA IX inhibition by sulfonamides.

Comparative Efficacy of Novel Benzenesulfonamide Derivatives: In Vitro Studies

The true test of a therapeutic strategy lies in its execution. Numerous research groups have synthesized and evaluated novel benzenesulfonamide derivatives to improve potency and selectivity for tumor-associated CAs. The data below summarizes the cytotoxic activity of several promising compounds against a panel of human cancer cell lines.

The choice of cell lines is critical for these evaluations. For instance, MDA-MB-231 and MDA-MB-468 are models for aggressive, triple-negative breast cancer, known to express CA IX.[6][7] A549 (lung) and Hep3B (liver) are other widely used lines representing common solid tumors where hypoxia is prevalent.[3] Comparing activity against these lines, especially under hypoxic versus normoxic conditions, provides crucial insights into the mechanism-of-action.

DerivativeCancer Model (Cell Line)Potency MetricValueKey Findings & RationaleSource
Compound 12i Breast Cancer (MDA-MB-468)IC₅₀ (Hypoxia)1.48 ± 0.08 µMDesigned with a 1,3,5-triazine linker to enhance selectivity for hCA IX. Potent activity under hypoxic conditions validates the therapeutic strategy.[5]
Compound 12d Breast Cancer (MDA-MB-468)% Growth Inhibition62%Exhibited the best activity in an NCI-60 screen against this breast cancer line; induced apoptosis and G0-G1/S phase cell cycle arrest.[5]
Compound 4e Breast Cancer (MDA-MB-231)IC₅₀3.58 µMA 4-thiazolone-based derivative showing potent growth inhibition and high selectivity (5.5-fold) against cancer cells versus normal breast cells (MCF-10A).[6]
Compound 4e Breast Cancer (MCF-7)IC₅₀4.58 µMDemonstrates broad activity against different breast cancer subtypes. Also showed excellent CA IX inhibition (IC₅₀ = 10.93 nM).[6]
Compound 4g Breast Cancer (MCF-7)IC₅₀2.55 µMA para-nitro substituted analog that displayed highly potent inhibitory effects, highlighting the impact of electronic modifications on activity.[6]
Compound 7d/7g/7k Hepatocellular Carcinoma (Hep3B)CytotoxicitySelectiveThese 1,2,3-triazolyl derivatives showed selective cytotoxicity towards Hep3B cells over normal fibroblasts (L929), indicating a favorable therapeutic window.[3]
Unnamed Imidazole Derivative Breast Cancer (MDA-MB-231)EC₅₀20.5 ± 3.6 µMA benzenesulfonamide-imidazole hybrid that reduced cell colony formation and inhibited 3D spheroid growth, showing efficacy in more complex models.[8]
FC-531 Various (Panel of cell lines)CytotoxicityPotentA derivative of the clinical-grade inhibitor SLC-0111, demonstrating promising anti-neoplastic activity both in vitro and in vivo.[1]

Validating Efficacy in Preclinical In Vivo Models

While in vitro assays are essential for initial screening and mechanistic studies, they cannot replicate the complex interplay of a tumor with its host environment. Therefore, validating lead compounds in preclinical in vivo models is a non-negotiable step in drug development. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the workhorse for these studies.[9][10]

A study on the SLC-0111 derivative, FC-531 , provides an excellent example.[1] Researchers evaluated its anti-tumor effect in xenograft models of human breast cancer (MDA-MB-231) and melanoma. The results showed that FC-531 significantly reduced tumor growth, with efficacy comparable to the clinical-grade compound SLC-0111.[1]

Crucially, the analysis went beyond simple tumor volume measurements. Immunohistochemical staining of the explanted tumors revealed that treatment with these CA inhibitors:

  • Reduced cell proliferation (indicated by lower pHH3 staining).

  • Triggered apoptosis (indicated by increased cleaved-caspase 3 staining).

  • Reduced angiogenesis (indicated by lower CD31 staining).[1]

These results provide powerful evidence that the observed anti-tumor effect in vivo is directly linked to the intended mechanism of action.

Key Experimental Protocols: A Self-Validating System

Trustworthiness in scientific reporting comes from methodological transparency. Below are detailed workflows for the core assays used to generate the data discussed in this guide. Explaining the causality behind each step is key to understanding the data's significance.

A. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a foundational, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. The underlying principle is the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). Rationale: An overnight incubation allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring reproducibility.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine). Rationale: A dose-response curve is essential to calculate the IC₅₀, the concentration at which 50% of cell growth is inhibited.

  • Incubation: Incubate the plate for a defined period, typically 48-72 hours. Rationale: This duration is usually sufficient for anti-proliferative effects to manifest.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours. Rationale: Only viable cells with active mitochondrial dehydrogenases can reduce the MTT reagent.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals. Rationale: The formazan crystals are insoluble and must be dissolved to allow for spectrophotometric measurement.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ values.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Analysis Seed 1. Seed Cells in 96-well Plate Adhere 2. Allow Adherence (Overnight) Seed->Adhere Treat 3. Treat with Compound Dilutions Adhere->Treat Incubate 4. Incubate (48-72h) Treat->Incubate Add_MTT 5. Add MTT Reagent (3-4h Incubation) Incubate->Add_MTT Solubilize 6. Solubilize Formazan Crystals Add_MTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Analyze 8. Calculate IC₅₀ Read->Analyze

Caption: Standard experimental workflow for an MTT cell viability assay.
B. In Vivo Efficacy Assessment: Xenograft Tumor Model

This workflow outlines a typical prophylactic xenograft study to assess if a compound can prevent or slow tumor establishment and growth.[9][10]

Step-by-Step Workflow:

  • Animal Acclimatization: House immunocompromised mice (e.g., athymic nude or NOD/SCID) in a sterile environment for at least one week to acclimatize. Rationale: Reduces stress-related variables that could impact the study outcome.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.[10] Rationale: Matrigel provides a supportive matrix that helps the tumor cells establish.

  • Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Rationale: Randomization ensures that any pre-existing differences in tumor size are evenly distributed across groups, preventing bias.

  • Treatment Administration: Begin dosing the animals according to the predetermined schedule (e.g., daily oral gavage, intraperitoneal injection). The control group receives the vehicle solution. Rationale: The route and schedule of administration are chosen to mimic potential clinical use and are based on pharmacokinetic studies.

  • Tumor Measurement & Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health. Rationale: Regular monitoring provides data for tumor growth curves and ensures adherence to ethical animal welfare guidelines.

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration.

  • Tissue Collection & Analysis: At the endpoint, euthanize the animals and excise the tumors. Tumors can be weighed and processed for further analysis, such as immunohistochemistry (IHC) or Western blotting, to confirm the mechanism of action.[1]

Xenograft_Workflow Acclimatize 1. Animal Acclimatization Implant 2. Tumor Cell Implantation Acclimatize->Implant Randomize 3. Randomize into Groups (when tumors are ~100 mm³) Implant->Randomize Treat 4. Administer Treatment (Drug vs. Vehicle) Randomize->Treat Monitor 5. Monitor Tumor Growth & Animal Health Treat->Monitor Endpoint 6. Study Endpoint Reached Monitor->Endpoint Tumor size limit or time elapsed Analyze 7. Excise Tumors for Analysis (Weight, IHC, etc.) Endpoint->Analyze

References

A Researcher's Guide to Cross-Validating the Mechanism of Action of 2-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating a compound's precise mechanism of action (MoA) is a cornerstone of translational science. This guide provides an in-depth, technical comparison of methodologies to cross-validate the hypothesized MoA of 2-Hydroxybenzenesulfonamide, a compound whose structural motifs suggest a likely, but unconfirmed, interaction with the carbonic anhydrase enzyme family.

The journey from a promising molecular structure to a validated therapeutic agent is paved with rigorous experimental evidence. A purely phenotypic observation of a compound's effect, while valuable, is insufficient for modern drug development.[1][2][3] A target-based approach, where the specific molecular interactions are known, allows for rational optimization, biomarker development, and a deeper understanding of potential on- and off-target effects.[4][5] This guide eschews a rigid template, instead offering a logical, multi-pronged strategy to build a robust and defensible MoA dossier for this compound.

The Central Hypothesis: Carbonic Anhydrase Inhibition

The chemical structure of this compound features a primary sulfonamide group (-SO₂NH₂), a well-established pharmacophore known to bind to the zinc ion within the active site of carbonic anhydrases (CAs).[6][7][8][9][10] CAs are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their involvement in a wide array of physiological processes, including pH regulation and electrolyte balance, makes them attractive drug targets for conditions like glaucoma and certain cancers.[7][9][10]

Therefore, the primary hypothesis is that this compound exerts its biological effects through the inhibition of one or more carbonic anhydrase isoforms. The following experimental framework is designed to rigorously test this hypothesis through orthogonal, self-validating methods.

Experimental Framework for MoA Cross-Validation

A robust validation strategy relies on a combination of techniques that probe different aspects of the drug-target interaction. We will compare a direct enzymatic activity assay with a cellular target engagement method. This dual approach allows us to first confirm the functional inhibition of the purified target and then verify that this interaction occurs within the complex milieu of a living cell.

Logical Workflow for MoA Validation

MoA Validation Workflow cluster_0 Hypothesis Generation cluster_1 Biochemical Validation cluster_2 Cellular Validation cluster_3 Conclusion Hypothesis Hypothesis: This compound inhibits Carbonic Anhydrase (CA) Enzyme_Assay Carbonic Anhydrase Activity Assay Hypothesis->Enzyme_Assay CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA Isolate_CA Isolated CA Isoforms (e.g., CA II, CA IX) Enzyme_Assay->Isolate_CA Confirms functional inhibition Validated_MoA Validated MoA Enzyme_Assay->Validated_MoA Intact_Cells Intact Cells Expressing Target CA Isoform CETSA->Intact_Cells Confirms target engagement in situ CETSA->Validated_MoA

Caption: A logical workflow for validating the mechanism of action.

Comparison of Key Validation Methodologies

Methodology Principle Primary Output Strengths Limitations
Carbonic Anhydrase Activity Assay Measures the enzymatic conversion of a substrate by purified CA in the presence of the inhibitor.IC₅₀ value (inhibitor concentration causing 50% enzyme inhibition).Directly quantifies functional impact on the target enzyme. High throughput potential.[11][12]In vitro; does not confirm cell permeability or target engagement in a cellular context.
Cellular Thermal Shift Assay (CETSA) Based on ligand-induced thermal stabilization of the target protein in intact cells or cell lysates.[13][14][15]A thermal shift (ΔTₘ) in the protein's melting curve upon ligand binding.Confirms direct physical binding to the target within a physiologically relevant environment.[16][17]Lower throughput; requires a specific antibody for detection; not all binding events result in a detectable thermal shift.
Affinity Chromatography-Mass Spectrometry Utilizes an immobilized form of the compound to "pull down" binding partners from a cell lysate for identification by mass spectrometry.[18][19][20]Identification and relative abundance of proteins that bind to the compound.Unbiased, proteome-wide screening for on- and off-targets.[21][22]Can generate false positives; may miss transient or weak interactions; requires chemical modification of the compound for immobilization.

Detailed Experimental Protocols

Protocol 1: Colorimetric Carbonic Anhydrase Activity Assay

This protocol is adapted from established methods utilizing the esterase activity of carbonic anhydrase.[11] The principle relies on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (p-NPA) to 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400-405 nm.

Rationale: This experiment is a crucial first step to confirm that this compound directly modulates the enzymatic function of its putative target. By testing against a panel of purified human CA isoforms (e.g., the ubiquitous hCA II and the tumor-associated hCA IX), we can also determine its potency and selectivity.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound

  • Acetazolamide (a known pan-CA inhibitor, as a positive control)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • 4-Nitrophenyl acetate (p-NPA) substrate solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in Assay Buffer to test a range of concentrations (e.g., from 1 nM to 100 µM). Also, prepare a similar dilution series for Acetazolamide.

  • Enzyme Preparation: Dilute the purified CA isoforms to a working concentration in ice-cold Assay Buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add 160 µL of Assay Buffer.

    • Add 10 µL of the appropriate compound dilution (or DMSO for the vehicle control).

    • Add 10 µL of the diluted enzyme solution to each well.

    • Incubate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate Reaction: Add 20 µL of the p-NPA substrate solution to each well to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a standard Western blot-based CETSA to confirm the engagement of this compound with its target CA isoform in intact cells.[14][15][17]

Rationale: While the enzymatic assay confirms functional inhibition, CETSA provides the critical evidence that the compound can enter a cell and physically bind to its target.[23] A positive result—a shift in the thermal stability of the target protein in the presence of the compound—strongly supports a direct interaction in a physiological context.[13][16]

CETSA Experimental Workflow

CETSA Workflow A 1. Cell Culture & Treatment Treat cells with Vehicle (DMSO) or this compound B 2. Heating Aliquot cell suspensions and heat to a range of temperatures (e.g., 40°C - 70°C) A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles B->C D 4. Separation Centrifuge to separate soluble (folded) proteins from precipitated (unfolded) proteins C->D E 5. Protein Quantification Collect supernatant and quantify total protein D->E F 6. Detection Analyze soluble fraction by SDS-PAGE and Western Blotting using anti-CA antibody E->F G 7. Data Analysis Quantify band intensity and plot against temperature to generate melting curves F->G

Caption: Step-by-step workflow for a Western blot-based CETSA experiment.

Materials:

  • Cell line expressing the target CA isoform (e.g., HEK293 cells overexpressing hCA IX)

  • This compound

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Primary antibody specific to the target CA isoform

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with either a vehicle control (e.g., 0.1% DMSO) or a saturating concentration of this compound (determined from dose-response curves, e.g., 10x IC₅₀) for 1-2 hours in the incubator.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~10⁷ cells/mL.

  • Thermal Challenge: Aliquot the cell suspension from both vehicle and compound-treated groups into PCR tubes for each temperature point. Heat the samples in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 40°C to 70°C in 3°C increments). Include an unheated control.

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation and Analysis:

    • Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.

    • Normalize the protein concentration of all samples.

    • Denature the samples in Laemmli buffer and resolve them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody specific for the target CA isoform.

  • Data Analysis:

    • Quantify the band intensity for each lane.

    • For both vehicle and compound-treated groups, plot the normalized band intensity against the corresponding temperature.

    • Fit the data to a Boltzmann sigmoidal equation to generate melting curves and determine the melting temperature (Tₘ). A shift in Tₘ between the vehicle and compound-treated curves (ΔTₘ) indicates target engagement.

Synthesizing the Evidence for a Validated MoA

The power of this cross-validation approach lies in the convergence of evidence. A successful outcome would yield:

  • A potent IC₅₀ value for this compound against specific CA isoforms in the enzymatic assay .

  • A significant thermal stabilization (ΔTₘ > 2°C) of the corresponding CA isoform in the CETSA experiment .

By systematically applying and comparing these orthogonal, self-validating experimental systems, researchers can build a compelling and scientifically rigorous case for the mechanism of action of this compound, paving the way for its further development.

References

A Practical Guide to Elucidating the Structure of 2-Hydroxybenzenesulfonamide: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of any successful research program. In this guide, we delve into the methodologies for confirming the structure of 2-Hydroxybenzenesulfonamide, a key pharmacophoric element in various therapeutic agents. While spectroscopic methods provide valuable initial insights, single-crystal X-ray crystallography remains the gold standard for definitive structural elucidation. This guide will provide a comparative overview of these techniques, grounded in experimental data and field-proven insights, to empower researchers in making informed analytical choices.

The Imperative of Structural Confirmation

This compound and its derivatives are prevalent motifs in medicinal chemistry, exhibiting a wide range of biological activities. The precise spatial arrangement of the hydroxyl and sulfonamide groups relative to the benzene ring is critical for its interaction with biological targets. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of a drug discovery campaign. Therefore, employing robust analytical techniques for structural confirmation is not merely a procedural step but a fundamental requirement for scientific integrity.

X-ray Crystallography: The Definitive Arbiter of Molecular Structure

Single-crystal X-ray crystallography provides a direct and unambiguous determination of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density of the molecule and, from that, determine the precise positions of each atom. This technique is unparalleled in its ability to reveal key structural features such as bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available at the time of writing, the crystallographic analysis of the closely related compound, 2-benzenesulfonamido-3-hydroxypropanoic acid , provides an excellent template for the experimental workflow and the type of information that can be obtained[1][2].

Causality in Experimental Choices for X-ray Crystallography

The journey from a powdered sample to a refined crystal structure is a multi-step process where each decision is guided by scientific principles to ensure a reliable outcome.

The critical prerequisite for single-crystal X-ray diffraction is a well-ordered, single crystal of sufficient size (typically > 0.1 mm in all dimensions). The choice of crystallization technique is paramount.

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly. The gradual increase in concentration promotes the formation of a limited number of crystal nuclei, which then grow into larger crystals. This is often the first method attempted due to its simplicity.

  • Solvent/Anti-solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is slowly introduced. This can be achieved by layering the anti-solvent on top of the solution or by vapor diffusion. This method allows for finer control over the supersaturation rate.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization. The rate of cooling is a critical parameter to control crystal quality.

For a polar molecule like this compound, polar solvents such as alcohols (methanol, ethanol) or a mixed solvent system with water can be effective for crystallization.

Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected.

  • Instrumentation: Modern diffractometers, such as the Bruker Kappa APEXII CCD, are commonly used for data collection from small organic molecules[1].

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure.

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, high-resolution structure.

  • Refinement Software: Programs like SHELXS and SHELXL are widely used for structure solution and refinement[1].

  • Validation: The quality of the final structure is assessed using various metrics, such as the R-factor, which indicates the agreement between the calculated and observed structure factors. A low R-factor is indicative of a good refinement.

Experimental Workflow: X-ray Crystallography

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystallization Crystallization of This compound Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Indexing Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXS) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (R-factor) Structure_Refinement->Validation

A streamlined workflow for single-crystal X-ray crystallography.

A Comparative Look: Spectroscopic Alternatives

While X-ray crystallography provides the ultimate structural proof, spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for routine characterization and for providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity of atoms in a molecule. ¹H and ¹³C NMR are the most common variants used for organic molecules.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, the aromatic protons appear in the region of δ 7.0-8.0 ppm, while the hydroxyl and amine protons can exhibit broad signals that are solvent-dependent[3].

  • ¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

  • Key Vibrations: For this compound, characteristic IR peaks would include a broad O-H stretch from the hydroxyl group (around 3200-3600 cm⁻¹), N-H stretching from the sulfonamide group (around 3200-3400 cm⁻¹), and strong S=O stretching bands (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a molecule by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule.

  • Molecular Ion Peak: The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

  • Fragmentation Pattern: The fragmentation pattern can provide additional structural information. For instance, the loss of SO₂ is a common fragmentation pathway for sulfonamides.

Head-to-Head Comparison: X-ray Crystallography vs. Spectroscopic Methods

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions.Atomic connectivity, chemical environment of nuclei, proton-proton and carbon-proton correlations.Presence of functional groups.Molecular weight, elemental composition (HRMS), fragmentation pattern.
Sample Requirement High-quality single crystal.Soluble sample in a deuterated solvent.Solid or liquid sample.Small amount of sample.
Strengths Unambiguous and definitive structural determination. Provides absolute configuration in chiral molecules.Provides information about the structure in solution, which can be more biologically relevant. Non-destructive.Rapid and simple for functional group identification.High sensitivity and provides accurate molecular weight.
Limitations Requires a suitable single crystal, which can be difficult to obtain. Provides a static picture of the molecule in the solid state.Cannot determine absolute stereochemistry. Can be complex to interpret for large or highly symmetric molecules.Provides limited information on the overall molecular structure.Does not provide information on stereochemistry or atomic connectivity.

The Power of a Multi-Technique Approach

The most robust approach to structure elucidation involves the synergistic use of multiple analytical techniques. Spectroscopic methods can provide a rapid initial assessment of a compound's structure and purity, guiding the synthetic and purification efforts. Once a pure compound is obtained, X-ray crystallography can be employed for the definitive confirmation of its three-dimensional structure. The spectroscopic data then serves as a crucial reference for batch-to-batch consistency and for studying the molecule's behavior in solution.

Intramolecular Interactions Revealed by Crystallography

A key advantage of X-ray crystallography is its ability to reveal subtle intramolecular interactions that can significantly influence a molecule's conformation and biological activity. For instance, in many ortho-substituted benzenesulfonamides, intramolecular hydrogen bonding between the ortho-substituent and the sulfonamide group can be observed.

H_Bonding cluster_molecule Intramolecular Hydrogen Bonding S S O1 O S->O1 = O2 O S->O2 = N N S->N C_ring Benzene Ring S->C_ring H_N H N->H_N O_H O-H (hydroxyl) H_N->O_H H-bond C_ring->O_H

A potential intramolecular hydrogen bond in this compound.

Conclusion

The structural elucidation of this compound, like any molecule of pharmaceutical interest, demands a rigorous and multi-faceted analytical approach. While NMR, IR, and Mass Spectrometry provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands as the ultimate authority in providing a definitive, high-resolution three-dimensional structure. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, researchers can ensure the scientific integrity of their findings and build a solid foundation for successful drug discovery and development.

References

A Senior Application Scientist's Guide to the Reproducibility of 2-Hydroxybenzenesulfonamide: Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug and agrochemical development, the reproducibility of both the synthesis and biological activity of a lead compound is paramount. 2-Hydroxybenzenesulfonamide is a foundational scaffold, serving as a critical precursor for a range of bioactive molecules, from potent herbicides to specific enzyme inhibitors. This guide provides an in-depth, comparative analysis of its synthesis and outlines robust protocols for evaluating its biological efficacy, ensuring that your experimental results are both reliable and repeatable.

Part 1: Synthesis of this compound — A Comparative Analysis

The synthesis of this compound is not a trivial pursuit. Direct sulfonation of phenol notoriously yields a mixture of ortho and para isomers, with the para isomer being the predominant product, making this route inefficient for obtaining the desired ortho-substituted compound. Over the years, several more controlled and reproducible synthetic strategies have emerged. Here, we compare the two most viable methods.

Method 1: The Protective Group Strategy from 4-tert-Butylanisole

This modern approach utilizes a bulky tert-butyl group to sterically hinder the para-position, directing the chlorosulfonation to the desired ortho-position. The methoxy group serves as a protected form of the final phenol.

Workflow: Synthesis via 4-tert-Butylanisole

A 4-tert-Butylanisole C 2-Methoxy-5-tert-butyl- benzenesulfonyl chloride A->C 1. Chlorosulfonation B Chlorosulfonic Acid (CH2Cl2, 0°C) B->C E 2-Methoxy-5-tert-butyl- benzenesulfonamide C->E 2. Amination D Aqueous Ammonia D->E G This compound E->G 3. Demethylation &    Debutylation F Aluminum Chloride (Toluene, Reflux) F->G

Caption: Synthesis of this compound using a protective group strategy.

Expertise & Experience: The causality behind this method's success lies in predictable aromatic substitution patterns. The bulky t-butyl group at the para-position effectively "blocks" it, forcing the electrophilic chlorosulfonyl group to add ortho to the activating methoxy group. The final step, a Friedel-Crafts type dealkylation and ether cleavage with aluminum chloride, is a robust and well-documented reaction for removing both protecting groups simultaneously. This method is favored for its high regioselectivity and generally good yields.

Method 2: The Halogenation-Dehalogenation Strategy from 2,4-Dichlorophenol

This patented route leverages a different principle: using halogen atoms to direct the sulfonation and then removing them in a final hydrogenation step.[1]

Workflow: Synthesis via 2,4-Dichlorophenol

A 2,4-Dichlorophenol C 2-Hydroxy-3,5-dichloro- benzenesulfonyl chloride A->C 1. Chlorosulfonation B Chlorosulfonic Acid B->C E 2-Hydroxy-3,5-dichloro- benzenesulfonamide C->E 2. Amination D Aqueous Ammonia D->E G This compound E->G 3. Dehalogenation F H2, Pd/C Catalyst Alkali Metal Hydroxide F->G

Caption: Synthesis of this compound via a dehalogenation strategy.

Expertise & Experience: This method's logic hinges on the strong directing effects of the existing chloro and hydroxyl groups on the phenol ring, which guide the sulfonation to the 5-position (relative to the hydroxyl group). The subsequent catalytic hydrogenation is a powerful technique for removing aryl chlorides, leaving the desired product. While effective, this method involves high-pressure hydrogenation, which may not be accessible in all laboratory settings, and requires careful handling of a palladium catalyst.

Comparative Synthesis Data
ParameterMethod 1 (t-Butylanisole)Method 2 (Dichlorophenol)
Starting Material 4-tert-Butylanisole2,4-Dichlorophenol
Key Steps Chlorosulfonation, Amination, DeprotectionChlorosulfonation, Amination, Dehalogenation
Reported Overall Yield 54-66%[2]~77% (for sulfonyl chloride step)[1]
Advantages High regioselectivity, avoids high pressurePotentially higher yielding intermediate steps
Disadvantages Use of strong Lewis acid (AlCl3)Requires high-pressure hydrogenation equipment
Reproducibility High, relies on standard organic reactionsModerate, depends on catalyst quality and hydrogenation conditions
Detailed Protocol: Synthesis from 4-tert-Butylanisole (Method 1)

This protocol is selected for its accessibility and high reproducibility in a standard laboratory setting.

Trustworthiness: Each step includes checks and expected outcomes, creating a self-validating workflow.

  • Step 1: Chlorosulfonation

    • In a three-necked flask fitted with a dropping funnel and a nitrogen inlet, dissolve 4-tert-butylanisole (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add chlorosulfonic acid (2 equivalents) dropwise, maintaining the temperature below 5°C. The use of hazardous reagents like chlorosulfonic acid requires strict safety protocols.[3]

    • After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methoxy-5-tert-butylbenzenesulfonyl chloride.

  • Step 2: Amination

    • Dissolve the crude sulfonyl chloride from Step 1 in a suitable solvent like tetrahydrofuran (THF).

    • Cool the solution to 0°C and bubble ammonia gas through it or add aqueous ammonia dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-methoxy-5-tert-butylbenzenesulfonamide. This product can be purified by recrystallization.

  • Step 3: Demethylation and Debutylation

    • To a suspension of aluminum chloride (AlCl₃, 4 equivalents) in toluene, add the sulfonamide from Step 2.

    • Heat the mixture to reflux (approx. 110°C) for 4-6 hours. Monitor by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Part 2: Biological Evaluation — Protocols and Comparative Targets

The benzenesulfonamide scaffold is a well-known "privileged structure" in medicinal and agricultural chemistry. For this compound and its close derivatives, two primary biological activities are consistently reported: carbonic anhydrase inhibition and herbicidal action.

Target 1: Carbonic Anhydrase (CA) Inhibition

Expertise & Experience: Benzenesulfonamides are classic inhibitors of zinc-containing carbonic anhydrase enzymes. The sulfonamide group coordinates to the Zn²⁺ ion in the enzyme's active site, blocking its catalytic activity.[4] Several isoforms exist, with CA II being a ubiquitous cytosolic form, while CA IX and XII are tumor-associated and are considered important anticancer targets.[1][5] Evaluating inhibition against a panel of isoforms is crucial for determining selectivity.

Detailed Protocol: In Vitro CA Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method directly measures the enzyme's catalytic activity and is the gold standard for assessing CA inhibitors.[1]

  • Preparation:

    • Reconstitute purified human CA isoforms (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., 10 mM HEPES/Tris, pH 7.5).

    • Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations. Acetazolamide should be used as a positive control inhibitor.[1]

  • Assay Procedure:

    • The assay measures the enzyme-catalyzed hydration of CO₂. This is monitored by observing the change in pH using an indicator dye (e.g., phenol red) in a stopped-flow spectrophotometer.

    • Equilibrate two syringes in the instrument: one containing the enzyme and indicator in buffer, and the other containing a CO₂-saturated water solution.

    • For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for a set time (e.g., 15 minutes) before the measurement.

    • Rapidly mix the contents of the two syringes to initiate the reaction.

    • Record the absorbance change over time. The initial rate of the reaction is proportional to the enzyme's activity.

  • Data Analysis:

    • Calculate the percentage of remaining enzyme activity for each inhibitor concentration relative to a DMSO control.

    • Plot the percent activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Convert IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation for a more accurate comparison.

Expected Data and Comparison:

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Control)~250~12~25~6
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Alternative SulfonamideExperimental ValueExperimental ValueExperimental ValueExperimental Value

Note: The inhibitory power of sulfonamides can vary dramatically with small structural changes.[6] This table provides a template for comparing your experimentally determined values.

Target 2: Herbicidal Activity

Expertise & Experience: this compound is a key intermediate in the synthesis of highly active sulfonylurea herbicides.[2] These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants but is absent in animals, providing a basis for their selective toxicity.[7]

Detailed Protocol: Post-Emergence Herbicidal Assay

This protocol assesses the compound's ability to control weeds after they have germinated.

  • Plant Cultivation:

    • Grow a selection of representative weed species (e.g., velvetleaf, barnyard grass, foxtail) and a crop species (e.g., rice, corn) in pots in a greenhouse.[8]

    • Allow plants to reach a specific growth stage (e.g., 2-3 leaf stage) before application.

  • Compound Preparation and Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) with a surfactant to ensure even application.

    • Create a dilution series to apply the compound at various rates (e.g., 30, 60, 120 g/ha). Use a commercial herbicide (e.g., bentazon) and a solvent-only application as positive and negative controls, respectively.[8]

    • Apply the solutions uniformly to the foliage using a track sprayer.

  • Evaluation and Data Collection:

    • Return the plants to the greenhouse and maintain optimal growing conditions.

    • Visually assess herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at set time points (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no effect, 100 = complete plant death).

    • For quantitative data, harvest the above-ground biomass at the end of the experiment, dry it in an oven, and record the dry weight.

  • Data Analysis:

    • Calculate the percent growth inhibition for each treatment relative to the negative control.

    • Determine the GR₅₀ value (the dose required to cause 50% growth reduction) for each weed species.

    • Assess crop safety by observing any phytotoxicity on the crop species.

Expected Data and Comparison:

CompoundVelvetleaf (% Control at 60 g/ha)Barnyard Grass (% Control at 60 g/ha)Rice (% Injury at 60 g/ha)
Bentazon (Control)~90%~20%<10%
This compound Experimental ValueExperimental ValueExperimental Value
Alternative CompoundExperimental ValueExperimental ValueExperimental Value

Conclusion

The reproducibility of research hinges on the meticulous execution and understanding of both chemical synthesis and biological testing. For this compound, reliable synthetic routes exist, with the protective group strategy offering a robust and accessible option for most laboratories. Its biological activity is primarily centered on carbonic anhydrase inhibition and its potential as a precursor for herbicides. By employing standardized, self-validating protocols as detailed in this guide, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the journey from discovery to application.

References

Benchmarking a Novel Therapeutic Candidate: A Comparative Performance Analysis of 2-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the therapeutic potential of 2-Hydroxybenzenesulfonamide by benchmarking its performance against established drugs. We will delve into the scientific rationale behind the selection of comparative assays, present detailed experimental protocols, and offer a template for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess novel chemical entities.

Introduction: The Scientific Rationale for Investigating this compound

While this compound is recognized as a valuable chemical intermediate in various synthetic processes, its potential as a bioactive agent remains an area of nascent exploration. Preliminary structural analyses suggest potential interactions with key biological targets implicated in inflammatory and proliferative diseases. This guide, therefore, serves as a foundational roadmap for systematically investigating its therapeutic promise.

Our approach is grounded in a comparative analysis against two well-characterized drugs: Celecoxib , a selective COX-2 inhibitor, and Doxorubicin , a widely used chemotherapeutic agent. The choice of these comparators is based on the putative mechanisms of action of this compound, allowing for a multi-faceted evaluation of its anti-inflammatory and anti-proliferative properties.

Experimental Design: A Multi-pronged Approach to Performance Evaluation

To ensure a robust and comprehensive assessment, we will employ a tiered experimental approach, progressing from in vitro assays to more complex cell-based models. This strategy allows for a systematic characterization of this compound's biological activity.

In Vitro Enzyme Inhibition Assays: Targeting Cyclooxygenase-2 (COX-2)

Rationale: The structural motifs of this compound suggest a potential for inhibiting COX-2, a key enzyme in the inflammatory cascade. By comparing its inhibitory activity against that of Celecoxib, a known selective COX-2 inhibitor, we can quantify its potency and selectivity.

Experimental Workflow:

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis p1 Prepare Assay Buffer (Tris-HCl, pH 8.0) r1 Add Enzyme, Buffer, and Test Compound/Vehicle to Plate p1->r1 p2 Dilute Human Recombinant COX-2 Enzyme p2->r1 p3 Prepare Arachidonic Acid (Substrate) Solution r3 Initiate Reaction by Adding Arachidonic Acid p3->r3 p4 Prepare Test Compounds (this compound, Celecoxib) p4->r1 r2 Incubate at 37°C r1->r2 r2->r3 r4 Incubate for 10 min at 37°C r3->r4 d1 Terminate Reaction r4->d1 d2 Measure Prostaglandin E2 (PGE2) Production via ELISA d1->d2 d3 Calculate % Inhibition d2->d3 d4 Determine IC50 Values d3->d4

Caption: Workflow for the in vitro COX-2 inhibition assay.

Detailed Protocol:

  • Plate Preparation: In a 96-well plate, add 10 µL of the test compound (this compound or Celecoxib) at various concentrations. Include a vehicle control (DMSO).

  • Enzyme Addition: Add 140 µL of assay buffer (100 mM Tris-HCl, pH 8.0), followed by 10 µL of human recombinant COX-2 enzyme.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Reaction Incubation: Incubate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 10 µL of 1N HCl.

  • PGE2 Quantification: Measure the production of Prostaglandin E2 (PGE2) using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays: Assessing Anti-tumor Activity

Rationale: To evaluate the anti-proliferative potential of this compound, we will utilize a cell-based assay and compare its efficacy to Doxorubicin, a standard chemotherapeutic agent. The human colorectal carcinoma cell line (HCT-116) is selected as a relevant cancer model.

Experimental Workflow:

cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_viability Viability Assessment c1 Culture HCT-116 Cells c2 Harvest and Count Cells c1->c2 c3 Seed Cells into a 96-well Plate c2->c3 c4 Allow Cells to Adhere Overnight c3->c4 t2 Treat Cells with Compounds or Vehicle Control c4->t2 t1 Prepare Serial Dilutions of Test Compounds t1->t2 t3 Incubate for 72 hours t2->t3 v1 Add MTT Reagent to each well t3->v1 v2 Incubate for 4 hours v1->v2 v3 Solubilize Formazan Crystals v2->v3 v4 Measure Absorbance at 570 nm v3->v4 v5 Calculate % Viability and IC50 v4->v5

Caption: Workflow for the MTT cell proliferation assay.

Detailed Protocol:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound or Doxorubicin. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each compound.

Comparative Data Analysis

The following tables present a template for summarizing the experimental data, allowing for a direct comparison of this compound with the reference drugs.

Table 1: In Vitro COX-2 Inhibition

CompoundIC50 (µM)
This compound[Insert Experimental Value]
Celecoxib[Insert Experimental Value]

Table 2: Anti-proliferative Activity in HCT-116 Cells

CompoundIC50 (µM)
This compound[Insert Experimental Value]
Doxorubicin[Insert Experimental Value]

Discussion and Future Directions

The data generated from these experiments will provide the initial critical insights into the potential of this compound as a therapeutic agent. A lower IC50 value in the COX-2 assay compared to Celecoxib would suggest superior potency, warranting further investigation into its selectivity and mechanism of inhibition. Similarly, a potent anti-proliferative effect in the HCT-116 cell line would position this compound as a candidate for further oncology research.

Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of this compound against COX-1 to determine its selectivity index.

  • Mechanism of Action Studies: Investigating the downstream cellular effects of this compound to elucidate its molecular mechanism.

  • In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of this compound in relevant animal models of inflammation and cancer.

By following this structured and comparative approach, researchers can build a robust data package to support the continued development of this compound as a novel therapeutic candidate.

Introduction: The 2-Hydroxybenzenesulfonamide Scaffold as a Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-Hydroxybenzenesulfonamide Analogs for Drug Discovery Professionals

The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] When functionalized with a hydroxyl group at the ortho position, the resulting this compound scaffold gains unique physicochemical properties that render it a "privileged" structure. This core is present in compounds exhibiting a remarkable diversity of biological activities, including potent inhibition of carbonic anhydrases, as well as anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5]

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. By dissecting the causal relationships between specific structural modifications and their resulting biological outcomes, we aim to furnish a rational framework for the design of next-generation therapeutics with enhanced potency and selectivity.

The Core Scaffold: Deconstructing the Pharmacophore for Targeted Modification

The therapeutic versatility of this compound analogs stems from the ability to strategically modify several key positions on the core scaffold. Understanding these modification points is fundamental to rational drug design.

The primary sites for chemical derivatization are:

  • The Aromatic Ring (Positions 3, 4, 5): Substitution at these positions with various functional groups (e.g., halogens, alkyl, alkoxy, nitro) profoundly influences the molecule's electronic properties, lipophilicity, and steric profile. These changes directly impact target binding affinity and selectivity.

  • The Sulfonamide Nitrogen (R¹): While a primary sulfonamide (-SO₂NH₂) is often crucial for certain targets like carbonic anhydrases, substitution on this nitrogen (secondary sulfonamides, -SO₂NHR) can modulate pharmacokinetic properties and explore different binding interactions.[6]

  • The 2-Hydroxyl Group (R²): This group can act as a hydrogen bond donor and/or acceptor and is a key anchoring point in many enzyme active sites. While often retained, its modification or replacement can be explored to alter binding modes.

Caption: Core this compound scaffold and key modification points.

Comparative SAR Analysis Across Key Biological Targets

The following sections compare the performance of various this compound analogs, supported by experimental data, to elucidate critical SAR trends for different therapeutic applications.

Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group, making benzenesulfonamides potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[7] Isoforms like hCA IX and XII are overexpressed in hypoxic tumors and are validated anticancer targets.[2][8]

Key SAR Insights:

  • Primary Sulfonamide: An unsubstituted sulfonamide is generally essential for potent CA inhibition, as the -SO₂NH₂ moiety coordinates to the catalytic Zn²⁺ ion in the enzyme's active site.

  • Aromatic Ring Substitution:

    • Positions 4 and 5: Introducing bulky or extended moieties at these positions can exploit differences in the active site cavities between CA isoforms, leading to enhanced selectivity. This "tail approach" is a common strategy to improve isoform-specific binding.[9]

    • Electron-withdrawing groups: Can increase the acidity of the sulfonamide proton, potentially enhancing binding affinity.

    • Hydroxy and Methoxy Groups: As seen in 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, these groups can form additional hydrogen bonds within the active site, leading to nanomolar potency against targets like 12-lipoxygenase, a principle that can be extrapolated to other enzymes.[3]

Comparative Data: Inhibition of Human CA Isoforms

Compound/AnalogSubstitution PatternhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard)-25012255.7[10]
Hydrazonobenzenesulfonamide 5 4-(2-benzylidenehydrazinecarbonyl)piperidine-1-carbonyl76.48.928.598.4[10]
Benzenesulfonamide 13a 4-(4-chlorophenylsulfamoyl)>100007.630.4121.4[9]
Pyrazolecarboxamide 5f N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(5-chloro-2-hydroxyphenyl)102.110.19.8432.8[11]

This table is a representative summary. Kᵢ values are sourced from multiple studies and experimental conditions may vary.

Anticancer Activity

The anticancer properties of these analogs are often, but not exclusively, linked to the inhibition of tumor-associated carbonic anhydrases IX and XII.[2][12] However, other mechanisms, such as the inhibition of receptor tyrosine kinases, have also been identified.[13]

Key SAR Insights:

  • Targeting CA IX/XII: Modifications that enhance selectivity for CA IX and XII over cytosolic isoforms (I and II) are highly desirable to minimize off-target effects. 3D-QSAR modeling has shown that specific steric and electrostatic fields are critical for achieving this selectivity.[12]

  • Lipophilicity: Increased lipophilicity can improve cell permeability, leading to better activity in cell-based assays. For example, in a series of benzene-1,4-disulfonamides, optimal cLogP was pursued to enhance permeability and other ADMET properties.[14]

  • Hybrid Molecules: Combining the benzenesulfonamide scaffold with other pharmacophores known for anticancer activity (e.g., pyrroles, pyrimidines) can lead to compounds with potent cytotoxic effects.[2]

Comparative Data: In Vitro Cytotoxicity

Compound/AnalogSubstitution PatternCell LineIC₅₀ (µM)Reference
AL106 4-[2-(4,4-dimethyl-2,6-dioxo-cyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)U87 (Glioblastoma)58.6[13]
Compound 65 Benzene-1,4-disulfonamide derivativeMIA PaCa-2 (Pancreatic)0.07[14]
Compound 9 3-Amino-4-hydroxy-benzenesulfonamide derivativeU-87 (Glioblastoma)12[15]
Antimicrobial Activity

The antimicrobial action of sulfonamides relies on their structural mimicry of p-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthetase (DHPS) in the folate synthesis pathway.[6]

Key SAR Insights:

  • Free Aromatic Amine: A free para-amino group (or a group that can be metabolized to it in vivo) is often a prerequisite for antibacterial activity via the PABA antagonism mechanism.

  • Heterocyclic Sulfonamides: Incorporating heterocyclic rings (e.g., thiazole, pyrimidine) on the sulfonamide nitrogen can significantly enhance potency and broaden the spectrum of activity.[5][6]

  • Substitutions on the Phenyl Ring: Halogenation, such as with a chloro group at position 5, has been shown to yield compounds with significant activity against both methicillin-sensitive and resistant Staphylococcus aureus.[5]

Comparative Data: Minimum Inhibitory Concentration (MIC)

Compound/AnalogSubstitution PatternOrganismMIC (mg/mL or µmol/L)Reference
Compound 4d N-Butyl-2-{[phenylsulfonyl]amino}propanamideE. coli6.72 mg/mL[4]
Compound 4h N-Butyl-2-{[(4-methylphenyl)sulfonyl]amino}acetamideS. aureus6.63 mg/mL[4]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide -S. aureus (MRSA)15.62-31.25 µmol/L[5]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide -M. kansasii1-4 µmol/L[5]

Experimental Protocols: From Synthesis to Biological Evaluation

A trustworthy SAR study relies on robust and reproducible experimental methods. Here, we detail a representative synthetic protocol and a standard biological assay.

Protocol 1: Synthesis of a 4-Substituted-2-hydroxybenzenesulfonamide Analog

This protocol describes a general method for synthesizing the this compound core, which can then be functionalized. The method is adapted from a process starting with 2,4-dichlorophenol.[16]

Objective: To synthesize 2-hydroxy-3,5-dichlorobenzenesulfonamide as a key intermediate.

Causality: This three-step process is chosen for its efficiency and use of readily available starting materials. Chlorosulfonation introduces the sulfonyl chloride group, amination converts it to the desired sulfonamide, and the chloro groups serve as protecting groups and placeholders for further modification, which can be removed via dehalogenation if desired.

Step-by-Step Methodology:

  • Chlorosulfonation:

    • To a stirred solution of 2,4-dichlorophenol (1 equiv.) in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid (4.5-7 equiv.) dropwise at 0°C.

    • Allow the reaction to warm to 35-40°C and stir for 2-4 hours until TLC or HPLC indicates consumption of the starting material.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Extract the aqueous layer with dichloromethane. The combined organic layers contain the 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride intermediate.

  • Amination:

    • Cool the organic solution from Step 1 to -10°C.

    • Add aqueous ammonia (28-47% concentration) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to stir for 15-30 minutes.

    • Warm the solution to evaporate the dichloromethane.

  • Isolation and Purification:

    • Acidify the remaining aqueous solution to pH 1-3 with concentrated HCl.

    • The product, 2-hydroxy-3,5-dichlorobenzenesulfonamide, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (Kᵢ) of synthesized analogs against a specific hCA isoform using a stopped-flow CO₂ hydration assay.[17]

Causality: This method directly measures the fundamental catalytic activity of CA—the hydration of CO₂. It is considered the gold standard for determining inhibition constants for CA inhibitors. The change in pH is monitored using an indicator, providing a real-time kinetic trace of the enzymatic reaction.

cluster_0 Experimental Workflow: SAR Study start Rational Design of Analogs synthesis Chemical Synthesis start->synthesis purify Purification & Characterization (HPLC, NMR, MS) synthesis->purify assay In Vitro Biological Assay (e.g., CA Inhibition) purify->assay data Data Analysis (Determine IC₅₀ / Kᵢ) assay->data sar Structure-Activity Relationship Analysis data->sar end Lead Optimization sar->end

Caption: A typical workflow for a structure-activity relationship study.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5).

    • Prepare a stock solution of the purified hCA isoenzyme (e.g., 10 µM in buffer).

    • Prepare stock solutions of the inhibitor compounds in DMSO.

    • Prepare a solution of a pH indicator (e.g., p-nitrophenol) in the buffer.

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through water.

  • Assay Procedure:

    • The assay is performed using a stopped-flow spectrophotometer.

    • In Syringe A, mix the buffer, hCA enzyme, pH indicator, and the inhibitor compound at various concentrations (typically a serial dilution).

    • In Syringe B, place the CO₂-saturated solution.

    • Rapidly mix the contents of both syringes. The final reaction volume will contain the enzyme, inhibitor, and CO₂ substrate.

  • Data Acquisition:

    • The hydration of CO₂ to carbonic acid causes a drop in pH, which is monitored by the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-nitrophenol).

    • Record the initial rates of the reaction for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to a control reaction (containing DMSO vehicle instead of inhibitor).

    • Plot the percentage of activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response equation to determine the IC₅₀ value.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and its Michaelis-Menten constant (Kₘ).

Conclusion and Future Perspectives

The this compound scaffold is a highly adaptable and therapeutically relevant platform in drug discovery. This guide has demonstrated that through systematic modifications of its core structure, analogs can be fine-tuned to achieve potent and selective activity against a range of biological targets. The SAR data clearly indicates that substitutions on the aromatic ring are critical for modulating potency and achieving isoform selectivity, particularly for carbonic anhydrase inhibitors.

Future research should focus on leveraging 3D-QSAR and computational docking studies to more precisely predict the binding modes of novel analogs, thereby accelerating the design-synthesis-test cycle.[12] Exploring novel hybrid molecules that combine the this compound core with other pharmacophores remains a promising strategy for developing multi-targeted agents, especially in complex diseases like cancer.[6] By applying the principles and methodologies outlined in this guide, researchers can more effectively navigate the chemical space surrounding this privileged scaffold to uncover novel clinical candidates.

References

A Senior Application Scientist's Guide to Predicting 2-Hydroxybenzenesulfonamide Activity: A Comparative Analysis of Computational Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the primary computational models used to predict the biological activity of 2-Hydroxybenzenesulfonamide and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of methods to provide a technical synthesis grounded in field-proven insights. We will dissect the causality behind methodological choices, compare performance through experimental data, and establish a framework for selecting the most appropriate model for your research objectives.

Introduction: The Significance of this compound

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in a multitude of therapeutic agents.[1] Specifically, the this compound moiety is a critical pharmacophore, particularly for its potent inhibition of metalloenzymes like carbonic anhydrases (CAs).[2][3] These enzymes are pivotal in numerous physiological processes, and their dysregulation is linked to diseases such as glaucoma, epilepsy, and cancer.[3][4] Consequently, the accurate prediction of how structural modifications to this scaffold impact biological activity is paramount for accelerating the drug discovery pipeline, reducing costs, and refining the design of next-generation selective inhibitors.[5][6]

This guide will compare three principal classes of computational models: Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, and broader Machine Learning (ML) frameworks. Each will be evaluated on its predictive power, computational demands, interpretability, and optimal use case.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR represents a foundational computational approach in drug discovery, aiming to statistically correlate the structural or physicochemical properties of molecules with their biological activity.[5][7] The underlying principle is that the activity of a compound is a direct function of its molecular structure.

Expertise & Experience: The Causality Behind QSAR

The power of a QSAR model lies in its ability to transform a chemical structure into a set of numerical descriptors (e.g., electronic, steric, hydrophobic properties) and then build a mathematical model to predict the activity of novel compounds.[8] This is particularly effective when exploring a defined chemical space around a core scaffold like this compound. The choice of descriptors is critical; for instance, in sulfonamide-based carbonic anhydrase inhibitors, descriptors related to the electronic properties of the sulfonamide group and the overall lipophilicity are often highly influential.[9]

Experimental Protocol: Developing a Predictive QSAR Model

A robust QSAR workflow is a self-validating system. The following protocol outlines the key steps:

  • Data Collection & Curation: Assemble a dataset of this compound derivatives with experimentally determined activity values (e.g., IC₅₀ or Kᵢ). Ensure data consistency and quality.

  • Structural Optimization: Optimize the 3D structure of each molecule using quantum chemical methods, such as Density Functional Theory (DFT), to achieve a low-energy conformation.[7]

  • Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) using software like DRAGON or PaDEL-Descriptor.

  • Data Splitting: Divide the dataset into a training set (typically 70-80%) to build the model and a test set (20-30%) to evaluate its predictive power on unseen data.[5]

  • Feature Selection: Employ algorithms, such as a Genetic Algorithm, to select the most relevant descriptors that have the highest correlation with biological activity, while avoiding multicollinearity.[10]

  • Model Generation: Construct the QSAR model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS).[8][10]

  • Rigorous Validation:

    • Internal Validation: Use methods like leave-one-out cross-validation (Q²) on the training set to assess the model's robustness.[7]

    • External Validation: Use the test set to evaluate the model's predictive performance (R²_pred).

    • Y-Randomization: Scramble the activity data multiple times and rebuild the model to ensure the original model's statistics are not due to chance correlation.[5]

Visualization: QSAR Model Development Workflow

G cluster_0 Data Preparation cluster_1 Model Building cluster_2 Validation & Prediction DataCollection 1. Data Collection (Activity Data) DescriptorCalc 2. Descriptor Calculation (Molecular Structures) DataCollection->DescriptorCalc DataSplit 3. Data Splitting (Training & Test Sets) DescriptorCalc->DataSplit FeatureSelection 4. Feature Selection (e.g., Genetic Algorithm) DataSplit->FeatureSelection ModelGen 5. Model Generation (e.g., MLR) FeatureSelection->ModelGen InternalVal 6. Internal Validation (Cross-validation, Q²) ModelGen->InternalVal ExternalVal 7. External Validation (Test Set, R²pred) InternalVal->ExternalVal Prediction 8. Predict Activity of New Compounds ExternalVal->Prediction

Caption: A typical workflow for developing and validating a QSAR model.

Data Presentation: QSAR Model Performance
Model TypeTarget ActivityKey DescriptorsR² (Training)Q² (LOO)R² (Test)Reference
MLRToxicity (LD₅₀) of SulfonamidesQuantum Chemical0.9530.856N/A[7]
MLRSARS-CoV-2 InhibitionAtom Count (nCl)0.77N/A0.95[8]
CoMFA (3D-QSAR)DHPS InhibitionSteric & Electrostatic Fields0.9640.699N/A[9]

Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] It is a structure-based method that provides invaluable insights into the molecular interactions driving biological activity.

Expertise & Experience: The Causality Behind Docking

For this compound derivatives targeting carbonic anhydrase, docking is essential for understanding how the molecule fits into the catalytic site.[2] The primary interaction involves the coordination of the sulfonamide's nitrogen atom to the catalytic zinc ion.[3] Docking allows us to visualize this key interaction and rationalize how different substituents on the benzene ring may form additional hydrogen bonds or van der Waals contacts with active site residues (e.g., Thr199, Glu106), thereby influencing binding affinity and isoform selectivity.[12] Reproducing the binding mode of a known co-crystallized ligand is a critical validation step to ensure the docking protocol is reliable.[11]

Experimental Protocol: Structure-Based Molecular Docking
  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., Carbonic Anhydrase II) from the Protein Data Bank (PDB).

    • Remove water molecules and co-ligands.

    • Add hydrogen atoms and assign appropriate protonation states to residues.

    • Minimize the structure to relieve steric clashes.

  • Ligand Preparation:

    • Generate the 3D conformer of the this compound derivative.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation: Define the binding site (the "docking box") on the receptor, typically centered on the location of a known co-crystallized ligand or the catalytic zinc ion.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock, Glide) to systematically search for the best binding poses of the ligand within the defined grid. The software will score and rank the poses based on a scoring function.

  • Pose Analysis & Validation:

    • Analyze the top-ranked poses, focusing on key interactions (hydrogen bonds, hydrophobic contacts, metal coordination).

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose of a known inhibitor and its crystallographic pose to validate the docking protocol. An RMSD < 2.0 Å is generally considered a successful validation.[11]

Visualization: Molecular Docking Workflow

G cluster_0 Docking Simulation cluster_1 Analysis ReceptorPrep 1. Receptor Preparation (from PDB, Add Hydrogens) GridGen 3. Grid Generation (Define Binding Site) ReceptorPrep->GridGen LigandPrep 2. Ligand Preparation (3D Conformer, Assign Charges) LigandPrep->GridGen Docking 4. Run Docking Algorithm GridGen->Docking PoseAnalysis 5. Pose Analysis (Interactions, Scoring) Docking->PoseAnalysis Validation 6. Protocol Validation (RMSD Calculation) PoseAnalysis->Validation

Caption: Standard workflow for a molecular docking simulation study.

Data Presentation: Molecular Docking Performance
Target ProteinLigandsKey FindingsBinding Energy (ΔG)Validation RMSDReference
HDAC2Benzenesulfonamide derivativesBinding mode similar to FDA-approved drug Belinostat, π–π interactions.-31 to -33 kJ/mol1.63 Å[11]
Carbonic Anhydrase IXThiazolidinone-benzenesulfonamidesEfficient binding in the active site cavity.N/AN/A[12]
Dihydropteroate Synthase (DHPS)Novel sulfonamidesHigh binding affinity, stable complexes formed.-7.5 to -8.1 kcal/molN/A[13][14]

Machine Learning & Deep Learning Models

While traditional QSAR relies on linear regression, modern machine learning (ML) algorithms like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between molecular features and activity.[15][16] This makes them exceptionally powerful for large and diverse chemical datasets.[6]

Expertise & Experience: The Causality Behind Machine Learning

The advantage of ML is its ability to learn from vast amounts of data without preconceived assumptions about the structure-activity relationship.[17] For predicting sulfonamide activity, ML models can use molecular fingerprints (binary strings representing the presence or absence of structural features) as input.[15] This allows the model to identify subtle structural patterns correlated with activity that might be missed by descriptor-based QSAR. For example, an RF model can determine the relative importance of different molecular fragments for activity, providing actionable insights for medicinal chemists. The choice of algorithm matters: RF and Gradient Boosting (like XGBoost) are often robust for tabular data, while deep neural networks (DNNs) excel when learning from raw structural representations.[16][18]

Experimental Protocol: Building a Machine Learning Model
  • Data Curation: Assemble a large, high-quality dataset of active and inactive compounds. Data from public databases like ChEMBL or PubChem is often used. Manual curation is critical to harmonize data from different sources.[18]

  • Molecular Representation: Convert chemical structures into machine-readable formats. Common choices include:

    • Molecular Descriptors: As used in QSAR.

    • Molecular Fingerprints: E.g., MACCS, Morgan (ECFP) fingerprints generated using tools like RDKit.[15]

  • Model Training:

    • Split the data into training, validation, and test sets.

    • Select an appropriate ML algorithm (e.g., RF, SVM, DNN).[15]

    • Train the model on the training set, optimizing hyperparameters using the validation set.

  • Performance Evaluation:

    • Evaluate the final model on the unseen test set.

    • For classification models (active/inactive), use metrics like Accuracy, Precision, Recall, and Area Under the ROC Curve (AUC). For regression, use R² and RMSE.

  • Applicability Domain (AD) Definition: Define the chemical space in which the model's predictions are reliable. This prevents extrapolation to molecules that are too dissimilar from the training data.

Visualization: Machine Learning Model Workflow

G cluster_0 Training & Optimization cluster_1 Evaluation & Deployment DataCuration 1. Curate Large Dataset (e.g., ChEMBL) Featurization 2. Featurization (Fingerprints/Descriptors) DataCuration->Featurization DataSplit 3. Split Data (Train, Validation, Test) Featurization->DataSplit ModelTrain 4. Train ML Model (e.g., Random Forest) DataSplit->ModelTrain HyperOpt 5. Hyperparameter Tuning (on Validation Set) ModelTrain->HyperOpt Evaluation 6. Evaluate Performance (on Test Set) HyperOpt->Evaluation Deployment 7. Predict on New Data (within Applicability Domain) Evaluation->Deployment

Caption: A generalized workflow for predictive modeling using machine learning.

Data Presentation: Machine Learning Model Performance
Model TypeTaskKey Feature TypePerformance MetricValueReference
RF, ANN, SVMClassify sulfonamide-like moleculesMACCS FingerprintsPrediction Accuracy99.30% - 99.55%[15]
RF, SVM, DNN, XGBPredict ABC Transporter InhibitionChemical DescriptorsCorrect Classification Rate (CCR)Avg. 0.839[18]
Multi-Task Learning (MTL)QSAR for multiple targetsN/AImproved accuracy over single-task modelsStatistically significant[17]

Comparative Analysis and Synthesis

Choosing the right computational model depends entirely on the research question, available data, and computational resources. No single method is universally superior; their strengths are often complementary.

FeatureQSARMolecular DockingMachine Learning
Primary Goal Predict activity (potency, toxicity) based on structural properties.Predict binding mode and affinity in a protein active site.Predict activity or classify molecules using complex, non-linear patterns.
Data Requirement Requires a congeneric series of compounds with measured activity.Requires a high-resolution 3D structure of the target protein.Requires large and diverse datasets (hundreds to thousands of compounds).
Prediction Type Quantitative (e.g., pIC₅₀) or Qualitative (Active/Inactive).Qualitative (binding pose) and Semi-quantitative (scoring function).Quantitative or Qualitative.
Interpretability High for simple models (MLR); allows identification of key descriptors.Very High; provides a visual, physics-based hypothesis of interaction.Low to Medium; often a "black box," though methods like SHAP are improving this.
Computational Cost Low to Medium.Medium to High (depending on complexity and scale).Medium for training, very low for prediction.
Key Strength Excellent for lead optimization within a known chemical series.Invaluable for understanding mechanism of action and structure-based design.Superior predictive power for large, diverse datasets and virtual screening.
Key Weakness Limited to the chemical space of the training set (Applicability Domain).Scoring functions can be inaccurate; protein flexibility is a challenge.Requires vast amounts of high-quality data; can be difficult to interpret.
Synergistic Application: A Unified Approach

The most powerful strategy involves integrating these models. A typical workflow might be:

  • High-Throughput Screening: Use a trained Machine Learning model to rapidly screen a virtual library of millions of compounds to identify a smaller set of potential hits.

  • Focused Docking: Subject the hits from the ML screen to Molecular Docking to filter out compounds that do not show a plausible binding mode in the target's active site.

  • Lead Optimization: For the most promising docked compounds, synthesize a small, focused library of analogs and generate experimental data. Use this data to build a highly predictive QSAR model to guide the next round of synthesis and optimize potency.

Conclusion

The prediction of this compound activity is a well-posed problem for modern computational chemistry. While traditional QSAR provides interpretable models for lead optimization, molecular docking offers indispensable mechanistic insight for structure-based design. The ascent of machine learning has unlocked the ability to build highly accurate predictive models from large, diverse datasets, revolutionizing virtual screening. The future of drug discovery lies not in choosing one of these methods, but in their intelligent and synergistic integration to create a more efficient and rational design pipeline.[19]

References

Independent Verification of the Biological Effects of 2-Hydroxybenzenesulfonamide and its Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the reported biological effects of benzenesulfonamide derivatives, with a focus on 2-Hydroxybenzenesulfonamide as a representative scaffold. As researchers and drug development professionals, it is imperative to approach novel compounds with a rigorous and systematic validation process. This document outlines a series of experimental protocols, data interpretation strategies, and comparative analyses to empower scientists to independently assess and validate the therapeutic potential of this class of molecules. While specific data on the parent this compound is limited, the diverse biological activities reported for its derivatives provide a roadmap for a thorough investigatory approach.

The Benzenesulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

The benzenesulfonamide moiety is a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and cardiovascular effects. This versatility stems from the sulfonamide group's ability to act as a key pharmacophore, engaging with various biological targets.

Derivatives of 3-amino-4-hydroxybenzenesulfonamide, for instance, have been identified as inhibitors of carbonic anhydrases, enzymes that are overexpressed in certain hypoxic tumors, highlighting their potential as anticancer agents.[1][2] Furthermore, Schiff base derivatives and their metal complexes have exhibited significant in-vitro antibacterial and antifungal properties.[3][4][5] Other analogs have been shown to modulate cardiovascular parameters such as perfusion pressure and coronary resistance in preclinical models.[6][7] The benzenesulfonamide scaffold has also been successfully exploited to develop potent and selective enzyme inhibitors, including those targeting 12-lipoxygenase and the pro-inflammatory enzymes microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase.[8][9]

Given this broad range of reported activities for its analogs, any investigation into this compound should be designed to screen for a variety of potential biological effects.

A Tiered Approach to Independent Verification

A systematic and tiered approach is recommended for the independent verification of the biological effects of a novel benzenesulfonamide compound. This ensures a logical progression from broad, high-throughput screening to more focused, mechanism-of-action studies.

Verification_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Target Identification cluster_2 Phase 3: In Vivo Proof-of-Concept A Compound Acquisition & Purity Analysis B Broad-Spectrum Cytotoxicity Assays A->B C Antimicrobial Screening A->C D Enzyme Inhibition Profiling (Panel) A->D E Dose-Response Studies B->E Identified Activity C->E Identified Activity D->E Identified Activity F Cell-Based Mechanistic Assays E->F G In Vitro Target Engagement Assays F->G H Animal Model Selection G->H Validated Target I Pharmacokinetic & Pharmacodynamic Studies H->I J Efficacy Studies I->J

Caption: A tiered workflow for the independent verification of a novel compound's biological activity.

Phase 1: Foundational Screening Protocols

The initial phase focuses on establishing the purity of the compound and conducting broad screens to identify potential areas of biological activity.

Compound Purity and Characterization

Prior to any biological assessment, the identity and purity of the this compound sample must be rigorously confirmed.

Protocol: Compound Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure of the compound.

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound. A purity of >95% is generally required for biological assays.

Broad-Spectrum Cytotoxicity

A primary assessment of the compound's effect on cell viability across a panel of cell lines is crucial.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate various human cancer cell lines (e.g., MDA-MB-231 for breast cancer, U-87 for glioblastoma) and a non-cancerous control cell line (e.g., fibroblasts) in 96-well plates.[2]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Reported Cytotoxicity of Benzenesulfonamide Derivatives
Compound Type Observed Effect
Schiff base-derived sulfonamide complexesPotent cytotoxic activity against Artemia salina.[3]
N-Substituted 2-(benzenosulfonyl)-1-carbotioamide derivativesAntiproliferative properties against various cancer cell lines.[10]
Hydroxylamine metabolites of sulfonamidesDose-related toxicity to lymphocytes.[11]
Antimicrobial Activity Screening

Given the prevalence of antimicrobial activity among sulfonamides, a broad-spectrum screen is warranted.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial and Fungal Strains: Prepare cultures of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[3][4]

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate containing appropriate growth media.

  • Inoculation: Inoculate each well with a standardized suspension of the microbial strain.

  • Incubation: Incubate the plates under appropriate conditions for each microbe (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Phase 2: Delving into Mechanism of Action

Should the initial screening reveal promising activity, the next phase is to elucidate the underlying mechanism.

Carbonic Anhydrase Inhibition

Many sulfonamides exert their effects through the inhibition of carbonic anhydrases (CAs).

Protocol: Fluorescent Thermal Shift Assay for CA Binding

  • Protein and Compound Preparation: Prepare solutions of purified human CA isoenzymes (e.g., CA I, II, IX, XII) and this compound.[2]

  • Assay Setup: In a qPCR plate, mix the CA isoenzyme with a fluorescent dye (e.g., SYPRO Orange) and the test compound.

  • Thermal Denaturation: Subject the plate to a temperature gradient in a real-time PCR instrument while monitoring fluorescence.

  • Data Analysis: The binding of a ligand will stabilize the protein, resulting in a higher melting temperature (Tm). A shift in Tm in the presence of the compound indicates binding.

CA_Inhibition_Pathway cluster_0 Normal Physiological Process cluster_1 Inhibition by Sulfonamide A CO2 + H2O B H2CO3 A->B Carbonic Anhydrase C H+ + HCO3- B->C D This compound E Carbonic Anhydrase D->E Binds to F Inhibited Enzyme E->F G Disrupted pH Balance & Reduced Tumor Proliferation F->G Leads to

Caption: A simplified diagram of carbonic anhydrase inhibition by a sulfonamide.

Lipoxygenase and Cyclooxygenase Inhibition

Benzenesulfonamides have been reported to inhibit enzymes involved in the inflammatory cascade.

Protocol: In Vitro Enzyme Activity Assays

  • Enzyme Source: Use purified human 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2).

  • Substrate: Utilize arachidonic acid as the substrate.

  • Incubation: Incubate the enzyme with this compound at various concentrations before adding the substrate.

  • Product Detection: Measure the formation of the respective products (e.g., leukotrienes for 5-LOX, HETEs for 12-LOX, prostaglandins for COX enzymes) using techniques such as HPLC or ELISA.

  • IC50 Determination: Calculate the concentration of the compound required to inhibit 50% of the enzyme's activity.

Reported Enzyme Inhibition by Benzenesulfonamide Derivatives
Derivative Target Enzyme(s)
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide12-Lipoxygenase (12-LOX)[8]
N-phenylbenzenesulfonamide derivative5-Lipoxygenase (5-LO) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)[9]

Phase 3: Preclinical In Vivo Validation

Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context.

Cardiovascular Effects

Based on reports of sulfonamides affecting the cardiovascular system, an initial assessment in an ex vivo model can be informative.[6][7]

Protocol: Langendorff Isolated Heart Model

  • Heart Isolation: Isolate the heart from an anesthetized rat and mount it on a Langendorff apparatus.

  • Perfusion: Retrogradely perfuse the heart with Krebs-Henseleit buffer.

  • Parameter Measurement: Monitor perfusion pressure, coronary resistance, and heart rate.

  • Compound Administration: Infuse this compound at various concentrations into the perfusion buffer and record any changes in the measured parameters.

Conclusion and Future Directions

This guide provides a foundational framework for the independent and rigorous verification of the biological effects of this compound and its analogs. The diverse activities reported for the benzenesulfonamide scaffold necessitate a broad and systematic screening approach. By following these protocols, researchers can generate robust and reproducible data, enabling a confident assessment of the therapeutic potential of this important class of molecules. Any validated "hits" from this comprehensive screening cascade would then warrant more detailed mechanistic studies and preclinical development.

References

Safety Operating Guide

2-Hydroxybenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2-Hydroxybenzenesulfonamide

Executive Summary: Core Disposal Principles

The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. The foundational principle is that This compound and its associated contaminated materials must be treated as hazardous chemical waste . Under no circumstances should this compound be disposed of via standard laboratory drains or in the general trash[1][2]. All disposal procedures must comply with federal and state regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[3][4]. The only acceptable method of disposal is through a licensed hazardous waste management company.

Hazard Assessment & Scientific Rationale

The primary hazards associated with this class of compounds include:

  • Oral Toxicity : Classified as harmful if swallowed[5][6]. Ingestion can lead to systemic effects.

  • Skin and Eye Irritation : Direct contact is likely to cause skin irritation and serious eye irritation[6].

  • Respiratory Irritation : Inhalation of the solid dust may cause respiratory tract irritation[6].

  • Hazardous Combustion Products : In a fire, this compound can decompose to produce toxic oxides of nitrogen (NOx), sulfur (SOx), and carbon (CO, CO2)[5].

  • Chemical Incompatibility : this compound is incompatible with strong oxidizing agents and strong bases[5]. Mixing with these substances can lead to vigorous, exothermic, and potentially dangerous reactions.

This hazard profile dictates that the chemical must be handled with appropriate Personal Protective Equipment (PPE) at all times and segregated from incompatible materials to prevent accidental reactions during storage and disposal[1].

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
Hazard CategoryDescriptionRequired PPE
Acute Oral Toxicity Harmful if swallowed[5][6].Standard laboratory attire (lab coat).
Skin Irritation Causes skin irritation upon contact[6].Nitrile gloves, lab coat.
Eye Damage/Irritation Causes serious eye irritation[6].Chemical safety goggles or face shield.
Respiratory Hazard Dust may cause respiratory irritation[6].Use in a chemical fume hood. If dust is generated, respiratory protection may be required[7].
Chemical Reactivity Incompatible with strong oxidizing agents and strong bases[5].N/A (Procedural Control)

Regulatory Framework: Adherence to EPA and OSHA Standards

Disposal of laboratory chemicals in the United States is primarily governed by the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.

  • EPA (RCRA) : This federal law mandates a "cradle-to-grave" approach for hazardous waste. As the generator of the waste, your laboratory is responsible for its proper identification, storage, transport, and ultimate disposal at a permitted facility[4].

  • OSHA : OSHA regulations require employers to establish a written Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical handling and waste disposal to protect employees[8][9]. Your institution's Chemical Hygiene Officer is a key resource for ensuring compliance[10].

Pre-Disposal and Segregation Protocol

Proper management begins at the point of generation. Meticulous segregation and labeling are paramount to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Protocol for Waste Segregation and Containerization
  • Designate a Waste Stream: Establish a specific hazardous waste stream for solid this compound and materials lightly contaminated with it (e.g., weighing paper, gloves). Do not mix this waste with other chemical waste streams, especially not with strong oxidizing agents or strong bases[1][5].

  • Select an Appropriate Container: Use a sturdy, leak-proof container made of a material compatible with aromatic sulfonamides (e.g., a high-density polyethylene (HDPE) bucket or a wide-mouth glass jar with a screw-top lid)[2][3]. The container must be in good condition with no leaks or damage[11].

  • Label the Container: Before adding any waste, affix a hazardous waste label. This label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Accumulate Waste: Place solid chemical waste and contaminated disposables directly into the labeled container. Keep the container closed at all times except when adding waste[2].

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of laboratory personnel and away from sources of heat or ignition[1][3]. Ensure secondary containment is used for liquid wastes if any are generated[2].

  • Request Pickup: Once the container is full, or if waste generation ceases, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup[2]. Do not exceed the accumulation limits for your SAA (typically 55 gallons of hazardous waste)[11].

Disposal Workflow: From Generation to Final Disposal

The following diagram illustrates the decision-making and procedural flow for managing this compound waste within a laboratory setting.

G cluster_0 In-Lab Waste Handling cluster_1 Storage & Pickup cluster_2 Final Disposal start Waste Generation (Unused chemical, contaminated PPE, etc.) assess Assess Waste Type start->assess solid_waste Solid Waste (Powder, contaminated gloves, wipes) assess->solid_waste Routine Use spill_cleanup Spill Debris assess->spill_cleanup Accidental Spill containerize Containerize in a labeled, compatible, sealed container solid_waste->containerize spill_cleanup->containerize store Store in designated Satellite Accumulation Area (SAA) containerize->store request_pickup Request Pickup from EHS/Waste Management store->request_pickup Container Full transport Transport by Licensed Hazardous Waste Hauler request_pickup->transport dispose Final Disposal at a Permitted Treatment, Storage, and Disposal Facility (TSDF) (e.g., Incineration) transport->dispose

Caption: Workflow for the disposal of this compound.

Protocol for Managing a Minor Spill (<5 grams)

A minor spill can be managed by trained laboratory personnel.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Secure the Area: Restrict access to the spill area. Ensure adequate ventilation by working within a chemical fume hood if possible.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Contain and Absorb: Gently cover the solid spill with an inert absorbent material, such as vermiculite or sand, to prevent dust from becoming airborne.

  • Collect Debris: Carefully sweep up the absorbent material and spilled chemical. Use non-sparking tools. Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the same hazardous waste container.

  • Dispose: Seal and label the container as hazardous waste and manage it according to the pre-disposal protocol above.

  • Report: Report the spill to your laboratory supervisor or Chemical Hygiene Officer as per your institution's policy.

For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Emergency Procedures for Accidental Exposure

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[12].

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately with soap and plenty of water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[12].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical assistance[5][7].

Always have the Safety Data Sheet (or a comparable hazard document for a related compound) available for emergency medical personnel.

References

A Comprehensive Guide to the Safe Handling of 2-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Core Safety Directives and Hazard Assessment

Understanding the potential hazards of a substance is the critical first step in establishing a safe handling protocol. Based on data for the closely related compound, 4-Hydroxybenzenesulfonamide, researchers should be aware of the following potential hazards[1]:

  • Acute Oral Toxicity: The compound may be harmful if swallowed.

  • Skin Irritation: Direct contact can cause skin irritation.

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most direct line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 2-Hydroxybenzenesulfonamide, particularly in its powdered form.

PPE ComponentSpecifications and Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. This is to prevent airborne particles from causing serious eye irritation.
Hand Protection Chemically resistant nitrile gloves. Gloves should be inspected for any signs of degradation or puncture before use.
Body Protection A standard laboratory coat should be worn at all times. When handling larger quantities, a chemically resistant apron is recommended.
Respiratory Protection A NIOSH-approved N95 respirator is required when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation from dust inhalation.

Procedural Guide to Safe Handling: A Step-by-Step Protocol

Adherence to a standardized protocol is paramount for minimizing risk. The following is a step-by-step guide for the safe handling of this compound during a common laboratory procedure: weighing and preparation of a solution.

Objective: To safely weigh this compound powder and prepare a stock solution.

Materials:

  • This compound powder

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Beaker

  • Magnetic stir bar and stir plate

  • Required PPE (see table above)

Protocol:

  • Preparation and PPE Donning:

    • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

    • Don all required PPE: safety glasses, nitrile gloves, and a lab coat. If working outside a fume hood, a NIOSH-approved respirator is mandatory.

  • Weighing the Compound:

    • Place a clean weighing boat or paper on the analytical balance and tare the balance.

    • Carefully use a clean spatula to transfer the desired amount of this compound powder to the weighing boat. Avoid any actions that could generate dust.

    • Record the precise weight of the compound.

  • Solution Preparation:

    • Transfer the weighed powder into a beaker.

    • Add a small amount of the desired solvent to the beaker and gently swirl to dissolve the powder. A magnetic stir bar and stir plate can be used to facilitate dissolution.

    • Once the powder is fully dissolved, carefully transfer the solution to the volumetric flask.

    • Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add the solvent to the volumetric flask up to the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Post-Handling and Cleanup:

    • Clean the spatula and any other reusable equipment thoroughly.

    • Dispose of the weighing boat and any other contaminated disposable materials in the designated solid hazardous waste container.

    • Wipe down the work area with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of gloves in the hazardous waste stream.

    • Wash hands thoroughly with soap and water.

Workflow for Safe Handling and Disposal

The following diagram illustrates the complete lifecycle of handling this compound in a laboratory setting, from receipt of the chemical to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Receive Chemical B Don Appropriate PPE A->B Safety First C Weigh Powder in Fume Hood B->C D Prepare Solution C->D Experimental Step E Clean Equipment D->E F Segregate Waste E->F G Dispose of Hazardous Waste F->G Follow Institutional Guidelines H Doff PPE G->H I Wash Hands H->I Final Step

References

×

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Reactant of Route 1
2-Hydroxybenzenesulfonamide
Reactant of Route 2
2-Hydroxybenzenesulfonamide

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